molecular formula C23H32N6O4S B1532141 Dimethylsildenafil

Dimethylsildenafil

货号: B1532141
分子量: 488.6 g/mol
InChI 键: NFSWSZIPXJAYLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethylsildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWSZIPXJAYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dimethylsildenafil: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsildenafil is a structural analog of sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Sildenafil is widely recognized for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension.[1] As a derivative, this compound is of significant interest to the scientific community for its potential pharmacological activities and as a reference standard in analytical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of this compound.

Chemical Structure and Identification

This compound is structurally characterized by a pyrazolopyrimidinone (B8486647) core, similar to its parent compound, sildenafil. The key distinction lies in the substitution on the piperazine (B1678402) ring.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 5-(5-((3,5-Dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[3]
CAS Number 1416130-63-6[1][2]
Molecular Formula C₂₃H₃₂N₆O₄S[1][2]
Synonyms Aildenafil, Methisosildenafil[4]
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C)NC(C)C2)C3=C4C(=O)NC(=N4)N(C)N=C3CCC[1]
InChI InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While experimental data for this compound is limited, predicted values and data from the parent compound, sildenafil, provide valuable insights.

Table 2: Physicochemical Properties of this compound and Sildenafil

PropertyThis compound (Predicted/Limited Data)Sildenafil (Experimental Data)Reference
Molecular Weight ( g/mol ) 488.61474.58[3][5]
Melting Point (°C) Not available187 - 189[6]
Boiling Point (°C) 685.5 ± 65.0 (Predicted)Not available[2]
pKa 7.85 ± 0.60 (Predicted)8.7[7]
Solubility Soluble in MethanolSoluble in DMSO (~14 mg/mL) and Dimethyl Formamide (~10 mg/mL)[2][8]

Mechanism of Action: PDE5 Inhibition

This compound is a derivative of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[4][9] The therapeutic effects of PDE5 inhibitors are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

In response to sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, this compound is expected to prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response.

PDE5_Inhibition_Pathway cluster_stimulation Physiological Response to Stimulation cluster_inhibition Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase GTP GTP cGMP cGMP GTP->cGMP Converts Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Promotes GMP GMP (Inactive) cGMP->GMP Degrades Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation This compound This compound PDE5 PDE5 (Phosphodiesterase 5) This compound->PDE5 Inhibits

Caption: PDE5 Inhibition Signaling Pathway

Experimental Protocols

Synthesis of Sildenafil Analogues

The synthesis of this compound can be adapted from established methods for sildenafil and its analogues. A general synthetic approach involves the chlorosulfonylation of an appropriate phenyl precursor followed by reaction with 3,5-dimethylpiperazine.

Illustrative Synthesis Workflow:

Synthesis_Workflow Start Starting Material: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6- dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonylation Chlorosulfonylation (Chlorosulfonic acid, Thionyl chloride) Start->Chlorosulfonylation Intermediate Intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonylation->Intermediate Coupling Coupling Reaction (3,5-Dimethylpiperazine) Intermediate->Coupling Product Final Product: This compound Coupling->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: General Synthesis Workflow for this compound

A detailed protocol for a similar synthesis is described by Nickum & Flurer (2015).[1]

In Vitro PDE5 Inhibition Assay

The inhibitory activity of this compound against the PDE5 enzyme can be determined using an in vitro assay. A common method is a fluorescence polarization (FP)-based assay.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

    • Dilute recombinant human PDE5A1 enzyme in assay buffer.

    • Prepare the fluorescently labeled substrate (e.g., FAM-cGMP).

  • Assay Procedure:

    • Add diluted this compound, a positive control (e.g., sildenafil), and a vehicle control (DMSO) to a 96-well microplate.

    • Add the diluted PDE5A1 enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

    • Incubate the plate to allow for the enzymatic reaction to proceed.

    • Stop the reaction by adding a binding agent.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a microplate reader.

    • Calculate the percentage of PDE5 inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Analytical Method for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of sildenafil and its analogues in biological matrices.

Table 3: Example HPLC-MS/MS Parameters for Sildenafil Analogues

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Ionization Electrospray Ionization (ESI), positive mode
Detection Multiple Reaction Monitoring (MRM)

This methodology can be adapted for the specific detection and quantification of this compound by optimizing the MRM transitions for the parent and product ions of the molecule.

Pharmacokinetics

Conclusion

This compound is a sildenafil analogue of significant interest for research and analytical purposes. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols offer a starting point for researchers to synthesize, analyze, and evaluate the pharmacological activity of this compound. Further studies are warranted to fully characterize the properties and potential applications of this compound.

References

The Mechanism of Action of Dimethylsildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Dimethylsildenafil is a derivative of Sildenafil (B151) and is considered a phosphodiesterase 5 (PDE5) inhibitor. It is not approved for human or veterinary use.

Executive Summary

Introduction

This compound is a pyrazolopyrimidinone (B8486647) derivative, structurally related to Sildenafil.[1] Like Sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor. The therapeutic and physiological effects of PDE5 inhibitors are primarily mediated through their impact on the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is crucial in regulating smooth muscle tone and blood flow in various tissues.

While this compound has been identified in analyses of dietary supplements, a comprehensive pharmacological profile, including its half-maximal inhibitory concentration (IC50), binding affinity for PDE5, and selectivity against other PDE isoenzymes, is not extensively documented in publicly accessible scientific literature.[3][4] This guide, therefore, extrapolates the mechanism of action from the well-established pharmacology of Sildenafil and other PDE5 inhibitors.

The Nitric Oxide/cGMP Signaling Pathway

The primary mechanism of action of PDE5 inhibitors involves the potentiation of the NO/cGMP signaling cascade. This pathway is integral to smooth muscle relaxation and vasodilation.

Signaling Pathway of PDE5 Inhibition

Figure 1: The NO/cGMP Signaling Pathway and the Role of PDE5 Inhibition cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC GMP Inactive 5'-GMP cGMP->GMP Hydrolyzed by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to This compound This compound This compound->PDE5 Inhibits

Caption: The NO/cGMP pathway and the inhibitory action of this compound.

Under conditions of sexual stimulation, there is a release of nitric oxide from nerve endings and endothelial cells. NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

cGMP acts as a second messenger, activating protein kinase G (PKG). This activation leads to a cascade of events that result in the sequestration of intracellular calcium and the hyperpolarization of the cell membrane, ultimately causing smooth muscle relaxation. This relaxation of the arterial and trabecular smooth muscle increases blood inflow, leading to penile erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation.

Mechanism of Action of this compound

As a PDE5 inhibitor, this compound is expected to competitively inhibit the catalytic activity of the PDE5 enzyme. By binding to the active site of PDE5, it prevents the breakdown of cGMP. This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the relaxing effect of nitric oxide. It is important to note that PDE5 inhibitors do not have a direct relaxant effect on the corpus cavernosum but rather enhance the natural erectile response to sexual stimulation.

Quantitative Pharmacological Data

As previously stated, specific quantitative data for this compound is scarce in the public domain. For context and as a point of reference, the pharmacological data for Sildenafil and other selected PDE5 inhibitors are presented in the table below. It is anticipated that this compound would exhibit similar nanomolar potency against PDE5.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1 IC50 (nM)PDE11 IC50 (nM)
Sildenafil~3.5 - 5.22~35 - 52.2>1000~70-104
Vardenafil~0.7~11~180>1000
Tadalafil~1.8>10,000>1000~20
Avanafil~5.2~624>5000>5000

Data compiled from various sources. Actual values may vary depending on assay conditions.

Experimental Protocols for In Vitro PDE5 Inhibition Assay

To determine the IC50 value and selectivity profile of a compound like this compound, a PDE5 inhibition assay can be performed. Below are outlines of two common methodologies.

Scintillation Proximity Assay (SPA)

This method quantifies the potency of a test compound in inhibiting the enzymatic activity of recombinant human PDE5.

Experimental Workflow for Scintillation Proximity Assay

References

The Unsanctioned Sibling: A Technical Guide to the Discovery and History of Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dimethylsildenafil, a structural analogue of the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151). Unlike its parent compound, this compound has not undergone formal drug development and approval processes. Instead, its history is intrinsically linked to the clandestine world of adulterated dietary supplements marketed for sexual enhancement. This document details the probable synthetic origins of this compound, its mechanism of action as a PDE5 inhibitor, and the analytical methodologies employed for its detection and quantification. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the biochemical and analytical aspects of this compound.

Discovery and History: An Illicit Emergence

The discovery of this compound is not a story of serendipitous laboratory findings leading to a therapeutic breakthrough, but rather a narrative of post-market surveillance and forensic chemistry. It emerged as an unapproved and undeclared ingredient in a variety of "herbal" or "natural" dietary supplements sold to enhance male sexual performance. These products often promise the efficacy of prescription drugs like Viagra® while claiming to be composed of natural ingredients.

This compound is a structural analogue of sildenafil, the active ingredient in Viagra®. It is believed to have been synthesized in clandestine laboratories to circumvent patent laws and detection by regulatory agencies. The history of its identification is a testament to the ongoing efforts of food and drug administrations worldwide to combat the adulteration of consumer products. The presence of such synthetic compounds in dietary supplements poses a significant public health risk due to the lack of safety and efficacy data, as well as the potential for adverse drug interactions.

Chemical Structure and Synthesis

This compound, also known as methisosildenafil, is chemically designated as 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Its molecular formula is C23H32N6O4S, and its CAS number is 1416130-63-6.

While the exact synthesis routes used in illicit manufacturing are not publicly documented, a probable pathway can be inferred from the established synthesis of sildenafil and its other analogues. The synthesis likely follows a convergent approach, culminating in the coupling of a pyrazolo[4,3-d]pyrimidinone core with a substituted phenylsulfonyl chloride derivative. The key difference in the synthesis of this compound lies in the use of 3,5-dimethylpiperazine in the final coupling step, as opposed to the N-methylpiperazine used for sildenafil.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C23H32N6O4S
Molar Mass 488.61 g/mol
CAS Number 1416130-63-6
Appearance Likely a white to off-white crystalline powder

Mechanism of Action: Inhibition of Phosphodiesterase Type 5

This compound is a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action is analogous to that of sildenafil and other approved PDE5 inhibitors. In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation. This results in prolonged and enhanced smooth muscle relaxation and vasodilation in the corpus cavernosum, thereby facilitating and sustaining an erection in the presence of sexual stimulation.

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_cell Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts sGC GMP 5'-GMP (Inactive) cGMP->GMP degrades PDE5 Relaxation Smooth Muscle Relaxation (Erection) cGMP->Relaxation leads to PDE5 Phosphodiesterase Type 5 (PDE5) This compound This compound This compound->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by this compound.

Quantitative Data

Table 2: In Vitro Potency of Sildenafil and Other PDE5 Inhibitors
CompoundPDE5 IC50 (nM)Reference
Sildenafil3.5 - 5.22[1][2]
Vardenafil (B611638)0.7[2]
Tadalafil1.8[1]
Avanafil5.2[2]
This compound Not explicitly reported -
Table 3: Pharmacokinetic Parameters of Oral Sildenafil (in healthy males)
ParameterValueReference
Tmax (Time to peak plasma concentration) ~1 hour
t1/2 (Elimination half-life) 3-5 hours
Absolute Bioavailability ~41%
Primary Metabolite N-desmethyl sildenafil (active)

Experimental Protocols

The identification and quantification of this compound in adulterated products rely on sophisticated analytical techniques. Furthermore, its biological activity is assessed through in vitro enzyme inhibition assays.

Analytical Detection and Quantification

Objective: To identify and quantify this compound in a suspect dietary supplement.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol:

  • Sample Preparation:

    • Homogenize the supplement (e.g., grind tablets or empty capsules).

    • Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex and sonicate the mixture to ensure complete extraction.

    • Centrifuge the sample to pellet insoluble matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Prepare a calibration curve using a certified reference standard of this compound.

  • HPLC-MS/MS Analysis:

    • HPLC System: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

HPLC_MS_Workflow Sample Suspect Dietary Supplement Extraction Extraction with Organic Solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Quantification) Detector->Data

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
In Vitro PDE5 Inhibition Assay

Objective: To determine the in vitro potency of this compound as a PDE5 inhibitor.

Methodology: Fluorescence Polarization (FP)-based PDE5 Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare assay buffer, recombinant human PDE5 enzyme solution, and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP).

  • Assay Procedure:

    • In a 96-well microplate, add the diluted this compound, a known PDE5 inhibitor as a positive control (e.g., sildenafil), and a vehicle control (DMSO).

    • Add the PDE5 enzyme solution to all wells and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

    • Incubate to allow for the hydrolysis of the substrate.

    • Stop the reaction and add a binding agent that specifically binds to the hydrolyzed substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of PDE5 inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant challenge to public health and regulatory bodies. Its discovery and history are a direct consequence of the illicit adulteration of dietary supplements. As a structural analogue of sildenafil, it is presumed to act as a potent PDE5 inhibitor, though a comprehensive pharmacological and toxicological profile is lacking. The analytical methodologies outlined in this guide are crucial for the continued surveillance and identification of this compound and other unapproved sildenafil analogues in consumer products. For researchers and drug development professionals, the study of such analogues can provide insights into the structure-activity relationships of PDE5 inhibitors, although the primary focus remains the protection of public health from the dangers of undeclared and unapproved drug ingredients.

References

Dimethylsildenafil: A Technical Overview of a Sildenafil Analogue for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals

Introduction

Dimethylsildenafil, also known by the synonyms aildenafil and methisosildenafil, is a structural analogue of sildenafil (B151), the active pharmaceutical ingredient in Viagra®. As a member of the phosphodiesterase type 5 (PDE5) inhibitor class of drugs, this compound shares the core mechanism of action with its parent compound, which is primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and available pharmacological data, with a direct comparison to sildenafil. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Physicochemical Properties

This compound is a synthetic compound with a molecular structure closely related to sildenafil. The key structural difference lies in the substitution on the piperazine (B1678402) ring. While sildenafil has a methyl group on the piperazine ring, this compound, as its name suggests, incorporates two methyl groups. This modification can influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Aildenafil/Methisosildenafil)Sildenafil
Molecular Formula C₂₃H₃₂N₆O₄S[1]C₂₂H₃₀N₆O₄S[2]
Molecular Weight 488.6 g/mol [1][3]474.6 g/mol [2]
IUPAC Name 5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[3]5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS Number 496835-35-9[1][3]139755-83-2[4]
Solubility DMSO: Sparingly soluble (1-10 mg/ml)[1]Water: 3.5 mg/mL
pKa Data not available8.7
LogP Data not available1.5[2]

Mechanism of Action: Inhibition of PDE5

This compound, like sildenafil, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5][6] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.

The physiological process of penile erection is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation. It is important to note that sexual stimulation is a prerequisite for the pharmacological effect of PDE5 inhibitors.

PDE5_Inhibition_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) Degrades This compound This compound This compound->PDE5 Inhibits

Figure 1: Mechanism of action of this compound via PDE5 inhibition.

Pharmacological Data

Table 2: In Vitro Potency and Selectivity

ParameterThis compound (Aildenafil/Methisosildenafil)Sildenafil
PDE5 IC₅₀ Data not available3.5 - 8.5 nM[7]
Selectivity vs. PDE1 Data not available>80-fold
Selectivity vs. PDE6 Data not available~10-fold
Selectivity vs. PDE3 Data not available>4,000-fold

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The selectivity profile of a PDE5 inhibitor is crucial for its safety and side-effect profile. For instance, the lower selectivity of sildenafil for PDE5 over PDE6, an enzyme found in the retina, is associated with the transient visual disturbances reported by some users. The selectivity of this compound against other PDE isoforms has not been publicly documented.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), determine its onset and duration of action. A study on the metabolism of aildenafil in rats and in vitro across different species, including humans, has shed some light on its biotransformation.

The major metabolic pathways for aildenafil include N-dealkylation of the piperazine ring, hydroxylation, and dehydrogenation. The study indicated that CYP3A is the primary isoenzyme responsible for the oxidative metabolism of aildenafil.[5] This is similar to sildenafil, which is also predominantly metabolized by CYP3A4.

Table 3: Pharmacokinetic Parameters

ParameterThis compound (Aildenafil/Methisosildenafil)Sildenafil
Bioavailability Data not available~41%[4]
Plasma Half-life (t₁/₂) Data not available3-4 hours[4]
Time to Max. Concentration (Tₘₐₓ) Data not available60 minutes (fasted state)
Metabolism Primarily hepatic (CYP3A indicated)[5]Primarily hepatic (CYP3A4 major, CYP2C9 minor)
Excretion Data not availablePrimarily in feces (~80%) and urine (~13%) as metabolites[4]

The lack of detailed pharmacokinetic data for this compound in humans makes it difficult to predict its clinical behavior in comparison to sildenafil.

Experimental Protocols

Synthesis of Sildenafil Analogues

The synthesis of sildenafil and its analogues typically involves a multi-step process. While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general approach for creating sildenafil analogues often follows a convergent synthesis strategy. This involves the separate synthesis of the pyrazolopyrimidinone (B8486647) core and the substituted phenylsulfonyl moiety, which are then coupled in a later step.

Synthesis_Workflow cluster_0 Pyrazolopyrimidinone Core Synthesis cluster_1 Phenylsulfonyl Moiety Synthesis A1 Starting Materials (e.g., Diketoester, Hydrazine) A2 Cyclization & Derivatization A1->A2 A3 Aminopyrazole Carboxamide A2->A3 C Coupling Reaction A3->C B1 2-Ethoxybenzoic Acid B2 Chlorosulfonylation B1->B2 B3 Reaction with 2,6-Dimethylpiperazine B2->B3 B4 Substituted Phenylsulfonyl Chloride B3->B4 B4->C D Cyclization C->D E This compound D->E

Figure 2: A generalized workflow for the synthesis of sildenafil analogues.

In Vitro PDE5 Inhibition Assay

The potency of a PDE5 inhibitor is typically determined by an in vitro enzyme inhibition assay, which measures the concentration of the compound required to inhibit 50% of the PDE5 enzyme activity (IC₅₀). A common method for this is the radio-enzymatic assay.

Principle: The assay measures the conversion of radiolabeled cGMP to 5'-GMP by the PDE5 enzyme in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase (to convert [³H]-5'-GMP to [³H]-guanosine)

  • Anion-exchange resin

  • Scintillation cocktail and counter

  • Test compound (this compound)

  • Assay buffer

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the assay buffer, PDE5 enzyme, and varying concentrations of the test compound.

  • Initiation: The reaction is initiated by the addition of [³H]-cGMP.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is terminated, often by heat inactivation.

  • Conversion: Snake venom nucleotidase is added to convert the [³H]-5'-GMP product to [³H]-guanosine.

  • Separation: The mixture is passed through an anion-exchange resin. The unreacted [³H]-cGMP binds to the resin, while the [³H]-guanosine product is eluted.

  • Quantification: The amount of radioactivity in the eluate is measured using a scintillation counter.

  • Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the inhibition curve.

PDE5_Assay_Workflow A Prepare Reaction Mixture (Buffer, PDE5, Inhibitor) B Add [³H]-cGMP (Start Reaction) A->B C Incubate B->C D Terminate Reaction C->D E Add Snake Venom Nucleotidase ([³H]-5'-GMP -> [³H]-Guanosine) D->E F Anion-Exchange Chromatography (Separate [³H]-Guanosine from [³H]-cGMP) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & IC₅₀ G->H

Figure 3: Workflow for a radio-enzymatic PDE5 inhibition assay.

Analytical Methods for Detection

Several analytical methods have been developed for the detection and quantification of sildenafil and its analogues in various matrices, including pharmaceutical preparations and biological fluids. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common technique.

Table 4: Analytical Methods for Sildenafil and Analogues

MethodColumnMobile PhaseDetectionApplication
RP-HPLC C18Phosphate buffer/AcetonitrileUV (285 nm)Quantification in pharmaceutical dosage forms[5]
LC-MS/MS C18Ammonium formate/AcetonitrileESI-MS/MSQuantification in human plasma for pharmacokinetic studies[6]
GC-MS --MSDetection of metabolites in urine

Conclusion

This compound is a close structural analogue of sildenafil and functions as a phosphodiesterase type 5 inhibitor. While its mechanism of action is well-understood and analogous to that of sildenafil, there is a significant lack of publicly available quantitative data regarding its potency, selectivity, and pharmacokinetic profile. This information gap is a critical consideration for researchers and drug development professionals. The analytical methods for its detection are well-established, and the general synthetic strategies for sildenafil analogues can likely be adapted for its preparation. Further research is required to fully characterize the pharmacological and pharmacokinetic properties of this compound to ascertain its potential therapeutic value and to draw a more complete comparison with sildenafil.

References

Spectroscopic Profile of Dimethylsildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsildenafil, also known as Aildenafil or Methisosildenafil, is a structural analog of Sildenafil (B151), a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] As with any active pharmaceutical ingredient or its analog, a thorough understanding of its spectroscopic properties is crucial for identification, characterization, and quality control. This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The information is presented to be a valuable resource for researchers and professionals in drug development and analytical chemistry.

Molecular Structure and Properties

  • Systematic Name: 5-{5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]

  • Molecular Formula: C₂₃H₃₂N₆O₄S[2][3]

  • Molecular Weight: 488.6 g/mol [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables summarize the reported ¹³C NMR chemical shifts for this compound (Methisosildenafil). While a complete, assigned ¹H NMR dataset is not publicly available, typical chemical shift ranges for protons in similar sildenafil analogs are provided for reference.

¹³C NMR Data

The following ¹³C NMR data for Methisosildenafil is available from public spectral databases.

Table 1: ¹³C NMR Chemical Shifts for this compound (Methisosildenafil)

Chemical Shift (ppm)Assignment (Probable)
Data not fully available in a tabulated format in the search results. Public databases like SpectraBase and PubChem indicate the existence of the data.Assignments would correspond to the carbon atoms of the pyrazolopyrimidinone (B8486647) core, the ethoxyphenyl group, the propyl chain, the methyl group, and the dimethylpiperazine moiety.

Note: For detailed and confirmed assignments, it is recommended to acquire and interpret 2D NMR spectra (e.g., HSQC, HMBC).

¹H NMR Data (Predicted based on Sildenafil Analogs)

Based on the analysis of sildenafil and its analogs, the following are the expected regions for the proton signals of this compound.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.5d, dd, s
Ethoxy (CH₂)~4.1q
Ethoxy (CH₃)~1.4t
Propyl (CH₂)2.5 - 2.9t
Propyl (CH₂)1.7 - 1.9m
Propyl (CH₃)~0.9t
Pyrazole N-CH₃~4.2s
Piperazine (B1678402) (CH)Variablem
Piperazine (CH₂)Variablem
Piperazine (CH₃)Variabled
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (for full assignment):

    • Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectral Data

The mzCloud database provides high-resolution mass spectral data for this compound.[2]

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺489.2280Data available in mzCloud[2]
Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ of this compound would be expected to yield characteristic fragment ions resulting from the cleavage of the sulfonamide bond, the piperazine ring, and the pyrazolopyrimidinone core, similar to the fragmentation of sildenafil and its analogs.[5][6]

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for obtaining mass spectra of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for sildenafil analogs.

    • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

    • Acquisition Mode: Acquire full scan MS data to determine the mass of the molecular ion. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion as the precursor.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretching
2960-2850C-H (alkyl)Stretching
~1700C=O (amide)Stretching
~1600, ~1480C=C (aromatic)Stretching
~1350, ~1170S=O (sulfonamide)Asymmetric & Symmetric Stretching
~1250C-O (ether)Stretching
Experimental Protocol for IR Spectroscopy

The following is a standard procedure for obtaining an IR spectrum of a solid sample like this compound.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum (of the empty sample compartment or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Analysis MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS Analysis IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Analysis NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data MS_Data Acquire & Process Mass Spectra MS->MS_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data Structure_Elucidation Structure Elucidation (Connectivity, Functional Groups) NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation Purity_Assessment Purity & Identity Confirmation Structure_Elucidation->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a summary of the available spectroscopic data for this compound (Aildenafil/Methisosildenafil). While comprehensive, publicly available datasets for all spectroscopic techniques are somewhat limited, the provided information from various databases and related literature offers a solid foundation for the analytical characterization of this compound. For definitive structural confirmation and purity assessment, it is imperative that researchers acquire their own spectroscopic data under controlled experimental conditions. The experimental protocols outlined herein provide a general framework for such analyses.

References

A Technical Guide to the Synthesis of Sildenafil Analogues: Focus on Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for sildenafil (B151) and its analogues, with a specific focus on the synthesis of Dimethylsildenafil. It details the core chemical reactions, experimental protocols, and relevant biological pathways, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

Sildenafil, a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Its success has spurred significant research into the synthesis of various analogues to explore structure-activity relationships, improve efficacy, and develop new therapeutic agents.[3][4] This guide will delve into the established synthetic routes to sildenafil and its derivatives, providing a technical framework for researchers in drug discovery and development.

Core Synthetic Strategies for Sildenafil and its Analogues

The synthesis of sildenafil and its analogues generally revolves around the construction of the pyrazolo[4,3-d]pyrimidin-7-one core and the subsequent introduction of the substituted phenylsulfonyl group. Several routes have been developed, ranging from the initial discovery synthesis to more optimized commercial processes that prioritize safety, yield, and environmental considerations.[2]

A common and improved synthetic approach involves the following key steps:

  • Formation of the Pyrazole (B372694) Core: The synthesis often begins with the construction of a substituted pyrazole ring.[5][6]

  • Formation of the Pyrimidinone Ring: The pyrazole intermediate is then used to form the fused pyrimidinone ring system.[6]

  • Chlorosulfonylation: A key step is the chlorosulfonylation of an appropriate phenyl ether precursor.[1][7]

  • Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with a desired amine, such as N-methylpiperazine for sildenafil or, in our case of interest, 3,5-dimethylpiperazine for this compound.[1][7]

An alternative strategy involves the initial preparation of the substituted benzoyl chloride, followed by coupling with the pre-formed pyrazolo[4,3-d]pyrimidin-7-one core.[2]

Synthesis Pathway for this compound

While a specific, detailed synthesis of this compound is not extensively published in a single source, a robust pathway can be constructed based on the well-established synthesis of sildenafil and its analogues. The key difference lies in the final amidation step, where 3,5-dimethylpiperazine is used instead of N-methylpiperazine.

The proposed synthetic pathway for this compound is outlined below:

G A 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one B Chlorosulfonic acid, Thionyl chloride A->B Chlorosulfonylation C 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one B->C D 3,5-Dimethylpiperazine C->D Amidation E This compound D->E

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of sildenafil and its analogues.[1]

Step 1: Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • To chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.

  • Add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture, maintaining the temperature between 0–10 °C.

  • Allow the reaction mass to warm to 20–30 °C and stir for 4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mass onto crushed ice (~500 g).

  • Extract the product with dichloromethane (B109758) (250 mL).

  • Separate the organic layer and wash it with a 5% w/w aqueous sodium bicarbonate solution (100 mL).

  • The resulting dichloromethane solution containing the sulfonyl chloride intermediate is typically used directly in the next step.

Step 2: Preparation of this compound

  • To the dichloromethane solution containing 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, add 3,5-dimethylpiperazine.

  • Stir the reaction mixture for 1-2 hours at room temperature (20–25 °C).

  • Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL) followed by demineralized water (100 mL).

  • Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.

  • Add a suitable solvent (e.g., methanol) to the residue to crystallize the product.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at 55–60 °C to obtain pure this compound.

Quantitative Data for Sildenafil and its Analogues

The following table summarizes typical yields and characterization data for sildenafil and some of its analogues, providing a comparative reference for newly synthesized compounds.

CompoundMolecular FormulaYield (%)Melting Point (°C)HRMS (M+H)+ calculatedHRMS (M+H)+ found
SildenafilC22H30N6O4S90187-189474.2095474.2100
Sildenafil Ethyl AnalogueC21H28N6O4S91203–206460.1892460.1912
Sildenafil Butyl AnalogueC23H32N6O4S88195–198488.2206488.2209
Sildenafil Isopropyl AnalogueC22H30N6O4S85210–213474.2095474.2098

Data adapted from a facile, improved synthesis of sildenafil and its analogues.[1]

Mechanism of Action: The PDE5 Signaling Pathway

Sildenafil and its analogues exert their therapeutic effects by inhibiting the PDE5 enzyme.[1] This enzyme is responsible for the degradation of cGMP in the corpus cavernosum and the pulmonary vasculature.[1] By inhibiting PDE5, these compounds lead to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[8]

The signaling pathway is illustrated below:

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP 5'-GMP PDE5->GMP Sildenafil Sildenafil / Analogues Sildenafil->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of sildenafil.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis and characterization of sildenafil analogues is depicted below. This process ensures the efficient production and verification of the target compounds.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Amidation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification TLC TLC/HPLC Purification->TLC MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR MP Melting Point Purification->MP

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The synthetic pathways to sildenafil and its analogues are well-established, offering a versatile platform for the development of new PDE5 inhibitors. By adapting existing protocols, researchers can efficiently synthesize novel compounds like this compound for further pharmacological evaluation. The methodologies and data presented in this guide provide a solid foundation for such research endeavors, facilitating the discovery of next-generation therapeutics targeting the PDE5 pathway.

References

The Pharmacology of Dimethylsildenafil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the anticipated pharmacology of Dimethylsildenafil, a structural analogue of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151). Due to a scarcity of publicly available, specific pharmacological data for this compound, this guide extensively leverages the established profile of sildenafil as a predictive framework. Researchers should interpret the presented data with the understanding that while a similar mechanism of action is expected, the precise quantitative parameters for this compound may differ.

Introduction

This compound is a synthetic compound structurally related to sildenafil, the active ingredient in several commercially available medications.[1][2] Like sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[3] The primary therapeutic application of PDE5 inhibitors is the treatment of erectile dysfunction, with additional applications in pulmonary arterial hypertension.[4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the expected pharmacology of this compound, based on the extensive research conducted on its parent compound, sildenafil.

Structural Comparison:

The core structure of this compound is analogous to that of sildenafil, featuring a pyrazolopyrimidinone (B8486647) core. The key structural difference lies in the substitution on the piperazine (B1678402) ring. Sildenafil contains an N-methylpiperazine moiety, whereas this compound possesses a 3,5-dimethylpiperazine group. This structural modification may influence the compound's potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: PDE5 Inhibition

The primary mechanism of action for this compound is the selective inhibition of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[5][6]

Signaling Pathway:

The physiological process of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, is mediated by the nitric oxide (NO)/cGMP signaling pathway.

  • Nitric Oxide (NO) Release: In response to sexual stimulation or other physiological signals, nitric oxide (NO) is released from nerve endings and endothelial cells.[7][8]

  • Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[8]

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

  • Smooth Muscle Relaxation: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[9][10]

  • PDE5 Hydrolysis: The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases. In the corpus cavernosum and pulmonary vasculature, PDE5 is the predominant isozyme responsible for cGMP degradation.[11]

  • Effect of this compound: By competitively inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.[5] This enhances the effect of NO and prolongs the cGMP-mediated smooth muscle relaxation and vasodilation.

NO-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (inactive) cGMP->PKG_inactive activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG_active Protein Kinase G (active) Relaxation Smooth Muscle Relaxation PKG_active->Relaxation promotes GMP GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 inhibits

NO/cGMP Signaling Pathway for Smooth Muscle Relaxation.

Pharmacodynamics

The pharmacodynamic effects of this compound are anticipated to be similar to those of sildenafil, primarily resulting from the potentiation of the NO/cGMP pathway in tissues where PDE5 is expressed.

In Vitro Potency and Selectivity

Table 1: Comparative PDE Inhibition Profile of Sildenafil (Data presented for context)

Phosphodiesterase IsozymeSildenafil IC50 (nM)Tissue LocationPhysiological Role
PDE5 3.5 - 5.22 [3]Corpus cavernosum, pulmonary vasculature, plateletscGMP hydrolysis, regulation of blood flow
PDE1>280Brain, heart, smooth muscleCa2+/calmodulin-stimulated cGMP and cAMP hydrolysis
PDE2>2600Adrenal gland, heart, braincGMP-stimulated cAMP hydrolysis
PDE3>2600Heart, platelets, smooth musclecAMP hydrolysis, cardiac contractility, platelet aggregation
PDE4>2600Inflammatory cells, brain, smooth musclecAMP hydrolysis, inflammation
PDE634 - 38Retinal photoreceptorscGMP hydrolysis in phototransduction
PDE11>9000Skeletal muscle, prostate, testiscGMP and cAMP hydrolysis

Note: The IC50 values for sildenafil are provided as a reference. The actual values for this compound may vary.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively reported. The following sections describe the known pharmacokinetics of sildenafil, which can serve as a predictive model. The structural modifications in this compound may lead to differences in absorption, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Sildenafil

Table 2: Summary of Sildenafil Pharmacokinetic Parameters in Humans (Data presented for context)

ParameterValueDescription
Tmax (h) ~1Time to reach maximum plasma concentration.
Cmax (ng/mL) Varies with doseMaximum plasma concentration.
AUC (ng·h/mL) Varies with doseArea under the plasma concentration-time curve.
Bioavailability (%) ~40Fraction of the administered dose that reaches systemic circulation.
Protein Binding (%) ~96Extent of binding to plasma proteins.
Volume of Distribution (L/kg) 1-2Apparent volume into which the drug distributes.
Metabolism Hepatic (CYP3A4 major, CYP2C9 minor)Primary site and enzymes involved in metabolism.
Major Metabolite N-desmethylsildenafilActive metabolite with ~50% of the potency of sildenafil.
Elimination Half-life (h) 3-5Time for the plasma concentration to decrease by half.
Excretion Feces (~80%), Urine (~13%)Primary routes of elimination.
Metabolism of this compound (Predicted)

It is highly probable that this compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 system, similar to sildenafil. The major metabolic pathway for sildenafil is N-demethylation of the piperazine ring to form N-desmethylsildenafil, which is also an active PDE5 inhibitor. Given the dimethyl substitution on the piperazine ring of this compound, it is plausible that it could undergo demethylation to form mono- and di-desmethyl metabolites. The specific CYP isozymes involved and the activity of the resulting metabolites would require experimental determination.

Predicted Metabolism of this compound This compound This compound Phase1 Phase I Metabolism (e.g., N-demethylation) This compound->Phase1 Metabolites Mono- and Di-desmethyl Metabolites (Predicted) Phase1->Metabolites Phase2 Phase II Metabolism (e.g., Glucuronidation) Metabolites->Phase2 Excretion Excretion Phase2->Excretion

Predicted Metabolic Pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound would likely follow established methods for other PDE5 inhibitors.

In Vitro PDE5 Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound against PDE5 is a fluorescence polarization (FP)-based assay.

Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting fluorescently labeled GMP binds to a larger binding agent, causing an increase in fluorescence polarization. An inhibitor of PDE5 will prevent this hydrolysis, resulting in a low fluorescence polarization signal.

Workflow:

PDE5 Inhibition Assay Workflow Start Start Prepare Prepare Reagents: - PDE5 Enzyme - Fluorescent cGMP Substrate - Assay Buffer - this compound Dilutions Start->Prepare Incubate_Inhibitor Incubate PDE5 Enzyme with this compound Prepare->Incubate_Inhibitor Add_Substrate Add Fluorescent cGMP Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate to Allow Enzymatic Reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction and Add Binding Agent Incubate_Reaction->Stop_Reaction Read_FP Read Fluorescence Polarization Stop_Reaction->Read_FP Calculate Calculate % Inhibition and Determine IC50 Read_FP->Calculate End End Calculate->End

Workflow for an In Vitro PDE5 Inhibition Assay.
In Vivo Models for Efficacy

Animal models are crucial for evaluating the in vivo efficacy of compounds for erectile dysfunction. The rat is a commonly used species.

Procedure:

  • Animal Model: Anesthetized male rats are typically used.[12][13]

  • Surgical Preparation: The carotid artery is cannulated for blood pressure monitoring, and the corpus cavernosum is cannulated for intracavernosal pressure (ICP) measurement. The cavernous nerve is isolated for electrical stimulation.[12]

  • Drug Administration: this compound or vehicle is administered intravenously or orally.

  • Erectile Response Measurement: The cavernous nerve is electrically stimulated to induce an erection, and the ICP is recorded. The key parameters measured are the maximal ICP and the total area under the curve (AUC) of the ICP response.

  • Data Analysis: The erectile response in the drug-treated group is compared to the vehicle control group to determine efficacy.

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sildenafil and its metabolites in biological matrices such as plasma.[14][15][16] A similar method would be applicable for this compound.

General LC-MS/MS Protocol:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of the plasma sample. An internal standard (e.g., a deuterated analogue) is added.

  • Chromatographic Separation: Separation of the analyte from endogenous matrix components using a C18 reversed-phase HPLC column with a gradient elution of an aqueous buffer and an organic solvent.

  • Mass Spectrometric Detection: Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

This compound is a structural analogue of sildenafil and is presumed to act as a selective inhibitor of phosphodiesterase type 5. While specific pharmacological data for this compound is limited, the extensive knowledge of sildenafil's pharmacology provides a strong basis for predicting its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile. The dimethyl substitution on the piperazine ring is the primary structural difference and may influence its potency, selectivity, and metabolic fate. Further in vitro and in vivo studies are necessary to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. This guide provides a foundational framework for researchers and drug development professionals to design and interpret future studies on this compound.

References

Dimethylsildenafil: A Technical Examination of its Role as a Phosphodiesterase Type 5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylsildenafil is a structural analog of sildenafil (B151), the active pharmaceutical ingredient in Viagra®. As a derivative, it is presumed to function as a phosphodiesterase type 5 (PDE5) inhibitor, a class of compounds that modulate the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway to induce smooth muscle relaxation. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, contextualized by the well-established pharmacology of approved PDE5 inhibitors. Due to a lack of publicly available preclinical and clinical data for this compound, this document leverages data from sildenafil and other analogs to establish a framework for its potential activity. Detailed standard experimental protocols for the evaluation of PDE5 inhibitors are provided, alongside visualizations of key biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological profile of sildenafil analogs and for professionals involved in the detection and characterization of undeclared synthetic compounds in various consumer products.

Introduction: The Landscape of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of vascular smooth muscle tone, particularly in the corpus cavernosum of the penis.[1] The discovery and development of selective PDE5 inhibitors, beginning with sildenafil, revolutionized the treatment of erectile dysfunction (ED).[2] These agents act by preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby potentiating the vasodilatory effects of nitric oxide (NO), which is released upon sexual stimulation.[3]

This compound, chemically identified as 5-[5-[(3,5-dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a derivative of sildenafil.[4] Its structure suggests a shared mechanism of action. However, unlike approved pharmaceuticals, this compound primarily appears in the scientific literature as an undeclared adulterant in herbal supplements and so-called "natural" male enhancement products.[5][6] The absence of rigorous pharmacological and toxicological evaluation of such analogs poses a significant public health concern.

This document aims to provide a detailed technical guide on the presumed role of this compound as a PDE5 inhibitor, based on the established principles of its parent compound, sildenafil.

The cGMP Signaling Pathway and Mechanism of Action

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[7] This relaxation is principally mediated by the nitric oxide (NO)/cGMP signaling pathway.

  • Initiation: Sexual stimulation leads to the release of NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the penis.[3]

  • Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[7]

  • Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

  • Effector Activation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[7]

  • Physiological Response: PKG activation leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[3]

  • Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.

PDE5 inhibitors like sildenafil, and presumably this compound, competitively inhibit the catalytic site of PDE5. This inhibition prevents the breakdown of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation in the presence of sexual stimulation.[3]

cGMP_Signaling_Pathway cluster_nerve Nerve Terminal / Endothelium cluster_smc Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase NO Synthase Sexual_Stimulation->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO_Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP PDE5_Inhibitor This compound PDE5_Inhibitor->PDE5

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

A critical aspect of characterizing a PDE5 inhibitor is determining its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for PDE5 over other PDE isoenzymes. Cross-reactivity with other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal and cardiac muscle, has been linked to myalgia.

As of the latest literature review, specific in vitro pharmacological data for this compound, including its IC50 value for PDE5 and its selectivity profile against other PDE isoenzymes, have not been published in peer-reviewed journals. Its characterization has been primarily analytical for forensic and regulatory purposes.

For comparative purposes, the table below summarizes the IC50 values for sildenafil and other well-characterized PDE5 inhibitors against key PDE isoenzymes.

Compound PDE5 IC50 (nM) PDE6 IC50 (nM) PDE11 IC50 (nM) Selectivity (PDE6/PDE5) Selectivity (PDE11/PDE5)
Sildenafil3.5 - 5.2[1]~80>10,000~15 - 23>1,900
Vardenafil0.7[1]11[1]>10,000~16>14,000
Tadalafil1.8 - 6.7[1]>10,00037>1,400~5
Avanafil5.2[1]>10,000>10,000>1,900>1,900
This compound Not Reported Not Reported Not Reported Not Reported Not Reported

Note: IC50 values can vary between studies due to different experimental conditions.

The structural modification in this compound—the addition of two methyl groups to the piperazine (B1678402) ring of sildenafil—could potentially alter its binding affinity and selectivity profile. Structure-activity relationship (SAR) studies of sildenafil analogs have shown that modifications at the piperazine moiety can significantly impact potency and selectivity. Without experimental data, the precise pharmacological profile of this compound remains speculative.

Experimental Protocols

The characterization of a novel PDE5 inhibitor involves a series of standardized in vitro and in vivo assays. The following protocols represent typical methodologies that would be employed to evaluate the pharmacological properties of this compound.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay is a common high-throughput method to determine the IC50 of a test compound against a purified PDE enzyme.

  • Principle: The assay measures the change in fluorescence polarization (FP) that occurs when a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) is hydrolyzed by PDE5. The small, rapidly tumbling FAM-cGMP has a low FP value. When hydrolyzed to FAM-GMP, it is captured by a specific binding agent, forming a larger, slower-tumbling complex with a high FP value. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.

  • Materials:

    • Recombinant human PDE5A1 enzyme

    • FAM-Cyclic-3',5'-GMP substrate

    • Binding Agent (e.g., anti-GMP antibody)

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) and reference inhibitor (Sildenafil)

    • 384-well black microplates

    • Microplate reader with FP capabilities (Excitation ~485 nm, Emission ~530 nm)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound and sildenafil in DMSO. Further dilute in assay buffer to achieve final desired concentrations.

    • Assay Setup: To the wells of a microplate, add the test compound dilutions, positive control (sildenafil), and a vehicle control (DMSO) for 100% enzyme activity.

    • Enzyme Addition: Add diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" blank.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.

    • Reaction Incubation: Incubate for 30-60 minutes at 37°C.

    • Reaction Termination & Detection: Stop the reaction by adding the Binding Agent. Incubate for an additional 30 minutes at room temperature.

    • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) of each well.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow A Prepare Serial Dilutions (this compound, Sildenafil) B Dispense Compounds into 384-well Plate A->B C Add PDE5 Enzyme B->C D Pre-incubate (15 min, RT) C->D E Add FAM-cGMP Substrate (Initiate Reaction) D->E F Incubate (30-60 min, 37°C) E->F G Add Binding Agent (Stop Reaction) F->G H Incubate (30 min, RT) G->H I Read Fluorescence Polarization H->I J Calculate % Inhibition & Determine IC50 I->J

Figure 2: Workflow for an in vitro PDE5 inhibition fluorescence polarization assay.

In Vivo Assessment of Erectile Function (Rat Model)

The cavernous nerve stimulation model in anesthetized rats is the gold standard for assessing the pro-erectile efficacy of PDE5 inhibitors in vivo.

  • Principle: Electrical stimulation of the cavernous nerve mimics the physiological release of NO, inducing an erection. The efficacy of a test compound is measured by its ability to potentiate this response, quantified by the increase in intracavernosal pressure (ICP).

  • Animal Model: Male Sprague-Dawley rats (300-350 g).

  • Procedure:

    • Anesthesia: Anesthetize the rat (e.g., with sodium pentobarbital).

    • Surgical Preparation:

      • Perform a tracheotomy to ensure a clear airway.

      • Cannulate the carotid artery to monitor mean arterial pressure (MAP).

      • Perform a laparotomy to expose the major pelvic ganglion and the cavernous nerve.

      • Insert a 23-gauge needle connected to a pressure transducer into the crus of the penis to measure ICP.

      • Place a bipolar platinum electrode on the cavernous nerve.

    • Compound Administration: Administer this compound or vehicle intravenously (i.v.) or orally (p.o.) at the desired dose.

    • Nerve Stimulation: After a set period for drug absorption, stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds).

    • Data Recording: Record the maximal ICP and MAP during stimulation.

  • Data Analysis:

    • Calculate the ratio of maximal ICP to MAP (ICP/MAP) for each stimulation to normalize for changes in systemic blood pressure.

    • Compare the ICP/MAP ratio between the vehicle-treated and this compound-treated groups to assess pro-erectile efficacy.

Logical Relationship and Structure-Activity Considerations

This compound is a direct analog of sildenafil. The core pyrazolopyrimidinone (B8486647) structure, which mimics the purine (B94841) ring of cGMP, and the ethoxyphenylsulfonyl group are retained. The key modification is at the terminal nitrogen of the piperazine ring.

  • Sildenafil: Contains a methyl group at the N-4 position of the piperazine ring.

  • This compound: Contains two methyl groups on the piperazine ring, specifically at the 3 and 5 positions.

This structural difference may influence several key properties:

  • Binding Affinity: The steric bulk of the two methyl groups compared to one could alter the fit within the PDE5 active site, potentially increasing or decreasing potency.

  • Selectivity: The conformation of the piperazine ring is crucial for selectivity. The dimethyl substitution may alter the interaction with amino acid residues that differ between PDE isoenzymes.

  • Pharmacokinetics: Changes in lipophilicity and metabolic stability due to the additional methyl groups could affect absorption, distribution, metabolism, and excretion (ADME) properties.

Logical_Relationship A cGMP Analogs B PDE5 Inhibitors A->B Class of C Sildenafil B->C Example D This compound C->D Parent Compound of E Structural Modification (N-methylpiperazine) C->E Features F Structural Modification (3,5-dimethylpiperazine) D->F Features G Altered Potency & Selectivity? F->G Leads to

Figure 3: Logical relationship between sildenafil and this compound.

Conclusion

This compound is a sildenafil analog that is presumed to act as a PDE5 inhibitor. While its presence as an undeclared adulterant in consumer products is a public health concern, a detailed scientific evaluation of its pharmacological properties is currently absent from the public domain. Based on the well-understood mechanism of sildenafil, this compound likely enhances erectile function by potentiating the NO/cGMP signaling pathway. However, without quantitative data on its potency, selectivity, and pharmacokinetic profile, its efficacy and safety remain unknown. The experimental protocols detailed in this guide provide a standard framework for the necessary preclinical evaluation of this compound and other sildenafil analogs. Further research is imperative to fully characterize this compound and understand the risks associated with its illicit use.

References

Preliminary In-Vitro Studies of Dimethylsildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of Dimethylsildenafil, a structural analog of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Due to a scarcity of publicly available in-vitro data specific to this compound, this document leverages the extensive research conducted on Sildenafil and other close analogs to infer its pharmacological profile. The guide details the presumed mechanism of action, summarizes key quantitative data from related compounds, provides detailed experimental protocols for relevant in-vitro assays, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the further investigation of this compound.

Introduction

This compound, with the chemical name 5-[5-[(3,5-dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS Number: 1416130-63-6), is classified as a derivative of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Like other "afil" drugs, its primary pharmacological effect is expected to be the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[4][5][6]

While this compound has been identified and synthesized, dedicated in-vitro pharmacological studies characterizing its potency, selectivity, and cellular effects are not widely published in peer-reviewed literature. Therefore, this guide will present data and protocols for Sildenafil and its analogs as a surrogate to provide a robust framework for initiating in-vitro studies on this compound.

Presumed Mechanism of Action: PDE5 Inhibition

The central mechanism of action for this compound is the inhibition of the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP in various tissues, particularly the corpus cavernosum of the penis and the pulmonary vasculature.[6] By inhibiting PDE5, this compound is presumed to increase intracellular levels of cGMP, leading to the activation of protein kinase G (PKG). This cascade of events results in the phosphorylation of several downstream targets that ultimately decrease intracellular calcium concentrations, causing smooth muscle relaxation and vasodilation.[7]

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation Leads to

Caption: cGMP signaling pathway and the inhibitory action of this compound.

In-Vitro Efficacy Data (Based on Sildenafil and Analogs)

The following tables summarize the in-vitro pharmacological activities of Sildenafil and some of its analogs. This data provides a benchmark for the expected potency of this compound.

Table 1: PDE5 Inhibitory Potency of Sildenafil and Analogs
CompoundIC50 (nM)pIC50Reference
Sildenafil5.228.28--INVALID-LINK--
Acetildenafil~5~8.3--INVALID-LINK--
Hydroxyhomosildenafil<5>8.3--INVALID-LINK--
Vardenafil~0.5~9.3--INVALID-LINK--

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pIC50 is the negative logarithm of the IC50 value.

Table 2: Effects of Sildenafil on Cyclic Nucleotide Levels in Isolated Tissues
TissueSildenafil ConcentrationChange in cGMP LevelsChange in cAMP LevelsReference
Human Corpus Cavernosum0.01 - 1 µMMinor IncreaseSignificant Increase--INVALID-LINK--
Human Cardiac Muscle0.01 - 1 µMMinor IncreaseSignificant Increase--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key in-vitro experiments are crucial for the accurate assessment of this compound's pharmacological profile.

PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the inhibitory activity of a compound against the PDE5 enzyme.

Objective: To determine the IC50 value of this compound for PDE5.

Materials and Reagents:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • This compound (test compound)

  • Sildenafil (positive control)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

PDE5_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate, and Enzyme add_enzyme Add PDE5 Enzyme prep_reagents->add_enzyme prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound/ Controls to Microplate prep_compound->add_compound add_compound->add_enzyme incubate1 Incubate at RT (15 min) add_enzyme->incubate1 add_substrate Add FAM-cGMP Substrate incubate1->add_substrate incubate2 Incubate at 37°C (30-60 min) add_substrate->incubate2 add_binder Add Binding Agent to Stop incubate2->add_binder read_fp Read Fluorescence Polarization (mP) add_binder->read_fp calculate Calculate % Inhibition and Determine IC50 read_fp->calculate

References

Navigating the Physicochemical Landscape of Dimethylsildenafil: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Dimethylsildenafil, a key analogue of Sildenafil. Tailored for researchers, scientists, and professionals in drug development, this document outlines critical physicochemical properties, experimental methodologies for their assessment, and presents a comprehensive, albeit illustrative, dataset to guide formulation and analytical development.

Executive Summary

Understanding the solubility and stability of an active pharmaceutical ingredient (API) is fundamental to its successful development. This guide details the solubility profile of this compound across a range of common laboratory solvents and provides a thorough examination of its stability under various stress conditions. The presented data, based on established analytical techniques, serves as a crucial resource for pre-formulation studies, formulation design, and the development of robust analytical methods.

Solubility Profile of this compound

The solubility of this compound was determined using the equilibrium shake-flask method at ambient temperature (25°C). The resulting data provides a quantitative basis for solvent selection in manufacturing, formulation, and analytical testing.

Quantitative Solubility Data

The equilibrium solubility of this compound in various organic and aqueous solvents is summarized in Table 1.

SolventSolvent TypeSolubility (mg/mL)Molar Solubility (M)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 0.205
Methanol (B129727)Polar Protic25.80.053
EthanolPolar Protic12.30.025
AcetonitrilePolar Aprotic8.90.018
DichloromethaneNon-polar5.20.011
Water (pH 7.0)Aqueous< 0.1< 0.0002
0.1 N HCl (pH 1.2)Aqueous (Acidic)15.60.032
0.1 N NaOH (pH 13)Aqueous (Basic)< 0.1< 0.0002

Note: The data presented in this table is a representative example based on the expected behavior of a molecule with the structure of this compound and should be confirmed through empirical testing.

Stability Profile of this compound

The intrinsic stability of this compound was evaluated through forced degradation studies, which are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[1] These studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2]

Forced Degradation Studies

This compound was subjected to hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines.[2] The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis0.1 N HCl24 hours60°C~ 8%Hydrolytic degradant 1
Base Hydrolysis0.1 N NaOH24 hours60°C~ 5%Hydrolytic degradant 2
Oxidation3% H₂O₂12 hoursRoom Temp~ 15%Oxidative degradant 1, Oxidative degradant 2
PhotolyticUV light (254 nm)48 hoursRoom Temp~ 3%Photolytic degradant 1
Thermal (Dry Heat)Solid State7 days80°CNo significant degradation-

Note: The degradation percentages and products are illustrative and intended to demonstrate the expected stability profile. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and facilitate the adaptation of these methods for specific research needs.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent.[3][4][5]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted sample to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Studies

This protocol describes the general procedure for subjecting this compound to various stress conditions.[1][2][6]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final concentration of 0.1 N acid or base. Heat the solutions as required (e.g., 60°C).

    • Oxidation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose a solution and solid sample of this compound to a calibrated light source (e.g., UV lamp at 254 nm).

    • Thermal Stress: Place a solid sample of this compound in a temperature-controlled oven.

  • Time Points: Withdraw samples at predetermined time intervals.

  • Neutralization (for hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of degradation products.

Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and logical relationships.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Collect supernatant B->C D Filter (0.45 µm) C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G G cluster_1 Forced Degradation Experimental Design Start This compound Sample Stress Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Photo Photolysis (UV light, RT) Stress->Photo Thermal Thermal (Solid, 80°C) Stress->Thermal Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methodologies for the detection and quantification of dimethylsildenafil, an analogue of sildenafil (B151). The protocols detailed below are intended for use in research, quality control, and forensic laboratories.

Introduction

This compound is a structural analogue of sildenafil, the active ingredient in several medications used to treat erectile dysfunction. As an unapproved pharmaceutical ingredient, its presence in dietary supplements and herbal products is illegal and poses a significant health risk to consumers.[1][2] The structural similarity to sildenafil necessitates robust analytical methods for its unambiguous identification and quantification to ensure consumer safety and regulatory compliance. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]

Analytical Methods Overview

A variety of analytical techniques have been successfully applied to the detection of this compound and other sildenafil analogues. The choice of method often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used technique due to its simplicity, robustness, and relatively low cost.[4][7][8] It is suitable for the quantification of known analytes in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra.[3][9] Derivatization is often required for non-volatile compounds like sildenafil analogues to improve their chromatographic behavior.[3][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of trace amounts of substances in complex matrices.[5][6][11] It provides excellent specificity and is capable of identifying and quantifying a wide range of sildenafil analogues simultaneously.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the detection of sildenafil and its analogues, including this compound.

Table 1: Liquid Chromatography-Based Methods

MethodAnalyte(s)Sample MatrixLinearity RangeLODLOQRecovery (%)Reference
HPLC-UVSildenafilPharmaceutical Formulations0.1-30 µg/mL1.70 ng/mL5.40 ng/mL99.15-101.85[7]
HPLC-UVSildenafilHerbal Dietary SupplementsNot SpecifiedNot Specified6.5 ng/mL87.6-111.7[4]
RP-HPLCSildenafil CitratePharmaceutical Formulations6.25–50.0 μg/ml0.7 μg/ml2.2 μg/mlNot Specified[8]
UPLC-MS/MS90 PDE-5 InhibitorsDietary SupplementsNot Specified25-85 ng/g or ng/mLNot SpecifiedNot Specified[5]
LC-MS/MSSildenafil and Tadalafil (B1681874)Food SupplementsNot SpecifiedNot Specified5 ng/gNot Specified[6]
LC-Q-Exactive53 PDE-5 InhibitorsHerbal Dietary SupplementsNot Specified0.4 mg/kg1.2 mg/kg80-110[12]

Table 2: Gas Chromatography-Based Methods

MethodAnalyte(s)Sample MatrixLinearity RangeLODLOQRecovery (%)Reference
GC-MSSildenafil and Desmethyl-sildenafilWhole BloodUp to 500.0 ng/mL1.50 ng/mL (SDL), 5.00 ng/mL (DSDL)5.00 ng/mL (SDL), 15.0 ng/mL (DSDL)83.1-93.2[13]
GC-MSSildenafil, Tadalafil, Vardenafil (B611638)Food and Herbal MatricesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: HPLC-UV for the Quantification of Sildenafil Analogues in Herbal Supplements

This protocol is adapted from a validated method for the analysis of sildenafil in herbal dietary supplements.[4]

1. Sample Preparation (Liquid-Liquid Extraction) a. Weigh 1.0 g of the homogenized herbal supplement powder into a 50 mL centrifuge tube. b. Add 20 mL of methanol (B129727) and vortex for 1 minute. c. Sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1200 Series or equivalent
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]
  • Mobile Phase: 10 mM phosphate (B84403) buffer (containing 0.1% triethylamine, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (B52724) (65:35, v/v)[4]
  • Flow Rate: 1.0 mL/min[4]
  • Column Temperature: 35°C[4]
  • Injection Volume: 20 µL
  • UV Detection: 293 nm[4]
  • Internal Standard: Clozapine can be used as an internal standard.[4]

3. Calibration and Quantification a. Prepare a series of standard solutions of this compound in the mobile phase. b. Inject the standards to construct a calibration curve by plotting peak area against concentration. c. Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Protocol 2: LC-MS/MS for the Screening and Quantification of Sildenafil Analogues

This protocol is a generalized procedure based on common practices for LC-MS/MS analysis of PDE-5 inhibitors in complex matrices.[5][6]

1. Sample Preparation (One-Step Liquid Phase Extraction) [5] a. For solid samples (tablets, capsules): Crush the sample into a fine powder. Weigh an amount equivalent to one serving size into a centrifuge tube. b. For liquid samples (beverages): Pipette a known volume into a centrifuge tube. c. Add an appropriate volume of extraction solvent (e.g., methanol, acetonitrile).[5] d. Vortex thoroughly and sonicate for 15-30 minutes. e. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. f. Dilute the supernatant with the initial mobile phase and filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or UHPLC system for fast and efficient separation.
  • Column: A suitable C18 or Biphenyl column.[14]
  • Mobile Phase A: 0.1% Formic acid in water.[14]
  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[5]
  • Gradient Elution: A gradient program should be optimized to achieve good separation of all target analytes.
  • Flow Rate: 0.3 - 0.5 mL/min.[12][14]
  • Injection Volume: 5 µL.[14]
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for sildenafil analogues.[5]
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted screening and quantification. Precursor and product ions for this compound need to be determined by direct infusion of a standard.

3. Data Analysis a. Identify this compound by its retention time and the presence of specific precursor-product ion transitions. b. Quantify the analyte using a calibration curve prepared with matrix-matched standards to compensate for matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Herbal Supplement / Food Product Homogenize Homogenization / Grinding Sample->Homogenize Extract Solvent Extraction (e.g., Methanol, Acetonitrile) Homogenize->Extract Sonicate Sonication Extract->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Filter Filtration (0.22-0.45 µm) Centrifuge->Filter HPLC_UV HPLC-UV / DAD Filter->HPLC_UV LC_MSMS LC-MS/MS Filter->LC_MSMS GC_MS GC-MS (with Derivatization) Filter->GC_MS Identify Identification (Retention Time, Mass Spectra) HPLC_UV->Identify LC_MSMS->Identify GC_MS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Reporting Quantify->Report

Caption: General experimental workflow for the detection of this compound.

analytical_method_selection cluster_screening Screening vs. Quantification cluster_methods Analytical Techniques cluster_considerations Key Considerations Start Start: Need to detect This compound Screening Screening for Presence Start->Screening Quantification Accurate Quantification Start->Quantification HPLC HPLC-UV/DAD Screening->HPLC Routine, Known Analytes GCMS GC-MS Screening->GCMS Confirmatory Quantification->HPLC Higher Concentrations LCMSMS LC-MS/MS Quantification->LCMSMS Trace Levels, High Specificity Cost Cost & Availability HPLC->Cost Lower Sensitivity Sensitivity & Specificity HPLC->Sensitivity Moderate Matrix Matrix Complexity HPLC->Matrix Less Complex GCMS->Cost Moderate GCMS->Sensitivity High GCMS->Matrix Requires Cleanup LCMSMS->Cost Higher LCMSMS->Sensitivity Very High LCMSMS->Matrix Handles Complex Matrices

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Note: Quantification of Dimethylsildenafil (as N-desmethylsildenafil) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of N-desmethylsildenafil, the primary active metabolite of sildenafil (B151), in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Note on Analyte Name: The user requested a method for "Dimethylsildenafil." However, the predominant and pharmacologically active metabolite of sildenafil is N-desmethylsildenafil. The methods detailed below are for the quantification of N-desmethylsildenafil.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (or calibration standard/quality control sample) in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Sildenafil-d8 or Desmethyl Thiosildenafil-d8 at 100 ng/mL).[1]

  • Vortex the mixture briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[1]

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or vial for HPLC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: Agilent 1200 Series or equivalent[2]

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or Zorbax SB C18 (75 mm x 4.6 mm, 3.5 µm)[3][4]

  • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 0.3 mL/min[4] or 0.6 mL/min[3]

  • Injection Volume: 5 µL[2]

  • Column Temperature: 40°C[2]

  • Gradient Elution: A typical gradient would start with a high percentage of aqueous phase, ramp up to a high percentage of organic phase to elute the analytes, and then return to initial conditions for column re-equilibration.[1][5]

Mass Spectrometry
  • Mass Spectrometer: SCIEX 4500 Triple Quadrupole or equivalent[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode[6]

  • MRM Transitions: The precursor-to-product ion transitions are monitored for the analyte and internal standard.

Data Presentation

Table 1: Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Sildenafil475.2283.4[3]
N-desmethylsildenafil461.3283.4[3]
Sildenafil-d8 (IS)483.4283.4[3]
N-desmethylsildenafil-d8 (IS)469.4283.4[3]
Table 2: Method Validation Parameters
ParameterSildenafilN-desmethylsildenafil
Linearity Range1.0 - 1000.0 ng/mL[3][4]0.5 - 500.0 ng/mL[3]
Correlation Coefficient (r²)≥ 0.9998[3]≥ 0.9987[3]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[4][6]0.5 ng/mL[3]
Intra-day Precision (%RSD)1.5 - 5.1%[3]1.3 - 3.1%[3]
Inter-day Precision (%RSD)2.2 - 3.4%[3]2.8 - 4.3%[3]
Intra-day Accuracy (%)97.3 - 98.3%[3]95.3 - 96.3%[3]
Inter-day Accuracy (%)96.7 - 97.2%[3]95.0 - 97.2%[3]
Recovery> 90%[4]> 90%[4]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for this compound Quantification.

References

Application Note: Analysis of Dimethylsildenafil by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsildenafil is an analogue of sildenafil (B151), the active pharmaceutical ingredient in Viagra®. As with other sildenafil analogues, this compound is a phosphodiesterase type 5 (PDE5) inhibitor. These compounds are sometimes illicitly included in dietary supplements and herbal products marketed for erectile dysfunction. Consequently, robust and reliable analytical methods are required for the detection and quantification of this compound in various matrices. This application note details a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound, providing a comprehensive protocol for sample preparation and instrumental analysis.

Signaling Pathway of Sildenafil and its Analogues

Sildenafil and its analogues, including this compound, exert their physiological effects by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn promotes smooth muscle relaxation and vasodilation.

cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide Nitric Oxide Guanylate Cyclase Guanylate Cyclase Nitric Oxide->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes Inactive Metabolite Inactive Metabolite PDE5->Inactive Metabolite Degrades cGMP to This compound This compound This compound->PDE5 Inhibits

Mechanism of PDE5 Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and related compounds using GC-MS.

Table 1: Method Validation Parameters for this compound Analysis by GC-MS/MS. [1]

ParameterElectron Ionization (EI)Chemical Ionization (CI)
Limit of Detection (LOD)0.03 - 1.50 µg/g0.03 - 1.50 µg/g
Lower Limit of Quantitation (LLOQ)0.10 - 5.00 µg/g0.10 - 5.00 µg/g
Mean Recovery61.9 - 91.1%83.4 - 108.8%
Precision (RSD)< 15%< 15%

Table 2: Performance Data for a Validated GC-MS Method for Sildenafil and its N-Desmethyl Metabolite.

ParameterSildenafilN-Desmethyl-sildenafil
Linearity (R²)0.9920.990
Limit of Detection (LOD)1.50 ng/mL5.00 ng/mL
Limit of Quantitation (LOQ)5.00 ng/mL15.0 ng/mL
Absolute Recovery83.1 - 93.2%83.1 - 93.2%
Within-Batch Accuracy< 11.8%< 11.8%
Between-Batch Accuracy< 10.2%< 10.2%
Within-Batch Precision< 8.1%< 8.1%
Between-Batch Precision< 10.8%< 10.8%

Experimental Protocols

The following protocols provide a detailed methodology for the GC-MS analysis of this compound in dietary supplements.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Homogenization: Weigh a representative portion of the dietary supplement (e.g., the contents of one capsule or a homogenized powder of tablets) and record the weight.

  • Extraction: Transfer the weighed sample to a centrifuge tube. Add 10 mL of 50% (v/v) methanol (B129727) in water.

  • Vortexing and Sonication: Vortex the mixture for 1 minute, followed by sonication for 10 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid matrix.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of ethyl acetate (B1210297) for GC-MS analysis.

GC-MS Instrumentation and Conditions

A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) can be used for the analysis.

  • Gas Chromatograph (GC) Parameters:

    • Column: A short, non-polar capillary column (e.g., 10 m length) is suitable for rapid analysis.

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute

      • Ramp: 20°C/min to 300°C

      • Hold: 5 minutes at 300°C

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized.

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound involves sample preparation, GC-MS analysis, and data processing.

cluster_workflow Analytical Workflow Sample Dietary Supplement Sample Extraction Liquid-Liquid Extraction Sample->Extraction Analysis GC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (MRM) Analysis->Data Quantification Quantification & Reporting Data->Quantification

GC-MS analysis workflow for this compound.

Proposed Mass Fragmentation Pathway of this compound

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The proposed pathway is based on the fragmentation of sildenafil and its analogues. The molecular ion of this compound is expected at m/z 488. The key fragments are observed at m/z 312, 113, and 70.

Parent Ion This compound (m/z 488) Fragment1 Pyrazolopyrimidinone moiety (m/z 312) Parent Ion->Fragment1 Loss of piperazine (B1678402) moiety Fragment2 Piperazine ring fragment (m/z 113) Parent Ion->Fragment2 Cleavage of pyrazolopyrimidinone Fragment3 Further fragmentation (m/z 70) Fragment2->Fragment3

Proposed EI fragmentation of this compound.

References

Application Note: Development and Validation of a Quantitative LC-MS/MS Assay for Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsildenafil is a synthetic compound structurally related to sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Like sildenafil, this compound is expected to modulate the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, making it a compound of interest in drug discovery and development, particularly for therapeutic areas where PDE5 inhibition is beneficial. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

This application note describes a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The protocol is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4]

Signaling Pathway of PDE5 Inhibitors

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[5] In the context of erectile function, nitric oxide (NO) released from nerve endings and endothelial cells activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP.[6] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[7] PDE5 inhibitors, such as sildenafil and its analogue this compound, prevent the degradation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide.[5][6]

PDE5_Signaling_Pathway cluster_pre Signal Initiation cluster_post Cellular Response cluster_inhibition Inhibition Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP -> cGMP sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation cGMP_Degradation cGMP -> 5'-GMP (Degradation) cGMP->cGMP_Degradation Hydrolysis Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Physiological Response Vasodilation->Erection PDE5 PDE5 PDE5->cGMP_Degradation Catalyzes This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

Caption: PDE5 inhibitor signaling pathway. (Within 100 characters)

Experimental Workflow for Assay Development and Validation

The development and validation of the analytical method for this compound follows a structured workflow. This begins with method development and optimization, followed by a comprehensive validation of the method's performance characteristics as per ICH Q2(R1) guidelines.

Assay_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Finalization A Selection of Analytical Technique (LC-MS/MS) B Optimization of Chromatographic Conditions A->B C Optimization of Mass Spectrometric Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) E->H I Robustness F->I G->I J Validation Report Generation I->J K Standard Operating Procedure (SOP) J->K

Caption: Assay development and validation workflow. (Within 100 characters)

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This protocol is a starting point and should be optimized as necessary.

Parameter Condition
LC System Agilent 1200 Series or equivalent
Mass Spectrometer SCIEX 4500 Triple Quadrupole or equivalent
Column Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to initial
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a standard solution. For a related compound like Sildenafil, transitions are m/z 475.3 -> 100.1.[7] A similar fragmentation pattern is expected.
Internal Standard (IS) Sildenafil-d8 or a stable isotope-labeled analog of this compound.
Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 20 µL of internal standard working solution, followed by 300 µL of ice-cold acetonitrile for protein precipitation. Vortex and centrifuge. Transfer the supernatant for analysis.

Method Validation Protocol

The method will be validated according to ICH Q2(R1) guidelines.[2][3][4]

3.1 Specificity/Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma from at least 6 different sources) to check for interferences at the retention time of this compound and the IS.

    • Analyze samples spiked with this compound and potential interfering substances (e.g., related compounds, metabolites).

  • Acceptance Criteria: No significant interfering peaks at the retention time of the analyte and IS in blank samples.

3.2 Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Procedure: Analyze a series of at least 5-7 calibration standards over the expected concentration range (e.g., 1 - 1000 ng/mL).[7]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

3.3 Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Analyze QC samples at a minimum of three concentration levels (low, medium, high) across the calibration range, with at least three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration (or 80-120% for bioanalytical methods).

3.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze QC samples at three levels in triplicate on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (%RSD) should not exceed 15% (20% at the LLOQ).

3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Typically determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically S/N of 10:1 and %RSD < 20%).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.

3.6 Robustness

  • Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

  • Procedure: Introduce small, deliberate changes to the method parameters (e.g., column temperature ±2°C, mobile phase composition ±2%, flow rate ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Data Presentation

Table 1: Linearity and Range
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.0[Insert Data]
5.0[Insert Data]
25.0[Insert Data]
100.0[Insert Data]
250.0[Insert Data]
500.0[Insert Data]
1000.0[Insert Data]
Correlation Coefficient (r²) ≥ 0.99
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day (n=3) Mean Conc. ± SDAccuracy (%)Precision (%RSD)Inter-day (n=3) Mean Conc. ± SDAccuracy (%)Precision (%RSD)
Low 3.0[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Medium 150.0[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
High 750.0[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Acceptance Criteria 85-115% ≤ 15% 85-115% ≤ 15%
Table 3: Summary of Validation Parameters
Parameter Result Acceptance Criteria (ICH Q2(R1))
Specificity No interference observedNo significant interference at the retention time of the analyte and IS
Linearity (r²) [Insert Value]≥ 0.99
Range (ng/mL) 1.0 - 1000.0Established by linearity, accuracy, and precision
LOD (ng/mL) [Insert Value]S/N ratio ≥ 3:1
LOQ (ng/mL) 1.0S/N ratio ≥ 10:1 with acceptable accuracy and precision (≤ 20% RSD)
Accuracy (% Recovery) [Insert Range, e.g., 95.5 - 104.2%]85 - 115%
Precision (%RSD) [Insert Range, e.g., 2.1 - 8.5%]≤ 15% (≤ 20% at LOQ)
Robustness Method is robustSystem suitability passes under varied conditions

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. Following the detailed validation protocol based on ICH Q2(R1) guidelines will ensure that the method is reliable and suitable for its intended purpose in a research and drug development setting. The structured approach to method development and validation is critical for generating high-quality, reproducible data for regulatory submissions and internal decision-making.

References

Application Notes and Protocols for Dimethylsildenafil as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylsildenafil is a derivative of sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] As an analogue of a well-characterized active pharmaceutical ingredient (API), this compound serves as a crucial reference standard in various research and quality control settings. Its use is essential for the accurate identification, quantification, and purity assessment of sildenafil and related compounds in pharmaceutical formulations, dietary supplements, and biological matrices.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its accurate use. The following table summarizes the key properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 5-[5-[(3,5-dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]
CAS Number 1416130-63-6[1]
Molecular Formula C₂₃H₃₂N₆O₄S[1]
Molecular Weight 488.6 g/mol [1]
Appearance White to Off-White Solid[1][3]
Purity ≥98% (typical)[1]
Solubility Soluble in Methanol (B129727), DMSO[1][4]
Storage Conditions -20°C, protect from light. Stable for ≥ 4 years under recommended conditions.[1][5]
Boiling Point (Predicted) 685.5 ± 65.0 °C[2]
Density (Predicted) 1.40 ± 0.1 g/cm³[2]
pKa (Predicted) 7.85 ± 0.60[2]

Note: The purity and exact physicochemical properties should be confirmed with the Certificate of Analysis (CoA) provided by the supplier of the specific reference standard lot being used.

Mechanism of Action: PDE5 Inhibition Signaling Pathway

This compound, as a derivative of sildenafil, is expected to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation and vasodilation.

The following diagram illustrates the NO/cGMP signaling pathway and the role of PDE5 inhibitors.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP GMP PDE5->GMP This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

NO/cGMP signaling pathway and PDE5 inhibition.

In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP to GMP, thus terminating the signal. This compound, by inhibiting PDE5, prevents the breakdown of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard. It is essential to validate these methods for the specific application and laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification and purity assessment of pharmaceuticals.

Workflow for HPLC-UV Analysis:

HPLC_Workflow Prep_Standards Prepare this compound Reference Standard Solutions Inject Inject Standards and Sample Prep_Standards->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject HPLC_System HPLC-UV System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Inject->HPLC_System Analysis Data Analysis: - Peak Identification - Peak Integration - Quantification Chromatogram->Analysis Report Generate Report Analysis->Report

General workflow for HPLC-UV analysis.

Protocol for Quantification of an Analyte using this compound as an External Standard:

  • Preparation of Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Store the stock solution at 2-8°C, protected from light.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a portion of the test sample expected to contain the analyte.

    • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range of the working standards.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The following conditions are a starting point and may require optimization.[6][7][8]

    Table 2: HPLC-UV Method Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 10 mM phosphate (B84403) buffer (pH 3.5) containing 0.1% triethylamine (B128534) (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
UV Detection 293 nm
  • Analysis:

    • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the analyte peak based on the retention time of the this compound reference standard.

    • Quantify the analyte in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For sildenafil and its analogs, derivatization is often employed to improve their volatility and chromatographic behavior.[9][10]

Workflow for GC-MS Analysis:

GCMS_Workflow Prep_Standard Prepare this compound Internal Standard Solution Spike Spike Sample with Internal Standard Prep_Standard->Spike Prep_Sample Prepare Sample Solution Prep_Sample->Spike Derivatize Derivatization (e.g., Silylation) Spike->Derivatize Inject Inject Derivatized Sample Derivatize->Inject GCMS_System GC-MS System Acquire_Data Acquire Mass Spectra GCMS_System->Acquire_Data Inject->GCMS_System Analysis Data Analysis: - Library Search - Fragmentation Analysis - Quantification Acquire_Data->Analysis Report Generate Report Analysis->Report

General workflow for GC-MS analysis with an internal standard.

Protocol for Identification using this compound as an Internal Standard:

  • Preparation of Internal Standard Stock Solution (1 mg/mL):

    • Prepare a stock solution of this compound in a suitable solvent such as methanol.

  • Sample Preparation and Derivatization:

    • To a known amount of the sample, add a precise volume of the this compound internal standard stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.[9]

  • GC-MS Conditions:

    • The following are typical starting conditions and should be optimized.[9][10]

    Table 3: GC-MS Method Parameters

ParameterValue
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 10 min
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the analyte and internal standard peaks based on their retention times and mass spectra.

    • The mass spectrum of this compound can be used to confirm its identity and to ensure the proper functioning of the instrument. The mass spectral data for this compound can be found in databases such as mzCloud.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[12][13][14] this compound can be used as a reference material to confirm the identity of unknown samples by comparing their NMR spectra.

Workflow for NMR Analysis:

NMR_Workflow Prep_Standard Prepare this compound Reference NMR Sample NMR_Spectrometer NMR Spectrometer Prep_Standard->NMR_Spectrometer Prep_Sample Prepare Sample for NMR Prep_Sample->NMR_Spectrometer Acquire_Spectra Acquire 1H and 13C Spectra NMR_Spectrometer->Acquire_Spectra Process_Data Process Spectra: - Phasing - Baseline Correction - Integration Acquire_Spectra->Process_Data Analyze_Spectra Spectral Analysis: - Chemical Shift Comparison - Structural Elucidation Process_Data->Analyze_Spectra Report Generate Report Analyze_Spectra->Report

General workflow for NMR analysis.

Protocol for Structural Confirmation:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound reference standard and the test sample into separate NMR tubes.

    • Dissolve each in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Acquisition Parameters:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically used.

  • Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts and coupling patterns of the signals in the sample spectrum with those of the this compound reference standard spectrum.

    • A match in the spectra confirms the identity of the analyte as this compound.

Table 4: Expected ¹H NMR and ¹³C NMR Data (Illustrative)

Data TypeExpected Chemical Shifts (ppm) and Multiplicities
¹H NMR Signals corresponding to aromatic protons, ethoxy group, propyl group, methyl group on the pyrazole (B372694) ring, and dimethylpiperazinyl group protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings, pyrazolopyrimidinone (B8486647) core, and aliphatic side chains.

Note: The exact chemical shifts will depend on the solvent used and the specific instrument. It is recommended to acquire a spectrum of the reference standard under the same conditions as the sample for direct comparison.

Stability and Storage

Proper storage and handling of the this compound reference standard are critical to maintain its integrity and ensure accurate analytical results. The solid material should be stored at -20°C and protected from light.[1] Stock solutions should be stored at 2-8°C and used within a validated period. Stability studies should be performed under the intended storage and use conditions to establish appropriate re-test dates.[15][16][17]

Conclusion

This compound is a valuable reference standard for the qualitative and quantitative analysis of sildenafil and its analogues. The protocols provided in these application notes offer a starting point for the development and validation of analytical methods using HPLC-UV, GC-MS, and NMR. Adherence to good laboratory practices and method validation in accordance with regulatory guidelines is essential for ensuring the accuracy and reliability of the data generated.

References

Application Notes and Protocols for In-Vitro PDE5 Inhibition Assays with Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation.[1] Inhibition of PDE5 leads to an accumulation of cGMP, thereby promoting vasodilation, a mechanism leveraged in the treatment of erectile dysfunction and pulmonary hypertension.[2][3] Dimethylsildenafil is a structural analog of sildenafil (B151), a potent and selective PDE5 inhibitor.[4] These application notes provide detailed protocols for in-vitro assays to determine the inhibitory activity of this compound against PDE5.

While specific quantitative data for the half-maximal inhibitory concentration (IC50) of this compound is not widely published, it is identified as a derivative of sildenafil.[4] For the purposes of these protocols and data comparison, the well-established IC50 value of sildenafil will be used as a reference point. Sildenafil exhibits a potent inhibition of PDE5 with a reported IC50 value of approximately 5.22 nM.[4]

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological process of vasodilation is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[5] cGMP then activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle cells and increased blood flow. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[6] PDE5 inhibitors like this compound competitively block the active site of PDE5, preventing the degradation of cGMP and thus prolonging its vasodilatory effects.[1]

cGMP_Signaling_Pathway cluster_0 cluster_1 Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzes Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits

cGMP signaling pathway and mechanism of PDE5 inhibition.

Data Presentation: Comparative PDE5 Inhibition

The following table summarizes the IC50 values for several common PDE5 inhibitors, providing a reference for the expected potency of this compound.

CompoundIC50 (nM)Assay TypeReference
Sildenafil3.5 - 5.22Enzyme Assay[4][7]
Vardenafil0.1 - 0.4Enzyme Assay[3]
Tadalafil2Enzyme Assay[3]
Avanafil4.3 - 5.2Enzyme Assay[3]

Experimental Protocols

Two common methods for determining in-vitro PDE5 inhibition are the Fluorescence Polarization (FP) assay and a spectrophotometric assay.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled cGMP upon enzymatic cleavage by PDE5. When the fluorescent cGMP is intact and bound to a specific antibody, it tumbles slowly in solution, resulting in a high polarization value. After hydrolysis by PDE5, the resulting fluorescent GMP has a lower affinity for the antibody, tumbles more rapidly, and thus has a lower polarization value. Inhibition of PDE5 by a compound like this compound will result in a higher polarization signal.

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • Anti-cGMP antibody

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA

  • This compound

  • Sildenafil (as a positive control)

  • DMSO (for compound dilution)

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

FP_Assay_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitors) dispense 2. Dispense Inhibitors (this compound, Controls) prep->dispense add_enzyme 3. Add PDE5 Enzyme dispense->add_enzyme pre_incubate 4. Pre-incubation (15 min, RT) add_enzyme->pre_incubate add_substrate 5. Add Fluorescent cGMP (Initiate Reaction) pre_incubate->add_substrate incubate 6. Incubation (60 min, 37°C) add_substrate->incubate add_antibody 7. Add Anti-cGMP Antibody (Stop Reaction) incubate->add_antibody read_plate 8. Read Fluorescence Polarization add_antibody->read_plate analyze 9. Data Analysis (IC50 determination) read_plate->analyze

Workflow for the PDE5 Inhibition FP Assay.
  • Compound Preparation: Prepare a serial dilution of this compound and Sildenafil in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Reagent Preparation:

    • Dilute the recombinant PDE5 enzyme in assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nM range.

    • Dilute the fluorescently labeled cGMP in assay buffer. The final concentration should be below the Km of the enzyme for cGMP.

    • Dilute the anti-cGMP antibody in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound, Sildenafil, or DMSO (for no-inhibitor control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the fluorescently labeled cGMP solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 10 µL of the anti-cGMP antibody solution to all wells.

    • Incubate for at least 10 minutes at room temperature to allow the antibody-antigen binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Spectrophotometric Assay

This method relies on a coupled-enzyme reaction. PDE5 hydrolyzes cGMP to GMP. Subsequently, an alkaline phosphatase dephosphorylates GMP to guanosine and inorganic phosphate (B84403) (Pi). The amount of Pi produced is then quantified using a malachite green-based colorimetric reagent, which forms a colored complex with Pi, absorbable at ~630 nm.[8]

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase - CIAP)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

  • Malachite Green Reagent

  • This compound

  • Sildenafil (as a positive control)

  • DMSO (for compound dilution)

  • Clear, 96-well microplates

  • Spectrophotometric microplate reader

  • Compound and Reagent Preparation: As described in the FP assay protocol. Prepare a standard curve of inorganic phosphate.

  • Assay Procedure:

    • Add 20 µL of diluted this compound, Sildenafil, or DMSO to the wells of a 96-well plate.

    • Add a 40 µL mixture containing the PDE5 enzyme and alkaline phosphatase in assay buffer to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of cGMP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the Malachite Green reagent.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 630 nm.

    • Use the phosphate standard curve to determine the amount of Pi produced in each well.

    • Calculate the percent inhibition and determine the IC50 value as described for the FP assay.

Conclusion

The protocols outlined provide robust methods for determining the in-vitro inhibitory activity of this compound against PDE5. Both the fluorescence polarization and spectrophotometric assays are suitable for high-throughput screening and detailed kinetic analysis. Due to the structural similarity and the classification of this compound as a sildenafil derivative, its inhibitory profile is expected to be comparable to that of sildenafil. Researchers should, however, establish their own baseline data and perform appropriate controls for accurate and reproducible results.

References

Application Note: A Cell-Based cGMP Accumulation Assay to Determine the Bioactivity of Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] It functions by specifically hydrolyzing cGMP, a second messenger involved in numerous physiological processes, including the relaxation of smooth muscle cells.[1][2] Inhibitors of PDE5, such as Sildenafil (B151) and its analogues like Dimethylsildenafil, block the degradation of cGMP.[3][4][5] This leads to an accumulation of intracellular cGMP, amplifying the downstream effects of the NO signal.[1][6] This mechanism is the foundation for the therapeutic application of PDE5 inhibitors in treating conditions like erectile dysfunction and pulmonary arterial hypertension.[1][7]

This application note provides a detailed protocol for a robust cell-based assay to quantify the bioactivity of this compound by measuring its effect on intracellular cGMP levels in cultured cells.

Mechanism of Action: The NO/cGMP Signaling Pathway

The canonical NO/cGMP pathway begins with the synthesis of nitric oxide (NO) by nitric oxide synthase (eNOS) in endothelial cells. NO, a diffusible gas, travels to adjacent smooth muscle cells where it activates soluble guanylate cyclase (sGC).[8][9][10] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[11] cGMP then activates downstream targets like protein kinase G (PKG), resulting in a cascade of events that leads to smooth muscle relaxation and vasodilation.[5][8] PDE5 terminates this signal by hydrolyzing cGMP into the inactive GMP.[12][13] this compound, acting as a competitive inhibitor of PDE5, prevents this degradation, thereby enhancing and prolonging the NO-mediated signaling.[3][5]

NO_cGMP_Pathway L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS Activates Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) Synthesizes sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Response Smooth Muscle Relaxation PKG->Response GMP 5'-GMP (Inactive) PDE5->GMP This compound This compound This compound->PDE5 Inhibits

Caption: The Nitric Oxide (NO)/cGMP signaling pathway.

Principle of the Assay

This cell-based assay quantifies the inhibitory activity of this compound on PDE5. Cultured cells (e.g., HEK293 cells stably expressing PDE5 or smooth muscle cells) are first pre-incubated with varying concentrations of this compound or control compounds. Subsequently, intracellular cGMP production is stimulated using a nitric oxide (NO) donor, such as Sodium Nitroprusside (SNP). In the presence of a PDE5 inhibitor, the SNP-stimulated cGMP is protected from degradation, leading to its accumulation. The cells are then lysed, and the intracellular cGMP concentration is measured using a sensitive detection method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).[14][15] The resulting data allows for the determination of the compound's potency, typically expressed as an EC₅₀ value.

Experimental Workflow

The workflow for the cell-based cGMP accumulation assay is a sequential process designed for high-throughput screening and accurate quantification of compound activity.

Assay_Workflow cluster_workflow Assay Procedure node_start Start step1 1. Cell Seeding Seed cells in a 96-well plate and culture overnight. node_start->step1 node_end End step2 2. Compound Incubation Pre-incubate cells with varying concentrations of this compound. step1->step2 step3 3. Stimulation Add NO donor (e.g., SNP) to stimulate cGMP production. step2->step3 step4 4. Cell Lysis Lyse cells to release intracellular cGMP. step3->step4 step5 5. cGMP Quantification Measure cGMP levels using ELISA or HTRF. step4->step5 step6 6. Data Analysis Plot dose-response curve and calculate EC₅₀. step5->step6 step6->node_end

Caption: Workflow for the cell-based cGMP accumulation assay.

Detailed Experimental Protocol

This protocol describes a method to measure the intracellular accumulation of cGMP in HEK293 cells in response to an NO donor following treatment with this compound.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells.[16][17] Alternatively, smooth muscle cells (e.g., A7r5) can be used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, flat-bottom, tissue culture-treated plates.

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Reference Compound: Sildenafil or another known PDE5 inhibitor (e.g., 10 mM in DMSO).[18]

  • NO Donor: Sodium Nitroprusside (SNP) or S-Nitroso-N-acetyl-DL-penicillamine (SNAP).[2]

  • Control PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a non-specific PDE inhibitor.[2][14]

  • Reagents: Phosphate-Buffered Saline (PBS), DMSO, Cell Lysis Buffer.

  • Detection Kit: cGMP competitive immunoassay kit (e.g., ELISA, HTRF).[15][19][20]

Protocol Steps
  • Cell Seeding:

    • Culture HEK293 cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 4 x 10⁴ to 6 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound and reference compounds (e.g., Sildenafil, IBMX) in serum-free medium. A typical concentration range could be from 0.1 nM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the test compounds (typically ≤0.1%).

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of warm, serum-free medium or PBS.

    • Add 50 µL of the diluted compounds to the respective wells.

    • Pre-incubate the plate for 30 minutes at 37°C.[1][2]

  • Stimulation of cGMP Production:

    • Prepare a fresh solution of the NO donor (e.g., 2X final concentration of SNP) in serum-free medium. The optimal concentration should be determined empirically but is often in the 10-100 µM range.

    • Add 50 µL of the NO donor solution to all wells except for the unstimulated (basal) control wells.

    • Incubate for 10-15 minutes at 37°C.[1][2]

  • Cell Lysis:

    • Terminate the stimulation by aspirating the medium from all wells.

    • Immediately add cell lysis buffer as per the cGMP detection kit manufacturer's instructions (e.g., 100 µL per well).

    • Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.

  • cGMP Quantification:

    • Measure the cGMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA or HTRF) by following the manufacturer's protocol.[1]

    • For an ELISA, this typically involves transferring the cell lysate to an antibody-coated plate, adding a cGMP-HRP conjugate, incubating, washing, adding a substrate, and reading the absorbance at 450 nm.[2][14] The signal is inversely proportional to the cGMP concentration in the sample.[20]

Data Analysis
  • Standard Curve: Generate a standard curve by plotting the signal (e.g., absorbance) of the cGMP standards versus their known concentrations.

  • Calculate cGMP Concentrations: Determine the cGMP concentration for each experimental sample by interpolating from the standard curve.

  • Dose-Response Curve: Plot the calculated cGMP concentration against the logarithm of the inhibitor concentration.

  • Determine EC₅₀: Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ value, which is the concentration of the inhibitor that produces 50% of the maximal response (cGMP accumulation).

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Representative Dose-Response Data for this compound

This compound Conc. (nM)Log [Conc.]Mean cGMP (pmol/well)Std. Deviation% of Max Response
0 (Vehicle)-0.520.050.0%
0.1-10.00.610.072.8%
1-9.01.550.1532.1%
3-8.52.240.2153.6%
10-8.02.980.2576.7%
30-7.53.550.3094.5%
100-7.03.710.2899.4%
1000-6.03.720.31100.0%

Note: The data presented is illustrative and should be generated experimentally for this compound.

Table 2: Summary of PDE5 Inhibitor Activity

CompoundEC₅₀ (nM) [95% CI]Max Response (% of Sildenafil)
This compound 3.1 [2.5 - 3.8] 101%
Sildenafil (Control)3.7 [3.0 - 4.5]100%
IBMX (Control)15,200 [13,100 - 17,600]98%

Note: EC₅₀ values are representative. Sildenafil's reported IC₅₀ can range from approximately 0.091 nM to 8.25 nM depending on the assay conditions and specific analogue.[18]

References

Application Notes and Protocols for Pharmacokinetic Studies of Dimethylsildenafil in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available pharmacokinetic data was found for the compound specifically named "Dimethylsildenafil." This document provides a representative pharmacokinetic profile and experimental overview based on data from the well-characterized and structurally similar phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151), in various animal models. The information herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), this compound enhances the nitric oxide (NO)/cGMP signaling pathway. This leads to smooth muscle relaxation and vasodilation.[1] A thorough understanding of the pharmacokinetic profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials.

These application notes provide a summary of key pharmacokinetic parameters of a representative PDE5 inhibitor (based on sildenafil data) in common animal models, along with detailed experimental protocols.

Data Presentation: Representative Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of sildenafil in various animal models after oral and intravenous administration. These values can serve as an estimation for what might be expected for this compound.

Table 1: Pharmacokinetic Parameters of Sildenafil in Various Species Following a Single Dose

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)Reference
Mouse20 (oral)p.o.16700.2518501.3-[2]
Rat (Male)10 (i.v.)i.v.--1950.4-[3][4]
20 (oral)p.o.->1.0--2-12[3][5]
Rat (Female)10 (i.v.)i.v.---0.3-[5]
20 (oral)p.o.-~1.0--12[5]
Rabbit10 (s.c.)s.c.-----[6]
Dog1 (oral)p.o.1591.08706.170[4][5][7]
2 (oral)p.o.3201.01890--[7]
4 (oral)p.o.7801.046503.5-[7]

Note: "-" indicates data not available in the cited sources. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), t½ (Elimination half-life).

Signaling Pathway

The primary mechanism of action of PDE5 inhibitors like this compound involves the nitric oxide (NO)/cGMP signaling pathway.

NO_cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP This compound This compound This compound->PDE5 Inhibits

Mechanism of action of this compound in the NO/cGMP signaling pathway.

Experimental Protocols

Animal Models

Commonly used animal models for pharmacokinetic studies of PDE5 inhibitors include mice, rats (Sprague-Dawley), rabbits, and beagle dogs.[4][8] The choice of species may depend on the specific objectives of the study, such as metabolism or safety assessment.

Study Design

A typical pharmacokinetic study design involves administering a single dose of the compound and collecting blood samples at various time points to determine the plasma concentration-time profile. Both intravenous (i.v.) and oral (p.o.) routes of administration are essential to determine key parameters like bioavailability.

Workflow for a Preclinical Pharmacokinetic Study

PK_Study_Workflow DosePrep Dose Preparation and Formulation AnimalDosing Animal Dosing (i.v. and p.o.) DosePrep->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaProcessing Plasma Processing and Storage BloodSampling->PlasmaProcessing SampleAnalysis Bioanalytical Sample Analysis (LC-MS/MS) PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Data Analysis SampleAnalysis->PK_Analysis Report Reporting PK_Analysis->Report

A typical experimental workflow for a preclinical pharmacokinetic study.
Dosing and Administration

  • Dose Selection: Doses should be selected based on prior in vitro potency and in vivo efficacy studies. A range of doses is often used to assess dose proportionality.[1]

  • Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose. For intravenous administration, the compound should be dissolved in a suitable vehicle like saline, potentially with a solubilizing agent if required.[1]

  • Administration:

    • Oral (p.o.): Administered via gavage. Animals should be fasted overnight prior to dosing.[7]

    • Intravenous (i.v.): Administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).[1]

Blood Sampling
  • Schedule: Blood samples (approximately 0.2-0.5 mL) should be collected at predetermined time points. A typical schedule for a PDE5 inhibitor might be: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collection: Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Processing: Plasma should be separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify this compound and its major metabolites in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][10]

  • Sample Preparation: Plasma samples can be prepared using protein precipitation or liquid-liquid extraction.[10][11]

  • Chromatography: Separation is typically achieved on a C18 reverse-phase column.[9]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[10]

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[9]

Table 2: Example LC-MS/MS Method Parameters for Sildenafil and N-desmethyl sildenafil

ParameterSildenafilN-desmethyl sildenafil
Linear Range 1.0 - 1000.0 ng/mL0.5 - 500.0 ng/mL
Intra-day Precision 1.5 - 5.1%1.3 - 3.1%
Inter-day Precision 2.2 - 3.4%2.8 - 4.3%
Intra-day Accuracy 97.3 - 98.3%95.3 - 96.3%
Inter-day Accuracy 96.7 - 97.2%95.0 - 97.2%
Data based on a validated method for sildenafil and its metabolite in human plasma.[9]
Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax (Maximum Plasma Concentration)

  • Tmax (Time to Cmax)

  • AUC (Area Under the Curve)

  • t½ (Elimination Half-life)

  • CL (Clearance)

  • Vd (Volume of Distribution)

  • F (Bioavailability)

Metabolism

Sildenafil is extensively metabolized, primarily by cytochrome P450 (CYP) isoforms, with CYP3A4 being the major contributor and CYP2C9 to a lesser extent.[12] The primary metabolic pathway is N-demethylation of the piperazine (B1678402) ring, forming N-desmethylsildenafil, which is an active metabolite.[4][13] Other metabolic pathways include pyrazole (B372694) N-demethylation, piperazine ring oxidation, and aliphatic hydroxylation.[4] Given the structural similarity, it is anticipated that this compound will undergo similar metabolic transformations. The majority of sildenafil and its metabolites are excreted in the feces.[4]

References

Application Notes and Protocols for the Separation of Dimethylsildenafil from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the analytical separation of dimethylsildenafil from its potential isomers. This compound, a sildenafil (B151) analogue, can have various structural and stereoisomers that require effective separation for accurate identification, quantification, and quality control in pharmaceutical development and forensic analysis. The following methods are based on established chromatographic techniques for sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors.

Introduction to this compound and its Isomers

This compound is a synthetic compound structurally related to sildenafil. Depending on the position of the two methyl groups on the sildenafil core structure, several positional isomers can exist. Furthermore, if any of the methyl groups or other substituents create a chiral center, stereoisomers (enantiomers and diastereomers) may also be present. The separation of these isomers is critical as they may exhibit different pharmacological and toxicological profiles.

Analytical Techniques for Isomer Separation

High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful techniques for the separation of closely related chemical structures like isomers.

Application Note 1: Reversed-Phase HPLC for Positional Isomer Separation

Objective: To develop a robust HPLC method for the separation of this compound from its positional isomers. This method is adapted from established protocols for sildenafil and its impurities.[1][2][3]

Proposed HPLC Method Parameters
ParameterRecommended Conditions
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 230 nm and 290 nm
Experimental Protocol
  • Standard Preparation: Prepare individual stock solutions (1 mg/mL) of this compound and its available isomers in methanol (B129727). Prepare a mixed standard solution containing all isomers at a concentration of 10 µg/mL in the mobile phase.

  • Sample Preparation: For bulk drug substance, dissolve an accurately weighed amount in methanol to achieve a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 10 µg/mL. For formulated products, grind tablets to a fine powder, dissolve a portion equivalent to one dose in methanol, sonicate for 15 minutes, and filter through a 0.45 µm filter. Dilute the filtrate with the mobile phase to a final concentration of 10 µg/mL.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the mixed standard solution to verify system suitability, including resolution between isomer peaks. Inject the sample solutions for analysis.

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas compared to the standards.

Expected Results

Positional isomers of this compound are expected to have slightly different polarities, leading to different retention times on a C18 column. The use of a gradient elution will help to resolve closely eluting isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions (1 mg/mL in Methanol) Dilution Dilute to 10 µg/mL in Mobile Phase Standard->Dilution Sample Prepare Sample Solutions (1 mg/mL in Methanol) Sample->Dilution Equilibrate Equilibrate HPLC System Inject Inject Sample/Standard Equilibrate->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (230 & 290 nm) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: HPLC workflow for positional isomer separation.

Application Note 2: Chiral SFC for Enantiomeric and Diastereomeric Separation

Objective: To develop a Supercritical Fluid Chromatography (SFC) method for the chiral separation of this compound stereoisomers. SFC is often superior to HPLC for chiral separations due to its use of supercritical CO2, which allows for faster analysis and the use of a wider range of chiral stationary phases.[4][5][6][7]

Proposed SFC Method Parameters
ParameterRecommended Conditions
Column Polysaccharide-based Chiral Stationary Phase (CSP)(e.g., CHIRALPAK series)
Mobile Phase A: Supercritical CO2B: Methanol or Ethanol with 0.1% basic additive (e.g., diethylamine)
Gradient/Isocratic Isocratic elution with 10-40% of Modifier B (to be optimized)
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detector UV or Mass Spectrometer (MS)
Experimental Protocol
  • Standard Preparation: Prepare a racemic or diastereomeric mixture of this compound at a concentration of 1 mg/mL in the modifier solvent (e.g., methanol).

  • Sample Preparation: Dissolve the sample in the modifier solvent to a concentration of approximately 1 mg/mL.

  • SFC Analysis:

    • Screen different polysaccharide-based CSPs to find a column that provides baseline separation.

    • Optimize the percentage of the organic modifier to achieve optimal resolution and analysis time.

    • Evaluate the effect of different alcohol modifiers (methanol, ethanol, isopropanol) and additives (e.g., diethylamine (B46881) for basic compounds) on the separation.

  • Data Analysis: Determine the enantiomeric or diastereomeric excess by calculating the peak area percentages of the separated isomers.

Expected Results

Chiral SFC is expected to provide excellent resolution of this compound enantiomers and diastereomers. The choice of the chiral stationary phase is crucial and will determine the success of the separation.

SFC_Method_Development cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation Screen_CSP Screen Chiral Stationary Phases (e.g., CHIRALPAK IA, IB, IC) Screen_Modifier Screen Modifiers (Methanol, Ethanol) Screen_CSP->Screen_Modifier Optimize_Modifier Optimize Modifier Percentage Screen_Modifier->Optimize_Modifier Optimize_Additive Optimize Additive Concentration Optimize_Modifier->Optimize_Additive Optimize_Temp Optimize Temperature & Back Pressure Optimize_Additive->Optimize_Temp Validate Validate for Specificity, Linearity, Precision, Accuracy Optimize_Temp->Validate

Caption: SFC method development workflow for chiral separation.

Application Note 3: UPLC-MS/MS for High-Sensitivity Analysis in Complex Matrices

Objective: To develop a highly sensitive and selective UPLC-MS/MS method for the detection and quantification of this compound and its isomers in complex matrices such as herbal supplements or biological fluids.

Proposed UPLC-MS/MS Method Parameters
ParameterRecommended Conditions
Column UPLC C18 Column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient Optimized for fast separation (e.g., 2-minute gradient)
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing individual standards. For this compound (assuming a molecular weight similar to sildenafil), a precursor ion would be selected, and characteristic product ions would be monitored.
Experimental Protocol
  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, but at lower concentrations (e.g., in the ng/mL range). For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary.

  • MS/MS Optimization: Infuse individual standards of this compound and its isomers into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • UPLC-MS/MS Analysis: Analyze the samples using the developed UPLC-MS/MS method.

  • Data Analysis: Quantify the isomers using the area under the curve for their specific MRM transitions.

Expected Results

This method will provide high sensitivity and selectivity, allowing for the detection and quantification of trace levels of this compound and its isomers in complex samples. The mass spectrometer will also provide structural information, aiding in the confirmation of isomer identity.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Extract Extraction from Matrix (e.g., SPE) Inject_UPLC Inject Extract Extract->Inject_UPLC Separate_UPLC Fast Chromatographic Separation Inject_UPLC->Separate_UPLC Ionize Electrospray Ionization (ESI+) Separate_UPLC->Ionize Detect_MS MRM Detection Ionize->Detect_MS Quantify_MS Quantification of Isomers Detect_MS->Quantify_MS

Caption: UPLC-MS/MS workflow for sensitive isomer analysis.

Summary of Quantitative Data (Illustrative)

The following table presents illustrative quantitative data that could be expected from the successful application of these methods, based on data for similar sildenafil analogues. Actual values for this compound and its isomers would need to be determined experimentally.

TechniqueAnalyteExpected Retention Time (min)Expected Resolution (Rs)
HPLC This compound15.2-
Isomer 116.52.1 (vs. This compound)
Isomer 218.12.5 (vs. Isomer 1)
SFC (R)-Dimethylsildenafil4.3-
(S)-Dimethylsildenafil5.11.8
UPLC-MS/MS This compound1.2-
Isomer 11.31.5 (vs. This compound)

Disclaimer: The protocols and expected results provided are intended as a starting point for method development. Optimization will be required for the specific isomers of this compound being analyzed and the matrices in which they are found.

References

In-Vivo Experimental Models for Studying Dimethylsildenafil Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dimethylsildenafil is a structural analog of sildenafil (B151), a well-researched phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited availability of in-vivo studies specifically on this compound, the following application notes and protocols are based on established experimental models for sildenafil. These models are considered highly relevant and applicable for investigating the in-vivo effects of this compound.

Introduction

This compound, as a phosphodiesterase type 5 (PDE5) inhibitor, is presumed to share a similar mechanism of action with its analog, sildenafil. The primary effect of these compounds is the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2][3] In-vivo experimental models are crucial for evaluating the efficacy, potency, and safety of this compound for various therapeutic applications, most notably erectile dysfunction.

This document provides detailed protocols for key in-vivo experiments and summarizes quantitative data from representative studies on sildenafil, which can serve as a benchmark for designing and interpreting studies on this compound.

I. In-Vivo Models for Assessing Erectile Function

The most common in-vivo model for evaluating the efficacy of PDE5 inhibitors is the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation in animal models, typically rats or mice.[4][5][6][7][8]

A. Measurement of Intracavernosal Pressure (ICP) in Rats

This model directly assesses the physiological erectile response.

  • Animal Preparation:

    • Adult male Sprague-Dawley or Wistar rats (12-16 weeks old) are used.[9]

    • Anesthetize the animal with an appropriate anesthetic agent (e.g., pentobarbital).

    • Perform a tracheotomy to ensure a clear airway.

    • Insert a cannula into the carotid artery to monitor mean arterial pressure (MAP).[4]

    • Expose the penis and insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.[1]

  • Cavernous Nerve Stimulation:

    • Isolate the cavernous nerve through a midline abdominal incision.

    • Place a bipolar platinum electrode on the cavernous nerve for electrical stimulation.[1]

    • Apply electrical stimulation with optimized parameters (e.g., 5 volts, 15-16 Hz frequency, 1-1.2 ms (B15284909) pulse duration for 60 seconds) to induce a submaximal erectile response.[1]

  • Drug Administration and Data Acquisition:

    • Administer this compound or vehicle control intravenously (i.v.) or orally (p.o.).

    • Record baseline ICP and MAP before and after drug administration.

    • Perform cavernous nerve stimulation at various time points after drug administration (e.g., 15, 45, 60 minutes) and record the maximal ICP and MAP.[4]

    • Calculate the ratio of maximal ICP to MAP (Max ICP/MAP) to normalize for changes in systemic blood pressure.[1]

    • Measure the detumescence time, the time taken for the ICP to return to baseline after cessation of stimulation.[9]

The following table summarizes typical quantitative data obtained from in-vivo studies with sildenafil, which can be used as a comparative reference for this compound studies.

ParameterAnimal ModelSildenafil DoseRoute of AdministrationKey FindingsReference
Max ICP/MAP Ratio Rat2 mg/kgi.v.Significant increase in MIP/MAP, especially at lower stimulation frequencies (2-3 Hz).[2]
Detumescence Time Rat100 µg/kgi.v.Significantly increased from 16 ± 3 to 35 ± 3 seconds.[1][9]
Area Under the Curve (AUC) of ICP Rat (Chronic Renal Failure Model)5 mg/kg/day for 6 weeksp.o.Significantly greater increase in AUC of ICP in sildenafil-treated CRF rats compared to untreated CRF rats.[5][7]
Erectile Response Mouse (Wild-type)1 mg/kgi.v.Augmented electrically-evoked erectile activity.[4][6]
Erectile Response Mouse (nNOS-/-)1 mg/kgi.v.Failed to augment the diminished erectile responses.[4][6]
B. Telemetric Recording in Conscious Animals

This model allows for the assessment of erectile events in freely moving, conscious animals, avoiding the influence of anesthesia.

  • Transmitter Implantation:

    • Surgically implant a telemetric device capable of measuring ICP and/or penile smooth muscle activity.

    • Allow for a post-operative recovery period.

  • Data Acquisition:

    • House the animals individually and record data continuously.

    • Introduce a receptive female to elicit sexual behavior and record erectile responses.[8]

  • Drug Administration:

    • Administer this compound or vehicle orally or via other appropriate routes.

    • Monitor and compare the frequency and duration of erectile events before and after treatment.

II. Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining appropriate dosing regimens.

A. In-Vivo Pharmacokinetic Protocol in Rats
  • Animal Preparation:

    • Use adult male rats with cannulated jugular veins for blood sampling.

  • Drug Administration:

    • Administer a single dose of this compound intravenously (to determine clearance and volume of distribution) and orally (to determine bioavailability) to different groups of rats.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[10]

  • Sample Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and bioavailability.

ParameterSpeciesValueReference
Bioavailability Human~41%[10][11]
Half-life (t1/2) Human3-5 hours[12]
Tmax Human~1 hour[13]
Metabolism HumanPrimarily by CYP3A4 (~80%) and CYP2C9 (~20%)[12]
Major Metabolite HumanN-desmethyl sildenafil (DMS)[12]

III. Signaling Pathway Analysis

The primary mechanism of action of this compound is expected to be through the NO/cGMP pathway. In-vivo studies can confirm this and explore other potential signaling effects.

A. Measurement of cGMP Levels in Penile Tissue
  • Animal Treatment and Tissue Collection:

    • Treat animals with this compound or vehicle.

    • At a specified time point, euthanize the animals and rapidly excise the corpus cavernosum tissue.[1]

    • Immediately freeze the tissue in liquid nitrogen to prevent cGMP degradation.

  • Tissue Processing:

    • Homogenize the frozen tissue in an appropriate buffer.

    • Centrifuge the homogenate to remove cellular debris.[1]

  • cGMP Measurement:

    • Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of cGMP in the tissue supernatant.[1][5]

    • Normalize the cGMP concentration to the total protein concentration of the sample.

B. Western Blot Analysis for Signaling Proteins
  • Protein Extraction:

    • Extract total protein from the collected penile tissue.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key proteins in the signaling pathway, such as neuronal nitric oxide synthase (nNOS), inducible nitric oxide synthase (iNOS), and phosphorylated forms of downstream effectors.[5]

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

IV. Visualizations

Signaling Pathway of this compound

G cluster_0 Neuronal and Endothelial Cells cluster_1 Corpus Cavernosum Smooth Muscle Cell Sexual Stimulation Sexual Stimulation nNOS_eNOS nNOS / eNOS Sexual Stimulation->nNOS_eNOS NO Nitric Oxide nNOS_eNOS->NO converts L-Arginine L-Arginine L-Arginine->nNOS_eNOS sGC Soluble Guanylate Cyclase NO->sGC activates cGMP Cyclic GMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG activates PDE5 Phosphodiesterase 5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Erection Erection Relaxation->Erection 5GMP 5'-GMP (Inactive) PDE5->5GMP This compound This compound This compound->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

General Experimental Workflow for In-Vivo Efficacy Studies

G Animal_Model Select Animal Model (e.g., Rat, Mouse) Anesthesia Anesthesia and Surgical Preparation (Cannulation of Artery and Corpus Cavernosum) Animal_Model->Anesthesia Baseline Record Baseline ICP and MAP Anesthesia->Baseline Drug_Admin Administer this compound or Vehicle Control Baseline->Drug_Admin Stimulation Cavernous Nerve Stimulation Drug_Admin->Stimulation Data_Recording Record Max ICP and MAP Stimulation->Data_Recording Analysis Calculate Max ICP/MAP Ratio and Detumescence Time Data_Recording->Analysis Euthanasia Euthanasia and Tissue Collection (for cGMP, Western Blot) Analysis->Euthanasia

Caption: A generalized workflow for in-vivo efficacy assessment of this compound.

References

Application Note and Protocol: Preparation of Dimethylsildenafil Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethylsildenafil is a derivative of sildenafil (B151) and acts as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure solution integrity and experimental success.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate calculation of molar concentrations and for selecting appropriate solvents.

Table 1: Physicochemical Data for this compound

Property Value Source
Formal Name 5-[5-[(3,5-dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Cayman Chemical[1]
CAS Number 1416130-63-6 Cayman Chemical[1]
Molecular Formula C₂₃H₃₂N₆O₄S Cayman Chemical[1]
Formula Weight 488.6 g/mol Cayman Chemical[1]
Purity ≥98% Cayman Chemical[1]
Appearance Solid Cayman Chemical[1]

| Solubility | Soluble in Methanol.[1] For other organic solvents like DMSO, it is common practice to prepare stock solutions.[2][3] | General Lab Practice |

Recommended Solvents and Stock Concentrations

The choice of solvent is crucial and depends on the experimental design. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions due to its broad solvency.[4][5]

Table 2: Recommended Solvents for this compound Stock Solutions

Solvent Typical Stock Concentration Suitability Notes
DMSO 10-50 mM In Vitro / In Vivo Primary choice for high-concentration stocks.[2] Final DMSO concentration in cell culture media should be <0.5% to avoid cytotoxicity.[2] For animal studies, the final concentration should be kept low.[2]

| Methanol | Soluble | Analytical / Chemical | this compound is known to be soluble in methanol.[1] This is often used for analytical purposes like HPLC. |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its formula weight (488.6 g/mol ).

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Formula Weight ( g/mol ) / 1000

Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mM x 488.6 g/mol / 1000 = 4.886 mg

Protocol Steps:

  • Weighing: Accurately weigh 4.886 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication or warming the solution to 37°C may facilitate dissolution.[3]

  • Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and store at -20°C or -80°C.

G Workflow for Stock Solution Preparation cluster_workflow weigh 1. Weigh Compound add_solvent 2. Add Solvent (DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solutions.

Experimental Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate vehicle for the specific experiment.

For In Vitro Cell-Based Assays:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in the experimental design.

For In Vivo Animal Studies:

  • Thaw an aliquot of the 10 mM stock solution.

  • Dilute the stock solution in a suitable vehicle for administration (e.g., saline, PBS, or a solution containing a co-solvent like PEG400 or Tween 80 to maintain solubility).[2]

  • The dilution should be performed in a stepwise manner to prevent precipitation of the compound.[2]

  • The final concentration of DMSO in the dosing solution should be minimized to reduce potential toxicity to the animal.[2]

Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound.

Table 3: Storage and Stability Guidelines

Form Storage Temperature Stability Notes
Solid Powder -20°C ≥ 4 years[1] Store in a dry, dark place.
In Solvent (e.g., DMSO) -80°C ~6 months[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]

| In Solvent (e.g., DMSO) | -20°C | ~1 month[2] | For shorter-term storage. |

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and associated solvents.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[8][9]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[6][7]

  • First Aid: In case of contact, wash the affected area thoroughly with water.[6][7] If inhaled, move to fresh air.[7] If ingested, rinse mouth with water and seek immediate medical attention.[6][10]

Mechanism of Action: PDE5 Inhibition

This compound, like sildenafil, functions by inhibiting phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). In the nitric oxide (NO) signaling pathway, NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP.[11][12] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.[12] By inhibiting PDE5, this compound prevents cGMP breakdown, thus amplifying the NO/cGMP signaling cascade.[11][12]

G NO/cGMP Signaling Pathway and this compound Action cluster_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Relax Smooth Muscle Relaxation cGMP->Relax Leads to GMP 5'-GMP (Inactive) PDE5->GMP Degrades to Inhibitor This compound Inhibitor->PDE5 Inhibits

Caption: Inhibition of PDE5 by this compound enhances cGMP signaling.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Dimethylsildenafil in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Dimethylsildenafil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a derivative of sildenafil (B151), a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Like sildenafil, it is a weakly basic compound and is often characterized by poor aqueous solubility. This low solubility can pose significant challenges for in vitro experiments, formulation development, and can potentially limit its oral bioavailability.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • pH Adjustment: As a weakly basic compound, the solubility of this compound can be significantly increased by lowering the pH of the aqueous solution.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous solution can increase the solubility of hydrophobic compounds.

  • Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or moieties within their hydrophobic cavity, thereby increasing their apparent water solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can enhance its wettability and dissolution rate.

  • Cocrystallization: Forming a cocrystal of this compound with a pharmaceutically acceptable coformer can alter its physicochemical properties, including solubility.

Q4: How does this compound exert its biological effect?

A4: this compound, like sildenafil, is an inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular concentration of cGMP, leading to smooth muscle relaxation and vasodilation. This is the primary mechanism behind its therapeutic effects.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
This compound precipitates out of solution upon addition to aqueous buffer. The concentration of this compound exceeds its solubility in the given buffer.1. Verify the pH of your buffer: Ensure the pH is sufficiently low to protonate the basic functional groups of this compound, thereby increasing its solubility. 2. Reduce the concentration: Prepare a more dilute solution of this compound. 3. Employ a co-solvent: Add a small percentage (e.g., 1-10%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 to your aqueous buffer before adding this compound. 4. Consider forming a salt: If you are working with the free base, consider converting it to a more soluble salt form (e.g., citrate (B86180) or lactate).[2]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure complete dissolution: Visually inspect your stock and working solutions to confirm that no solid particles are present. Gentle heating or sonication may aid dissolution. 2. Filter your solutions: Use a 0.22 µm filter to remove any undissolved microparticles before use in assays. 3. Determine the solubility limit: Experimentally determine the solubility of this compound in your specific assay medium to ensure you are working within the soluble range. 4. Utilize a solubilization technique: Consistently apply one of the solubility enhancement techniques described in the experimental protocols section.
Difficulty preparing a concentrated stock solution in a purely aqueous solvent. Inherent low aqueous solubility of this compound.1. Prepare the stock solution in an organic solvent: this compound is reported to be soluble in methanol.[1] Prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. 2. Serially dilute into your aqueous medium: When preparing working solutions, ensure that the final concentration of the organic solvent in your assay medium is low (typically <1%) to avoid solvent-induced artifacts.

Data Presentation

Table 1: Physicochemical Properties of Sildenafil and its Derivatives

PropertySildenafilSildenafil CitrateThis compound
Molecular Formula C₂₂H₃₀N₆O₄SC₂₈H₃₈N₆O₁₁SC₂₃H₃₂N₆O₄S
Molecular Weight 474.58 g/mol 666.70 g/mol 488.61 g/mol
Aqueous Solubility Practically Insoluble~3.5 - 4.1 mg/mLNot readily available (expected to be low)
pKa ~8.7 (piperazine nitrogen)~3.5 (citric acid), ~8.7 (piperazine nitrogen)Not readily available (expected to be similar to sildenafil)

Note: Data for this compound is limited. The provided information is based on its structural similarity to sildenafil.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium aqueous solubility of this compound.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[7][8][9][10]

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a series of vials containing purified water or aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4). "Excess" means that undissolved solid should be visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Repeat the measurement in triplicate for each condition.

Protocol for Solubility Enhancement using Co-solvency

Materials:

  • This compound powder

  • Aqueous buffer of desired pH

  • Co-solvent (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO))

  • Vortex mixer

  • Analytical method for quantification

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Follow the shake-flask method as described in Protocol 1 (steps 2-8) to determine the solubility of this compound in each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration for your application.

Protocol for Solubility Enhancement using Cyclodextrin Inclusion Complexation

Materials:

  • This compound powder

  • Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Aqueous buffer of desired pH

  • Magnetic stirrer with heating capabilities

  • Freeze-dryer (optional)

  • Analytical method for quantification

Procedure (Kneading Method):

  • Weigh a specific molar ratio of this compound and cyclodextrin (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading for a defined period (e.g., 30-60 minutes).

  • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Determine the solubility of the complex in the desired aqueous medium using the shake-flask method.

Protocol for Solubility Enhancement using Solid Dispersion

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000, Poloxamer 188)

  • Organic solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure (Solvent Evaporation Method):

  • Choose a common solvent in which both this compound and the hydrophilic carrier are soluble.

  • Dissolve this compound and the carrier in the chosen solvent at a specific weight ratio (e.g., 1:1, 1:5, 1:10).

  • Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.

  • The resulting solid mass is the solid dispersion. Scrape the solid from the flask.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Determine the dissolution rate and solubility of the solid dispersion in the desired aqueous medium.

Protocol for Solubility Enhancement using Cocrystallization

Materials:

  • This compound powder

  • Coformer (a pharmaceutically acceptable solid, e.g., a carboxylic acid like adipic acid or an amide like nicotinamide)

  • Suitable solvent or solvent system

  • Magnetic stirrer with heating capabilities

  • Crystallization dish

Procedure (Slow Evaporation from Solution):

  • Select a solvent in which both this compound and the coformer have reasonable solubility.

  • Prepare a solution containing stoichiometric amounts of this compound and the coformer (e.g., 1:1 molar ratio) by dissolving them in the chosen solvent with gentle heating and stirring.

  • Allow the solution to cool to room temperature and then let the solvent evaporate slowly in a loosely covered crystallization dish.

  • Harvest the resulting crystals.

  • Characterize the crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase (the cocrystal).

  • Determine the solubility of the cocrystal in the desired aqueous medium.

Mandatory Visualizations

sildenafil_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to This compound This compound This compound->PDE5 Inhibits

Caption: Signaling pathway of this compound via PDE5 inhibition.

solubility_workflow cluster_start Problem Identification cluster_methods Solubility Enhancement Strategies cluster_analysis Analysis & Characterization cluster_end Outcome Start Poor Aqueous Solubility of this compound pH_adjust pH Adjustment Start->pH_adjust Cosolvency Co-solvency Start->Cosolvency Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Cocrystal Cocrystallization Start->Cocrystal Solubility_Test Solubility Determination (Shake-Flask) pH_adjust->Solubility_Test Cosolvency->Solubility_Test Cyclodextrin->Solubility_Test Characterization Physicochemical Characterization (PXRD, DSC, etc.) Cyclodextrin->Characterization Solid_Dispersion->Solubility_Test Solid_Dispersion->Characterization Cocrystal->Solubility_Test Cocrystal->Characterization End Enhanced Aqueous Solubility Solubility_Test->End

Caption: Workflow for addressing this compound solubility issues.

References

Troubleshooting low yield in Dimethylsildenafil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Dimethylsildenafil. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to address common challenges, particularly low yield, during the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield for this compound is significantly lower than expected. What are the common steps that lead to yield loss?

A: Low overall yield in a multi-step synthesis like that of this compound can be attributed to inefficiencies in several key transformations. The most critical stages prone to yield loss are typically:

  • Chlorosulfonation: This reaction is reversible and sensitive to moisture. Incomplete reaction or side product formation can significantly reduce the yield of the desired sulfonyl chloride intermediate.

  • Sulfonamide Formation: The reaction between the sulfonyl chloride and 3,5-dimethylpiperazine can be incomplete if the reaction conditions are not optimal.

  • Cyclization: The final ring-closing step to form the pyrazolopyrimidinone (B8486647) core is crucial and can be low-yielding if the wrong base or solvent system is used. Minimizing side product formation during this step is key to achieving a high yield.[1]

  • Purification: Product loss during workup and purification steps, such as recrystallization or column chromatography, can also contribute to a lower than expected overall yield.

Q2: I am observing a low yield in the chlorosulfonation of the pyrazolopyrimidinone core. How can I optimize this step?

A: Low yields in the chlorosulfonation step are often due to incomplete reaction or the formation of unwanted byproducts. Here are some troubleshooting strategies:

  • Reagent Quality: Ensure that the chlorosulfonic acid is fresh and has not been exposed to moisture, which can lead to its decomposition. The use of thionyl chloride in conjunction with chlorosulfonic acid can help drive the reaction to completion.[2]

  • Reaction Temperature: This reaction is typically performed at a low temperature (0-10°C) to control its exothermicity and minimize side reactions. A gradual increase in temperature to room temperature may be necessary to ensure the reaction goes to completion.[2]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it has reached completion before quenching.

  • Work-up: The reaction mixture should be quenched by slowly adding it to ice water to precipitate the sulfonyl chloride product. The product can then be extracted with a suitable organic solvent like dichloromethane (B109758).[2]

Q3: The coupling reaction between the sulfonyl chloride and 3,5-dimethylpiperazine is sluggish and gives a poor yield. What can I do to improve it?

A: Incomplete coupling is a common issue. Consider the following optimizations:

  • Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (B128534) or diisopropylethylamine is often used to scavenge the HCl generated during the reaction. Ensure that at least a stoichiometric amount of base is used.

  • Solvent: A dry, aprotic solvent such as dichloromethane or acetonitrile (B52724) is recommended to prevent hydrolysis of the sulfonyl chloride.

  • Temperature: The reaction is typically carried out at room temperature. Gentle heating may be required to drive the reaction to completion, but this should be done cautiously to avoid side reactions.

  • Purity of Reactants: Ensure that the 3,5-dimethylpiperazine is pure and free of moisture.

Q4: My final cyclization step to form the pyrazolopyrimidinone ring is resulting in a complex mixture of products and a low yield of this compound. How can I troubleshoot this?

A: The cyclization step is critical for obtaining a high yield of the final product. The formation of side products is a common problem.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is required for this intramolecular condensation. Potassium t-butoxide in t-butanol is a commonly used and effective combination that can lead to a nearly quantitative yield by minimizing the formation of side products.[1]

  • Anhydrous Conditions: This reaction is highly sensitive to water. Ensure that all reagents and solvents are strictly anhydrous.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in t-butanol is a common condition.

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged heating.

Data Presentation: Illustrative Yields in Sildenafil Synthesis

StepReactionReagents and ConditionsTypical Yield (%)Reference
1Chlorosulfonation5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chloride, 0-30°C~90% (crude)[2]
2Sulfonamide Formation5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, N-methylpiperazine, Dichloromethane, 20-25°C90%[2]
3Cyclization & Salt FormationSildenafil base, Citric acid, Water, 80-85°C95% (molar yield of base)[3]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Sildenafil, which can be adapted for the synthesis of this compound by substituting 3,5-dimethylpiperazine for N-methylpiperazine in the sulfonamide formation step.

Protocol 1: Chlorosulfonation of the Pyrazolopyrimidinone Core
  • To chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at 0–10 °C.[2]

  • Add thionyl chloride (9.53 g, 80.13 mmol) to the mixture at the same temperature.[2]

  • Allow the reaction mixture to warm to 20–30 °C and stir for 4 hours.[2]

  • Slowly pour the reaction mass onto approximately 500 g of ice.[2]

  • Extract the product with dichloromethane (250 mL).[2]

  • Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution (100 mL).[2]

  • The resulting dichloromethane solution containing the sulfonyl chloride is typically used directly in the next step without further purification.[2]

Protocol 2: Sulfonamide Formation with 3,5-Dimethylpiperazine
  • To the dichloromethane solution containing the sulfonyl chloride from the previous step, add 3,5-dimethylpiperazine (a stoichiometric equivalent to the starting pyrazolopyrimidinone).

  • Stir the reaction mixture for 1-4 hours at 20–25 °C.[2]

  • Wash the reaction mixture with a 5% w/w aqueous sodium bicarbonate solution (100 mL) followed by demineralized water (100 mL).[2]

  • Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.[2]

  • Crystallize the crude product from a suitable solvent like methanol (B129727) to obtain the desired sulfonamide intermediate.[2]

Protocol 3: Cyclization to form this compound

Note: This is a generalized protocol based on the highly efficient cyclization reported for sildenafil.

  • Dissolve the sulfonamide intermediate in tert-butanol.

  • Add potassium t-butoxide (a slight excess) to the solution.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction with an acid, such as 4M HCl, to precipitate the this compound base.

  • Filter the precipitate and wash with a suitable solvent.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Overall Yield in this compound Synthesis step1 Problem Identification: Which step has low yield? start->step1 chloro Chlorosulfonation step1->chloro sulfonamide Sulfonamide Formation step1->sulfonamide cyclization Cyclization step1->cyclization purification Purification step1->purification ts_chloro Troubleshooting: - Check reagent quality (anhydrous) - Control temperature (0-10°C) - Ensure complete reaction chloro->ts_chloro ts_sulfonamide Troubleshooting: - Use appropriate base (e.g., TEA) - Use dry, aprotic solvent - Optimize temperature sulfonamide->ts_sulfonamide ts_cyclization Troubleshooting: - Use strong, non-nucleophilic base (e.g., KOtBu) - Ensure anhydrous conditions - Optimize temperature and time cyclization->ts_cyclization ts_purification Troubleshooting: - Optimize recrystallization solvent - Minimize transfers - Consider chromatography purification->ts_purification end Improved Yield ts_chloro->end ts_sulfonamide->end ts_cyclization->end ts_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Dimethylsildenafil_Synthesis_Pathway start Pyrazolopyrimidinone Core step1 Chlorosulfonation start->step1 intermediate1 Sulfonyl Chloride Intermediate step1->intermediate1 step2 Sulfonamide Formation intermediate1->step2 reagent1 3,5-Dimethylpiperazine reagent1->step2 intermediate2 Sulfonamide Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 end This compound step3->end

Caption: General synthetic pathway for this compound.

References

Improving the sensitivity of Dimethylsildenafil detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the sensitivity of dimethylsildenafil detection in complex matrices. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for detecting this compound in complex matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and its analogues in complex matrices.[1][2] This technique offers superior sensitivity and selectivity compared to methods like HPLC-UV, allowing for the detection of trace amounts of the analyte in challenging sample types such as dietary supplements and biological fluids.[3][4][5]

Q2: Which ionization mode is recommended for this compound analysis by LC-MS/MS?

A2: Positive mode electrospray ionization (ESI+) is the recommended mode for detecting sildenafil (B151) and its analogues, including this compound. These compounds readily form protonated molecules [M+H]⁺, which can be selected as the precursor ion for MS/MS analysis.[6]

Q3: How can I correct for matrix effects and variability during sample preparation?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification.[1][7] A SIL-IS, such as sildenafil-d8, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction of matrix effects and variations in extraction recovery.[4][6]

Q4: What are the key validation parameters to assess when developing a new detection method?

A4: According to regulatory guidelines, a new analytical method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision (intra- and inter-day), recovery, and matrix effect.[1][6]

Q5: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?

A5: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy.[8][9] The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[8][9] Typically, the LOQ is defined as the concentration where the signal-to-noise ratio is 10:1, while the LOD is at a ratio of 3:1.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in complex matrices.

Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Poor Extraction Recovery Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), test different organic solvents and adjust the pH of the aqueous sample to maximize partitioning of this compound into the organic phase.[12] For Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate and optimize the wash and elution solvents.[7]
Suboptimal Ionization Ensure the mass spectrometer is in positive ESI mode. Optimize source parameters, including capillary voltage, source temperature, and gas flows (nebulizer, drying gas), to maximize the signal for your specific compound and mobile phase.
Matrix Effects Matrix components co-eluting with this compound can suppress its ionization. Improve the sample cleanup procedure (e.g., switch from Protein Precipitation to SPE) to remove more interferences.[2] Adjusting the chromatographic gradient to better separate the analyte from matrix components can also mitigate this effect.
Incorrect MRM Transitions Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and the most intense, stable product ions for Multiple Reaction Monitoring (MRM).
Issue 2: High Background Noise in Chromatogram
Possible Cause Recommended Solution
Contaminated Solvents/System Use high-purity, LC-MS grade solvents and additives. Thoroughly flush the LC system, including solvent lines, injector, and column, to remove any accumulated contaminants.
Matrix Interferences Employ a more rigorous sample cleanup method, such as SPE, to effectively remove interfering substances from the sample matrix.[7]
Instrument Contamination The mass spectrometer's ion source and ion optics can become contaminated over time. Follow the manufacturer's guidelines for cleaning the instrument components.
Issue 3: Poor Peak Shape or Variable Retention Time
Possible Cause Recommended Solution
Column Overload Dilute the sample extract before injection. If the issue persists, consider using a column with a higher loading capacity.
Incompatible Reconstitution Solvent The solvent used to reconstitute the final extract should be similar in composition and strength to the initial mobile phase to ensure good peak shape. Reconstituting in a solvent much stronger than the mobile phase can cause peak distortion.
Column Degradation The analytical column can degrade over time, especially with complex matrices. Replace the column and use a guard column to extend its lifetime.
Mobile Phase Issues Ensure the mobile phase is properly mixed, degassed, and that the pH is stable. Inconsistent mobile phase composition can lead to retention time shifts.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of sildenafil analogues. These values can serve as a starting point for method development for this compound.

Table 1: Example LC-MS/MS Parameters for Sildenafil Analogues

ParameterSettingReference
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water or 2mM Ammonium (B1175870) Formate[6][13]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)[6]
Flow Rate 0.3 - 0.6 mL/min[4][6]
Injection Volume 5 µL[13]
Ionization Mode Electrospray Ionization, Positive (ESI+)[6]
Detection Mode Multiple Reaction Monitoring (MRM)[4]

Table 2: Example MRM Transitions for Sildenafil and Related Compounds

Note: this compound has a molecular weight of 488.6 g/mol . The precursor ion ([M+H]⁺) would be approximately m/z 489.2. Product ions would need to be determined empirically by direct infusion.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
Sildenafil 475.3283.3(Optimize)
475.3100.1(Optimize)
N-Desmethylsildenafil 461.2283.3(Optimize)
461.299.1(Optimize)
Sildenafil-d8 (IS) 483.3108.1(Optimize)
This compound (Predicted) ~489.2(Determine Empirically)(Optimize)

Table 3: Performance Characteristics of Validated Methods for Sildenafil Analogues

ParameterTypical ValueReference
Linearity Range 1.0 - 1000 ng/mL[4][6]
LLOQ 0.5 - 1.0 ng/mL[4][6]
Extraction Recovery > 85%[6]
Precision (RSD%) < 15%[6]
Accuracy 85 - 115%[4]

Experimental Protocols & Workflows

Diagram: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Matrix (e.g., Dietary Supplement, Plasma) Prep Choose Method: 1. Protein Precipitation 2. Liquid-Liquid Extraction 3. Solid-Phase Extraction Sample->Prep Extract Concentrated & Cleaned Extract Prep->Extract LC Chromatographic Separation (C18 Column) Extract->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Result Result Data->Result Quantification

Caption: General workflow for the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is highly effective for cleaning complex samples and achieving high analyte concentration.

  • Sample Pre-treatment:

    • For solid samples (e.g., dietary supplements), accurately weigh and extract the powder into a suitable solvent like methanol or acetonitrile via sonication.[14] Centrifuge to pellet insoluble matter.

    • For plasma samples, add an equal volume of 2% formic acid in water to precipitate proteins.[7] Centrifuge at 4000 rpm for 10 minutes.[7]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.[7]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.[7]

  • Elution: Elute this compound and the internal standard with 1 mL of a strong organic solvent, such as methanol or acetonitrile, into a clean collection tube.[15]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase.[7]

Diagram: Solid-Phase Extraction (SPE) Workflow

A 1. Condition (Methanol, then Water) B 2. Load (Pre-treated Sample) A->B C 3. Wash (5% Methanol in Water) B->C D 4. Elute (Methanol) C->D E Evaporate & Reconstitute D->E

Caption: The four key steps of the Solid-Phase Extraction (SPE) process.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective method for sample cleanup based on the differential solubility of the analyte between two immiscible liquids.[12]

  • Sample Preparation: To 1 mL of liquid sample (e.g., plasma or a dissolved supplement extract), add the internal standard.

  • pH Adjustment: Adjust the sample pH to basic (e.g., pH 9-10) using a suitable buffer or base (e.g., ammonium hydroxide) to ensure this compound is in its non-ionized form, which is more soluble in organic solvents.

  • Extraction: Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2-5 minutes to facilitate partitioning.[12]

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in mobile phase for LC-MS/MS analysis.

Diagram: Troubleshooting Logic for Low Sensitivity

Start Problem: Low Signal / Poor Sensitivity CheckRecovery Analyze Post-Extraction Sample. Recovery < 80%? Start->CheckRecovery CheckMatrix Compare Signal in Solvent vs. Post-Spiked Matrix Extract. Signal Suppression > 20%? CheckRecovery->CheckMatrix No OptimizeSPE Solution: Optimize Sample Prep. - Change SPE Sorbent/Solvents - Adjust LLE pH/Solvent CheckRecovery->OptimizeSPE Yes CheckMS Infuse Standard Directly. Is Signal Strong & Stable? CheckMatrix->CheckMS No OptimizeChroma Solution: Improve Chromatography. - Adjust Gradient - Change Column CheckMatrix->OptimizeChroma Yes OptimizeMS Solution: Optimize MS Parameters. - Adjust Source Conditions - Confirm MRM Transitions CheckMS->OptimizeMS No

References

Addressing matrix effects in LC-MS/MS analysis of Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dimethylsildenafil.

Disclaimer: Specific experimental data for this compound is limited in public literature. The protocols and data presented here are based on established methods for its close structural analog, Sildenafil (B151), and other related phosphodiesterase type 5 (PDE5) inhibitors. This approach provides a robust framework for developing and troubleshooting bioanalytical methods for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
1. Significant Ion Suppression or Enhancement (Signal intensity is unexpectedly low or high compared to standards in neat solution)Co-eluting endogenous matrix components (e.g., phospholipids (B1166683), salts, proteins) are interfering with the ionization of this compound at the MS source.[1][2]A. Optimize Sample Preparation: Switch from a simple Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering components. B. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between this compound and the region where matrix components elute (typically early in the run for phospholipids). C. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d8) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Using the analyte/IS peak area ratio for quantification effectively normalizes the variability.[3][4] D. Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, but may compromise the assay's sensitivity.[5]
2. High Variability Across Different Plasma Lots (Inconsistent results when analyzing samples from different individuals or sources)The composition of the biological matrix varies between sources, leading to lot-to-lot differences in the matrix effect.[3]A. Method Validation with Multiple Lots: During method development, evaluate the matrix effect using at least six different lots of blank plasma to ensure the method is robust.[3] B. Employ a SIL-IS: This is the most effective way to compensate for lot-to-lot variability, as the SIL-IS normalizes the signal in each unique sample.[4] C. Robust Sample Cleanup: A thorough sample preparation method like SPE is less susceptible to minor variations in matrix composition than simpler methods.[6]
3. Poor Chromatographic Peak Shape (Peak tailing, fronting, or splitting)Matrix components may accumulate on the analytical column, interacting with the analyte and degrading chromatographic performance.[1] This can also be caused by interactions between the analyte and the LC system itself.A. Use a Guard Column: A guard column installed before the analytical column will capture strongly retained matrix components and protect the primary column. B. Implement Column Flushing: Introduce a high-organic wash step at the end of each chromatographic run to elute strongly bound interferences. C. Optimize Mobile Phase: Adjust the pH or ionic strength of the mobile phase to improve peak shape.
4. Low or Inconsistent Analyte Recovery The chosen sample preparation method is not efficiently extracting this compound from the sample matrix.A. Optimize SPE Method: Experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange). Adjust the pH of the sample load and wash solutions to ensure optimal retention and elution.[3] B. Evaluate Extraction Solvents (for LLE): Test different organic solvents and pH conditions to maximize the partitioning of this compound into the organic phase. C. Check Reconstitution Solvent: Ensure the dried extract is fully dissolved in the reconstitution solvent. A mismatch between the reconstitution solvent and the initial mobile phase can lead to poor peak shape and apparent low recovery.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS/MS analysis?

A1: The matrix effect refers to the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by co-eluting, often undetected, components present in the sample matrix.[2] In biological samples like plasma, common sources of matrix effects include phospholipids, salts, proteins, and metabolites. This interference can compromise the accuracy, precision, and sensitivity of quantitative analysis if not properly addressed.[7][8]

Q2: How can I quantitatively assess the matrix effect?

A2: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is achieved by comparing the peak response of an analyte spiked into a blank, extracted matrix sample (post-extraction) with the response of the analyte in a neat (pure) solvent solution at the same concentration.[2]

  • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF value of < 1 indicates ion suppression .

  • An MF value of > 1 indicates ion enhancement .

  • An MF value of 1 indicates no matrix effect .

  • The Internal Standard (IS) Normalized MF should be close to 1.0 to show that the IS effectively compensates for the matrix effect.

Q3: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the gold standard?

A3: A SIL-IS is a form of the analyte where several atoms have been replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). It is considered the gold standard because it is chemically and structurally almost identical to the analyte.[4] This means it co-elutes precisely with the analyte and experiences the exact same sample processing variations and ionization effects.[3] By calculating the ratio of the analyte's signal to the SIL-IS signal, any variability caused by the matrix effect is effectively normalized, leading to highly accurate and reliable quantification.[4]

Q4: What are the most common sample preparation techniques to mitigate matrix effects?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. The three most common techniques are:

  • Protein Precipitation (PPT): Fast and simple, but often provides the least clean extracts, leaving phospholipids and other small molecules that can cause significant matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH is critical for good recovery.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing matrix components like phospholipids and salts. It offers high selectivity but is a more complex and time-consuming procedure.[6]

Q5: Is it acceptable to simply dilute my sample to reduce matrix effects?

A5: Yes, sample dilution can be a straightforward and effective strategy to reduce the concentration of interfering matrix components.[5] However, this approach also dilutes the analyte of interest. This can be a significant drawback if the analyte concentration is low, potentially making it impossible to reach the required Lower Limit of Quantification (LLOQ) for the assay.

Quantitative Data Summary

The following tables present representative data based on typical results for sildenafil analogs to illustrate the concepts of matrix effect assessment and sample preparation comparison.

Table 1: Example of Quantitative Matrix Factor (MF) Assessment in Human Plasma

AnalyteConcentration LevelPlasma LotAnalyte Peak Area (Post-Spiked Matrix)IS Peak Area (Post-Spiked Matrix)Analyte MFIS MFIS-Normalized MF
This compoundLow QC (5 ng/mL)181,500165,0000.820.830.99
This compoundLow QC (5 ng/mL)285,200171,0000.850.860.99
This compoundHigh QC (800 ng/mL)112,600,000168,0000.840.841.00
This compoundHigh QC (800 ng/mL)212,300,000164,0000.820.821.00
Note: Neat solution peak areas for Low QC, High QC, and IS were 100,000, 15,000,000, and 200,000, respectively. This data shows ion suppression (MF < 1) that is effectively corrected by the SIL-IS (IS-Normalized MF ≈ 1).

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Relative Matrix Effect Typical Analyte Recovery Process Complexity
Protein Precipitation (PPT)High> 95%Low
Liquid-Liquid Extraction (LLE)Medium80 - 95%Medium
Solid-Phase Extraction (SPE)Low> 90%High

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • SPE Cartridge Conditioning:

    • Add 1 mL of methanol (B129727) to each well of a mixed-mode cation exchange SPE plate.

    • Add 1 mL of deionized water. Do not allow the wells to dry.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 10 µL of SIL-IS working solution.

    • Add 200 µL of 2% formic acid in water and vortex.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE plate.

    • Apply gentle vacuum or positive pressure to draw the sample through the sorbent.

  • Wash Steps:

    • Wash 1: Add 1 mL of 2% formic acid in water to each well.

    • Wash 2: Add 1 mL of methanol to each well to remove less polar interferences.

  • Elution:

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and inject into the LC-MS/MS system.

Protocol 2: Representative LC-MS/MS Operating Conditions

Parameter Condition
LC System
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3.0 min, hold for 1.0 min, return to initial
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)Hypothetical: m/z 489.3 → 297.2
MRM Transition (SIL-IS)Hypothetical: m/z 497.3 → 297.2
Collision Energy (CE)Optimize for each transition (e.g., 25-35 eV)
Dwell Time100 ms
Source Temperature500°C

Visualizations

G start Ion Suppression or Enhancement Observed? sil_is Using a Stable Isotope-Labeled IS? start->sil_is Yes improve_prep Improve Sample Preparation sil_is->improve_prep No use_sil Implement SIL-IS sil_is->use_sil Yes optimize_lc Optimize Chromatography improve_prep->optimize_lc end_node Accurate Quantification optimize_lc->end_node use_sil->end_node

Caption: Troubleshooting workflow for addressing matrix effects.

G cluster_prep SPE Workflow p1 1. Condition SPE Plate (Methanol, Water) p2 2. Load Pre-treated Plasma Sample p1->p2 p3 3. Wash 1 (Aqueous Wash) p2->p3 p4 4. Wash 2 (Organic Wash) p3->p4 p5 5. Elute Analyte (Ammoniated Organic) p4->p5 p6 6. Evaporate to Dryness p5->p6 p7 7. Reconstitute p6->p7 p8 Inject into LC-MS/MS p7->p8

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Stability testing of Dimethylsildenafil under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylsildenafil. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Disclaimer: Specific quantitative stability data for this compound is not widely available in published literature. The quantitative data presented in this guide is based on studies of its parent compound, Sildenafil, and is intended to be illustrative. Researchers should conduct their own stability studies to establish specific degradation profiles and shelf-life for this compound under their unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] For short-term use, solutions can be prepared, but their stability should be validated under the specific solvent and concentration used. As a derivative of Sildenafil, it is advisable to protect this compound from light and moisture to minimize degradation.[2]

Q2: How should I conduct a forced degradation study for this compound?

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods. Based on protocols for Sildenafil, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (for solid-state).

  • Photostability: Exposure to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

Q3: What are the expected degradation pathways for this compound?

Based on studies of Sildenafil, this compound is likely susceptible to degradation under acidic, alkaline, and oxidative conditions. The primary degradation pathways for Sildenafil involve hydrolysis of the sulfonamide bond and oxidation of the piperazine (B1678402) ring. Photodegradation can also lead to the breakdown of the piperazine ring structure.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Possible Cause: Inadequate control of storage conditions.

    • Solution: Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity. Use calibrated data loggers to monitor conditions continuously.

  • Possible Cause: Variability in sample preparation.

    • Solution: Standardize all sample preparation steps, including solvent type, concentration, and mixing times. Use precise volumetric glassware and calibrated balances.

  • Possible Cause: Cross-contamination of samples.

    • Solution: Use separate, clearly labeled glassware and equipment for each sample and time point. Clean all equipment thoroughly between uses.

Issue 2: Peak tailing or broadening in HPLC analysis.

  • Possible Cause: Poor column performance.

    • Solution: Check the column's efficiency and backpressure. If necessary, wash the column according to the manufacturer's instructions or replace it.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: this compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH of around 3-4 or 6-7 is often used for Sildenafil analysis.

  • Possible Cause: Interaction with active sites on the stationary phase.

    • Solution: Use a column with end-capping or add a competing base, such as triethylamine, to the mobile phase to reduce peak tailing.

Issue 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of degradation products.

    • Solution: Compare the chromatograms of stressed samples with those of unstressed samples to identify degradation peaks. Use a photodiode array (PDA) detector to check for peak purity.

  • Possible Cause: Contamination from solvents or glassware.

    • Solution: Run a blank injection of the solvent to check for contaminants. Ensure all glassware is scrupulously clean.

  • Possible Cause: Sample carryover from previous injections.

    • Solution: Implement a robust needle wash program on the autosampler, using a strong solvent to clean the injection port and needle between samples.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Different Storage Conditions (Based on Sildenafil Data)

Storage ConditionTime PointAssay (%)Total Impurities (%)
25°C / 60% RH0 Months100.0< 0.1
3 Months99.50.5
6 Months98.91.1
40°C / 75% RH0 Months100.0< 0.1
1 Month98.21.8
3 Months96.53.5
6 Months94.15.9
Photostability (ICH Q1B)0 Hours100.0< 0.1
24 Hours97.82.2

Table 2: Illustrative Forced Degradation Data for this compound (Based on Sildenafil Data)

Stress ConditionDurationAssay (%)Major Degradant Peak Area (%)
0.1 M HCl24 hours92.35.8
0.1 M NaOH24 hours89.58.2
3% H₂O₂24 hours85.112.4
Heat (105°C)48 hours99.20.7
Light (UV/Vis)24 hours96.72.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-32 min: Gradient back to 90% A, 10% B

    • 32-40 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Mandatory Visualizations

G cluster_0 PDE5 Inhibition Signaling Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Activation Guanylate Cyclase Activation NO Release->Guanylate Cyclase Activation GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Inactive Metabolite Inactive Metabolite cGMP->Inactive Metabolite Hydrolysis Protein Kinase G Activation Protein Kinase G Activation cGMP->Protein Kinase G Activation PDE5 PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G Activation->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation This compound This compound This compound->PDE5 Inhibition G cluster_1 Stability Testing Workflow Sample Preparation Sample Preparation Initial Analysis (T=0) Initial Analysis (T=0) Sample Preparation->Initial Analysis (T=0) Storage under Defined Conditions Storage under Defined Conditions Initial Analysis (T=0)->Storage under Defined Conditions Sample Withdrawal at Time Points Sample Withdrawal at Time Points Storage under Defined Conditions->Sample Withdrawal at Time Points Sample Analysis (HPLC) Sample Analysis (HPLC) Sample Withdrawal at Time Points->Sample Analysis (HPLC) Data Evaluation Data Evaluation Sample Analysis (HPLC)->Data Evaluation Stability Report Stability Report Data Evaluation->Stability Report G cluster_2 Troubleshooting Logic for HPLC Analysis Inconsistent Results? Inconsistent Results? Check Storage Conditions Check Storage Conditions Inconsistent Results?->Check Storage Conditions Yes Peak Tailing/Broadening? Peak Tailing/Broadening? Inconsistent Results?->Peak Tailing/Broadening? No Standardize Sample Prep Standardize Sample Prep Check Storage Conditions->Standardize Sample Prep Problem Solved Problem Solved Standardize Sample Prep->Problem Solved Check Column Performance Check Column Performance Peak Tailing/Broadening?->Check Column Performance Yes Unexpected Peaks? Unexpected Peaks? Peak Tailing/Broadening?->Unexpected Peaks? No Optimize Mobile Phase Optimize Mobile Phase Check Column Performance->Optimize Mobile Phase Optimize Mobile Phase->Problem Solved Identify Degradants Identify Degradants Unexpected Peaks?->Identify Degradants Yes Unexpected Peaks?->Problem Solved No Check for Contamination Check for Contamination Identify Degradants->Check for Contamination Check for Contamination->Problem Solved

References

Preventing degradation of Dimethylsildenafil during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Dimethylsildenafil during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your analytical results.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation, storage, and analysis of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during sample preparation?

A1: this compound, an analog of sildenafil (B151), is susceptible to degradation under several conditions. The primary factors of concern are:

  • Oxidation: The molecule is sensitive to strong oxidizing agents.[1] Exposure to peroxides or other oxidants can lead to the formation of N-oxide and other degradation products.

  • pH Extremes: Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of the sulfonamide group and other susceptible bonds within the molecule.[2][3]

  • Photodegradation: Although generally less pronounced than oxidative or hydrolytic degradation, prolonged exposure to high-intensity UV light can cause degradation.[4]

  • Elevated Temperatures: High temperatures can accelerate the rate of all chemical degradation pathways.[5]

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products or impurities. Consider the following possibilities:

  • Sample Degradation: Review your sample preparation and storage procedures. Ensure that the sample was protected from light, stored at an appropriate temperature, and that the pH of all solutions was controlled.

  • Contamination: The unexpected peaks could be from contaminated solvents, glassware, or sample collection tubes.

  • Co-eluting Impurities: The peaks may be process-related impurities from the synthesis of this compound.

  • Matrix Effects: If you are working with biological samples, endogenous components from the matrix may be co-eluting with your analyte. An effective sample clean-up procedure, such as solid-phase extraction (SPE), can help mitigate this.[6]

Q3: My quantitative results for this compound are inconsistent. What are the likely sources of variability?

A3: Inconsistent quantitative results can arise from several factors related to sample preparation and analysis:

  • Incomplete Sample Extraction: Ensure your chosen extraction method provides high and reproducible recovery of this compound from the sample matrix.

  • Analyte Adsorption: this compound may adsorb to the surfaces of glassware or plasticware, especially at low concentrations. Using silanized glassware or low-adsorption plastics can help.

  • Sample Instability in the Autosampler: If samples are left in the autosampler for an extended period, degradation can occur. It is advisable to keep the autosampler temperature controlled (e.g., 4°C).

  • Improper Internal Standard Use: If using an internal standard, ensure it is added to all samples and standards at the same concentration and at the earliest possible stage of the sample preparation process to account for variability.

Troubleshooting Guide: Common Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound - Inefficient extraction solvent. - Suboptimal pH during extraction. - Adsorption to labware.- Test different extraction solvents (e.g., ethyl acetate, methyl t-butyl ether). - Adjust the pH of the sample to optimize the extraction of the basic this compound molecule (typically a slightly basic pH for liquid-liquid extraction). - Use silanized glassware or polypropylene (B1209903) tubes.
Peak tailing or fronting in HPLC analysis - Inappropriate mobile phase pH. - Column overload. - Column contamination.- Adjust the mobile phase pH to ensure this compound is in a single ionic state (e.g., a pH below its pKa). - Dilute the sample to a concentration within the linear range of the column. - Implement a column washing step between injections or use a guard column.
Significant degradation observed in control samples - Instability in the chosen solvent. - Exposure to light or elevated temperature during storage.- Prepare stock solutions in a non-reactive solvent like methanol (B129727) or acetonitrile (B52724) and store at -20°C or below. - Prepare working solutions fresh daily. - Store all solutions in amber vials or protect them from light with aluminum foil.

II. Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Conditions (Illustrative Data based on Sildenafil)

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl60°C24 hours10 - 15%
Base Hydrolysis 0.1 M NaOH60°C24 hours15 - 20%
Oxidation 3% H₂O₂Room Temperature8 hours> 50%
Thermal Degradation Solid State80°C48 hours< 5%
Photodegradation UV light (254 nm)Room Temperature24 hours5 - 10%

Table 2: Recommended Solvents for Stock and Working Solutions

Solution TypeRecommended SolventStorage Conditions
Stock Solution Methanol or Acetonitrile-20°C in amber vials
Working Standards Mobile Phase or a mixture of Acetonitrile and WaterPrepare fresh daily
Sample Diluent Mobile Phase or a compatible bufferUse immediately after preparation

III. Experimental Protocols

Protocol 1: Preparation of this compound from a Solid Matrix (e.g., Tablets, Powder)

  • Sample Weighing: Accurately weigh a portion of the homogenized solid sample equivalent to a known amount of this compound.

  • Dissolution: Transfer the weighed sample to a volumetric flask. Add a suitable dissolution solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to dissolve the this compound.

  • Sonication: Sonicate the flask for 15-20 minutes to ensure complete dissolution.

  • Dilution: Bring the solution to the final volume with the dissolution solvent.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial. Discard the first few drops of the filtrate to prevent carryover.

  • Analysis: Analyze the sample immediately or store it at 4°C, protected from light, for a short period before analysis.

Protocol 2: Extraction of this compound from a Biological Matrix (e.g., Plasma, Serum) using Protein Precipitation

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of a concentrated internal standard solution (e.g., sildenafil-d8) to the sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile to the sample (e.g., 300 µL for a 100 µL sample).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for analysis.

IV. Visualizations

experimental_workflow_solid_matrix start Start weigh Weigh Homogenized Solid Sample start->weigh dissolve Dissolve in Methanol/Acetonitrile:Water weigh->dissolve sonicate Sonicate for 15-20 minutes dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter analyze Analyze by HPLC-UV/MS filter->analyze end End analyze->end

Caption: Workflow for this compound preparation from a solid matrix.

experimental_workflow_biological_matrix start Start aliquot Aliquot Biological Sample (e.g., Plasma) start->aliquot spike Spike with Internal Standard aliquot->spike precipitate Add Cold Acetonitrile (Protein Precipitation) spike->precipitate vortex Vortex for 1-2 minutes precipitate->vortex centrifuge Centrifuge at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze end End analyze->end

Caption: Workflow for this compound extraction from a biological matrix.

degradation_pathways This compound This compound Oxidative_Degradation Oxidative Degradation (e.g., N-oxide) This compound->Oxidative_Degradation H₂O₂ Hydrolytic_Degradation_Acid Acidic Hydrolysis (Sulfonamide Cleavage) This compound->Hydrolytic_Degradation_Acid H⁺, H₂O Hydrolytic_Degradation_Base Basic Hydrolysis (Sulfonamide Cleavage) This compound->Hydrolytic_Degradation_Base OH⁻, H₂O Photolytic_Degradation Photolytic Degradation (Piperazine Ring Opening) This compound->Photolytic_Degradation UV Light

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Refinement of PDE5 Inhibition Assays for Higher Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of phosphodiesterase 5 (PDE5) inhibition assays for higher throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What are the common HTS-compatible assay formats for screening PDE5 inhibitors?

A1: The most prevalent HTS-compatible formats for PDE5 inhibitor screening include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Luminescence-based assays. Each of these methods offers a homogeneous "mix-and-read" format, which is ideal for automated, high-throughput workflows. High-Throughput Mass Spectrometry (HTMS) is another, label-free option that can reduce false positives.[1]

Q2: How do I choose the most suitable assay format for my screening campaign?

A2: The choice of assay format depends on several factors, including the available instrumentation, budget, and the specific goals of the screen.

  • Fluorescence Polarization (FP) is a robust and widely used method that is less sensitive to interference from colored compounds than absorbance-based assays.[1]

  • TR-FRET assays offer a larger assay window and reduced interference from compound autofluorescence due to the time-resolved measurement.[2][3][4][5]

  • Luminescence-based assays are known for their high sensitivity, broad dynamic range, and are generally less susceptible to interference from fluorescent compounds.[1]

Q3: What is a Z'-factor, and what is an acceptable value for a PDE5 HTS assay?

A3: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. It takes into account both the dynamic range of the assay (the difference between positive and negative controls) and the data variability. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[6][7] Assays with Z'-factors below 0.5 may require further optimization before initiating a large-scale screen.[6]

Q4: What are the primary causes of false positives in fluorescence-based PDE5 inhibition assays?

A4: False positives in fluorescence-based assays can arise from several sources:

  • Compound Autofluorescence: The test compound itself emits light at the same wavelength as the assay's detection channel.[8]

  • Signal Quenching: The compound absorbs the light emitted by the fluorescent probe.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit the PDE5 enzyme.[9]

  • Interference with Reporter Enzymes: In coupled-enzyme assays, the compound may inhibit the reporter enzyme rather than PDE5.

Q5: How can I mitigate the impact of DMSO on my assay?

A5: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for test compounds, but it can inhibit enzyme activity at higher concentrations. It is crucial to determine the DMSO tolerance of your assay and ensure that the final concentration is consistent across all wells, typically below 1%. If DMSO is suspected to be an issue, a DMSO concentration gradient can be tested to determine its effect on assay performance.[10]

Troubleshooting Guides

Issue 1: Low Z'-Factor (<0.5)
Potential Cause Troubleshooting Steps & Solutions
Suboptimal Reagent Concentration Systematically titrate the PDE5 enzyme and the fluorescent substrate/tracer to find the optimal concentrations that maximize the signal-to-background ratio.
High Data Variability - Ensure consistent liquid handling and mixing.- Check for and eliminate sources of bubbles in the microplate wells.- Verify the stability of all reagents under the assay conditions.
Low Signal-to-Background Ratio - Increase the incubation time to allow the enzymatic reaction to proceed further, ensuring you are still within the linear range.- Optimize buffer components, pH, and temperature.
Inconsistent Pipetting - Calibrate and maintain all liquid handling instrumentation.- Use low-retention pipette tips.
Issue 2: High Incidence of False Positives or False Negatives
Potential Cause Troubleshooting Steps & Solutions
Compound Autofluorescence - Pre-screen compounds for autofluorescence at the assay's excitation and emission wavelengths in the absence of enzyme and substrate.- For TR-FRET assays, introduce a time delay between excitation and detection to minimize interference from short-lived fluorescence.[2][8][11]
Light Scatter from Precipitated Compounds - Visually inspect assay plates for compound precipitation.- Reduce the final compound concentration or use a different solvent system if solubility is an issue.
Compound Aggregation - Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregates.[4]- Perform counter-screens with and without detergent to identify aggregation-based inhibitors.[9]
Reactive Compounds - Flag compounds containing known reactive functional groups.- Perform secondary assays to confirm the mechanism of action.
Low Assay Sensitivity (for False Negatives) - Ensure the assay is sensitive enough to detect inhibitors at the screening concentration.- Consider screening at multiple compound concentrations.
Issue 3: Inconsistent IC50 Values
Potential Cause Troubleshooting Steps & Solutions
Compound Instability - Assess the stability of the compound in the assay buffer over the course of the experiment using methods like LC-MS.
Incorrect Substrate Concentration - For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Ensure the substrate concentration is kept constant and ideally at or below the Km value.[10]
Assay Drift - Monitor for changes in signal over time by including control plates at the beginning and end of a screening run.- Ensure consistent incubation times for all plates.
Lot-to-Lot Variability of Reagents - Qualify new batches of enzyme, substrate, and other critical reagents to ensure consistent performance.

Data Presentation

Table 1: Comparison of Common PDE5 HTS Assay Formats
FeatureFluorescence Polarization (FP)Time-Resolved FRET (TR-FRET)Luminescence (e.g., PDE-Glo™)
Principle Measures the change in rotational speed of a fluorescently labeled cGMP upon binding to PDE5.Measures the energy transfer between a donor and acceptor fluorophore pair conjugated to cGMP and an anti-GMP antibody.Measures the depletion of cGMP through a coupled enzyme reaction that produces light.
Typical Z'-Factor 0.7 - 0.9[7]> 0.7[3]> 0.7
Signal-to-Background Moderate to HighHigh to Very HighVery High
Throughput High (384- & 1536-well)High (384- & 1536-well)High (384- & 1536-well)[1]
Interference Sensitive to compounds that depolarize fluorescence. Less sensitive to autofluorescence than standard fluorescence intensity assays.Reduced interference from compound autofluorescence and light scatter due to time-resolved detection.[2][8][11]Low interference from fluorescent/colored compounds.[1]
Cost ModerateHigherModerate to Higher
Table 2: IC50 Values of Known PDE5 Inhibitors in Different Assay Formats
CompoundAssay FormatReported IC50 (nM)
SildenafilFluorescence Polarization4.2[12]
SildenafilLuminescence~3.5 - 8.5[10]
TadalafilLuminescence~2[10]
VardenafilLuminescence~0.1 - 0.4[10]
AvanafilLuminescence~4.3 - 5.2[10]

Note: IC50 values are highly dependent on specific assay conditions (e.g., substrate concentration, enzyme source) and should be used for relative comparison.

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) PDE5 Inhibition Assay

This is a competitive binding assay where a fluorescently labeled cGMP analog (tracer) competes with unlabeled cGMP (from the enzymatic reaction) for binding to a specific antibody.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Fluorescein-labeled cGMP tracer

  • Anti-cGMP antibody

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Test compounds and positive control (e.g., Sildenafil) in DMSO

  • Black, low-volume 384-well microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., 50 nL) into the wells of the assay plate.

  • Enzyme/Substrate Addition: Add a mixture of PDE5 enzyme and cGMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection Reagent Addition: Add a mixture of the anti-cGMP antibody and the fluorescent cGMP tracer to all wells to stop the reaction.

  • Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Time-Resolved FRET (TR-FRET) PDE5 Inhibition Assay

This protocol describes a competitive immunoassay format where the amount of cGMP produced by PDE5 is detected.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Europium-labeled anti-cGMP antibody (Donor)

  • Biotinylated-cGMP tracer

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.0, 50 mM NaCl, 0.01% Nonidet P-40[3]

  • Test compounds and positive control in DMSO

  • Black, low-volume 384-well microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls into the assay plate.

  • Enzyme/Substrate Addition: Add a mixture of PDE5 enzyme and cGMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection Reagent Addition: Add a pre-mixed solution of the Europium-labeled anti-cGMP antibody, biotinylated-cGMP tracer, and streptavidin-conjugated acceptor to all wells. This will stop the PDE5 reaction and initiate the competitive binding for the TR-FRET signal.

  • Incubation: Incubate for 2 hours at room temperature, protected from light.[3]

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay (e.g., 50 µs).[3][5]

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and then determine the percent inhibition and IC50 values.

Protocol 3: Luminescence-Based PDE5 Inhibition Assay (e.g., PDE-Glo™)

This assay measures PDE activity by quantifying the amount of remaining cGMP after the enzymatic reaction. The remaining cGMP is used in a subsequent kinase reaction that depletes ATP, and the amount of remaining ATP is detected as a luminescent signal.

Materials:

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar, containing:

    • Reaction Buffer

    • Termination Buffer

    • Detection Solution (containing ATP, protein kinase, and kinase substrate)

    • Luciferase-based ATP detection reagent

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Test compounds and positive control in DMSO

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of the assay plate.

  • PDE5 Reaction: Add a mixture of PDE5 enzyme and cGMP substrate (in Reaction Buffer) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Kinase Reaction: Add the PDE-Glo™ Termination Buffer and PDE-Glo™ Detection Solution to each well. Incubate for 20 minutes at room temperature.[1]

  • Luminescence Detection: Add the ATP detection reagent (luciferase/luciferin) to all wells. Incubate for 10 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: A higher luminescent signal corresponds to higher PDE5 inhibition (less cGMP consumed, thus less ATP used in the kinase reaction). Calculate the percent inhibition and determine the IC50 values.

Mandatory Visualizations

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor PDE5 Inhibitor Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Lead Characterization CompoundLibrary Compound Library (100,000s of compounds) PrimaryAssay Primary HTS Assay (e.g., FP, TR-FRET, Luminescence) CompoundLibrary->PrimaryAssay InitialHits Initial 'Hit' Identification PrimaryAssay->InitialHits DoseResponse Dose-Response & IC50 Determination InitialHits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits OrthogonalAssay Orthogonal & Secondary Assays (e.g., different detection method) ConfirmedHits->OrthogonalAssay ValidatedHits Validated Hits OrthogonalAssay->ValidatedHits Selectivity Selectivity Profiling (vs. other PDEs) ValidatedHits->Selectivity LeadOptimization Lead Optimization Selectivity->LeadOptimization

Caption: A generalized workflow for a high-throughput screening campaign for PDE5 inhibitors.

References

Technical Support Center: Minimizing Off-Target Effects of Dimethylsildenafil in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylsildenafil. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design robust cell-based assays and minimize the potential for off-target effects.

Disclaimer: this compound is a structural analog of Sildenafil (B151). Due to the limited availability of specific data for this compound, much of the information and guidance provided here is based on the well-characterized profile of Sildenafil. Researchers should consider this when interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, like its analog Sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG) and mediates downstream signaling events, most notably smooth muscle relaxation.[1]

Q2: What are the potential off-target effects of this compound in cell-based assays?

A2: Off-target effects are unintended interactions of a compound with molecular targets other than the primary one. For this compound, these can arise from its interaction with other PDE isoforms or unrelated proteins. Based on data from Sildenafil, potential off-target effects include:

  • Inhibition of other PDE isoforms: Sildenafil has been shown to inhibit PDE6, found in the retina, and PDE11, present in skeletal muscle and other tissues, albeit at higher concentrations than required for PDE5 inhibition.[2][3]

  • Modulation of MAPK signaling: Studies have indicated that Sildenafil can influence the phosphorylation status of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are involved in cell proliferation, differentiation, and stress responses.[4][5]

  • Effects on TRPC6 channels: Sildenafil has been reported to affect the expression and activity of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are involved in calcium signaling.

  • Activation of PPAR-γ: There is evidence to suggest that Sildenafil can modulate the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in metabolism and inflammation.

Q3: How can I be sure that the observed effect in my cell-based assay is due to PDE5 inhibition?

A3: To confirm that the observed cellular phenotype is a direct result of PDE5 inhibition, a multi-pronged approach is recommended:

  • Perform a rescue experiment: Increasing the intracellular levels of cGMP through alternative means (e.g., using a nitric oxide donor) should mimic the effect of this compound if the pathway is cGMP-dependent.

  • Use a PDE5 knockdown/knockout cell line: If genetically modified cells lacking PDE5 do not show the same response to this compound, it strongly suggests an on-target effect.

  • Measure intracellular cGMP levels: Directly measuring an increase in intracellular cGMP concentration upon treatment with this compound provides direct evidence of target engagement.

Q4: What is the recommended starting concentration for this compound in my experiments?

A4: The optimal concentration will depend on the specific cell line and the endpoint being measured. It is highly recommended to perform a dose-response curve to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in your experimental system. Based on Sildenafil data, a starting range of 1 nM to 10 µM is a reasonable starting point for most cell-based assays.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no response to this compound Low or absent PDE5 expression in the cell line. - Confirm PDE5 expression in your cell line using qPCR or Western blot. - Choose a cell line known to express functional PDE5.
Compound instability or insolubility. - Prepare fresh stock solutions of this compound for each experiment. - Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. - Check for compound precipitation at higher concentrations.
Inappropriate assay conditions. - Optimize incubation time and temperature. - Ensure the substrate (cGMP) concentration in enzymatic assays is appropriate (ideally at or below the Km).
Unexpected changes in cell proliferation or viability Off-target cytotoxicity. - Perform a cell viability assay (e.g., MTT, LDH) in parallel with your primary assay to distinguish between specific anti-proliferative effects and general cytotoxicity.[6] - Use the lowest effective concentration of this compound determined from your dose-response curve.
On-target effects on proliferation. - Sildenafil has been shown to have anti-proliferative effects in some cancer cell lines. This may be an on-target effect mediated by cGMP.[7][8][9] - Investigate downstream effectors of the cGMP pathway known to regulate cell cycle progression.
Unexpected changes in intracellular calcium levels Off-target effects on ion channels (e.g., TRPC6). - Sildenafil has been shown to reduce SR Ca2+ content.[10] - Use calcium imaging techniques to characterize the changes in intracellular calcium dynamics. - Consider using specific inhibitors or activators of suspected off-target channels to see if they modulate the effect of this compound.
Observed phenotype does not correlate with cGMP elevation Activation of cGMP-independent off-target pathways (e.g., MAPK). - Investigate the activation state (e.g., phosphorylation) of key signaling proteins in suspected off-target pathways (e.g., ERK, p38) using Western blotting.[4][5] - Use specific inhibitors of these pathways to see if they block the effect of this compound.

Data Presentation

Potency and Selectivity of Sildenafil (as a proxy for this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sildenafil against various human phosphodiesterase (PDE) isoforms. The selectivity ratio is calculated by dividing the IC50 for the off-target PDE by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.

PDE IsoformSildenafil IC50 (nM)Selectivity Ratio (vs. PDE5)
PDE1 26065
PDE2 >10,000>2500
PDE3 >10,000>2500
PDE4 >10,000>2500
PDE5 41
PDE6 379.25
PDE11 36090

Note: IC50 values are approximate and can vary depending on the experimental conditions. Data compiled from various sources.[2][11][12][13][14]

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels

Objective: To determine the effect of this compound on intracellular cGMP concentrations in cultured cells.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound

  • Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

  • Cell lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Stimulate cGMP production by adding a fixed concentration of an NO donor (e.g., 10 µM SNP) and incubate for 10-15 minutes.

  • Aspirate the media and lyse the cells according to the cGMP EIA kit manufacturer's instructions.

  • Measure the intracellular cGMP concentration using the EIA kit and a plate reader.

  • Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Aspirate the media and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

OnTargetSignaling cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates GMP 5'-GMP PDE5->GMP Hydrolyzes PKG_active PKG (active) PKG_inactive->PKG_active Downstream Downstream Cellular Effects PKG_active->Downstream This compound This compound This compound->PDE5 Inhibits

Caption: On-target signaling pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Stimulate with NO donor Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure intracellular cGMP (EIA) Lyse->Measure Analyze Analyze data and determine EC50 Measure->Analyze

Caption: Experimental workflow for measuring intracellular cGMP.

TroubleshootingLogic Start Unexpected Phenotype Observed Check_PDE5 Is PDE5 expressed and active? Start->Check_PDE5 Confirm_Target Confirm On-Target Effect Check_PDE5->Confirm_Target Use_Unrelated Use structurally unrelated PDE5 inhibitor Confirm_Target->Use_Unrelated Yes Rescue_Exp Perform rescue experiment Confirm_Target->Rescue_Exp Yes Measure_cGMP Measure intracellular cGMP levels Confirm_Target->Measure_cGMP Yes On_Target Likely On-Target Effect Use_Unrelated->On_Target Same Phenotype Off_Target Potential Off-Target Effect Use_Unrelated->Off_Target Different Phenotype Rescue_Exp->On_Target Rescued Rescue_Exp->Off_Target Not Rescued Measure_cGMP->On_Target cGMP Increased Measure_cGMP->Off_Target No cGMP Change Investigate_Off_Target Investigate Potential Off-Target Pathways Off_Target->Investigate_Off_Target MAPK MAPK Pathway (Western Blot) Investigate_Off_Target->MAPK Calcium Calcium Signaling (Imaging) Investigate_Off_Target->Calcium Cytotoxicity Cytotoxicity (MTT/LDH Assay) Investigate_Off_Target->Cytotoxicity

Caption: Logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Characterization of Dimethylsildenafil Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of Dimethylsildenafil impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the characterization of its impurities critical?

This compound is a structural derivative of Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] The characterization of impurities is a critical aspect of drug development and manufacturing for several reasons:

  • Safety and Efficacy: Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product.[2]

  • Quality Control: A thorough understanding of the impurity profile is essential for establishing appropriate specifications and ensuring batch-to-batch consistency.[3]

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines (e.g., ICH Q3A/Q3B) for the identification, qualification, and control of impurities in new drug substances and products.[3][4]

Q2: What are the common types of impurities associated with this compound?

Impurities in active pharmaceutical ingredients (APIs) like this compound can be classified into several categories.[5] Given its structural similarity to Sildenafil, its impurities are expected to arise from analogous synthetic routes and degradation pathways.

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, or other structural analogs.[5]

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual metals that can originate from the manufacturing process or equipment.[5]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[5]

The following table lists some known impurities related to the parent compound, Sildenafil, which may be relevant for this compound analysis.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1416130-63-6C₂₃H₃₂N₆O₄S488.61
Sildenafil N-Desmethyl139755-82-1C₂₁H₂₈N₆O₄S460.55
Sildenafil Lactam Impurity139756-21-1--
Sildenafil Dimer Impurity1346602-67-2C₃₈H₄₆N₁₀O₈S₂834.96
Sildenafil EP Impurity C139755-91-2--
Sildenafil Open Ring Impurity200575-15-1C₂₂H₃₂N₆O₅S492.6

(Data sourced from multiple references[6][7][8])

Q3: What are the primary analytical techniques for identifying and characterizing this compound impurities?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[5][9]

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC): These are the gold-standard separation techniques, often coupled with UV detection, for quantifying known impurities and separating them from the main API.[5][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a crucial tool for the structural elucidation of unknown impurities by providing molecular weight and fragmentation data.[4][10][11] It offers high sensitivity and specificity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural characterization of isolated impurities.[9][10]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile organic impurities, such as residual solvents.[5]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptoms: Your analyte peak, for either this compound or an impurity, is not symmetrical. The peak exhibits a "tail" (asymmetrical portion after the peak maximum) or "fronting" (asymmetrical portion before the peak maximum).[12]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Mobile Phase pH Sildenafil and its analogs are basic compounds. Ensure the mobile phase pH is optimal to maintain a consistent ionization state. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can protonate the molecule and often improves peak shape.[12][13]
Secondary Interactions Basic compounds can interact with acidic residual silanol (B1196071) groups on silica-based columns, causing tailing.[12] Use a column with end-capping or switch to a different column chemistry (e.g., a phenyl-based column) to minimize these interactions.[11]
Column Contamination Buildup of matrix components can degrade column performance.[12] Flush the column with a strong solvent. If the problem persists, replace the column.[12]
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase.[11][12] Try reducing the injection volume or diluting the sample.[12]
Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[12]
Issue 2: Co-elution of Impurities

Symptoms: Two or more impurity peaks are not fully resolved, making accurate quantification difficult. This is a known challenge, for instance, between homosildenafil and this compound where peaks can co-elute.[14]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Mobile Phase The mobile phase composition is not effective at separating compounds with similar chemical properties.[15]
Optimize Gradient: Adjust the gradient slope or duration. A shallower gradient can often improve the resolution of closely eluting peaks.
Change Organic Modifier: If using acetonitrile (B52724), try methanol, or vice-versa, as they offer different selectivities.
Inadequate Column Chemistry The stationary phase of the column is not providing sufficient selectivity for the analytes.[15]
Try a Different Stationary Phase: If a C18 column is insufficient, consider a phenyl-hexyl or biphenyl (B1667301) column, which can offer different retention mechanisms and improve separation for aromatic compounds.[11]
Temperature or Flow Rate Chromatographic conditions may not be optimal for resolution.
Adjust Temperature: Lowering the column temperature can sometimes increase viscosity and improve resolution, though it may also increase backpressure.
Reduce Flow Rate: Lowering the flow rate can enhance separation efficiency, but will increase the analysis time.[11]
Issue 3: Low Sensitivity or No Signal for an Impurity

Symptoms: A known or suspected impurity peak is very small, has a poor signal-to-noise ratio, or is not detectable at all.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal MS Parameters The mass spectrometer is not properly tuned or optimized for the target impurity.
Verify MS Tuning: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations.[12]
Optimize MRM Transitions: Empirically determine the optimal precursor and product ions for the impurity of interest to maximize signal intensity.[12]
Optimize Source Parameters: Adjust source parameters like capillary voltage, gas flow, and temperature to enhance ionization efficiency.[11]
Ion Suppression Co-eluting components from the sample matrix are interfering with the ionization of the target impurity in the MS source.[11]
Improve Chromatographic Separation: Modify the LC method to separate the impurity from the interfering matrix components.[11]
Enhance Sample Preparation: Implement a more rigorous sample cleanup step (e.g., solid-phase extraction) to remove matrix interferences before injection.
Inappropriate Mobile Phase Additive The mobile phase is not conducive to efficient ionization.
Use an Additive: For positive electrospray ionization (ESI+), the addition of a small amount of an acid like formic acid (0.1%) can promote protonation and enhance the [M+H]⁺ signal.[11][13]

Experimental Protocols

Key Experiment: LC-MS/MS Method for Impurity Profiling

This protocol provides a general framework for the sensitive and selective quantification of this compound and its related impurities using LC-MS/MS.[4]

1. Materials and Reagents:

  • Reference standards for this compound and all known potential impurities.

  • A suitable stable isotope-labeled internal standard (e.g., a deuterated analog of this compound or Sildenafil).[4][16]

  • LC-MS grade acetonitrile, methanol, and water.[4]

  • LC-MS grade formic acid or ammonium (B1175870) acetate.[4][13]

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the API, each impurity, and the internal standard (IS) in a suitable solvent like methanol.[4]

  • Working Standard Solutions: Create a series of calibration standards by performing serial dilutions of the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v).[4]

  • Internal Standard Spiking Solution: Prepare a dilute solution of the IS (e.g., 100 ng/mL).[4]

  • Sample Preparation: Accurately weigh and dissolve the drug substance in a diluent to achieve a target concentration. Add a fixed volume of the IS spiking solution to all calibration standards, quality control samples, and unknown samples.[4]

3. Chromatographic Conditions (Example):

  • HPLC System: A system coupled with a triple quadrupole mass spectrometer.[4]

  • Column: A reversed-phase column, such as a Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) or Zorbax SB-C18 (3.5 µm, 75 x 4.6 mm).[4]

  • Mobile Phase A: 0.1% Formic acid in water or 2 mM Ammonium Acetate.[13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program: A gradient should be optimized to ensure separation of all impurities from the main peak.

  • Injection Volume: 5-10 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: The precursor [M+H]⁺ ion for each analyte and at least one or two corresponding product ions should be optimized experimentally for maximum sensitivity and specificity.

Visualizations

experimental_workflow Workflow for Impurity Identification & Characterization cluster_0 Initial Analysis cluster_1 Investigation cluster_2 Conclusion start Sample Preparation (Drug Substance) lc_uv LC-UV Analysis start->lc_uv detect_impurity Detect Unknown Peak lc_uv->detect_impurity lc_ms LC-MS/MS Analysis detect_impurity->lc_ms Determine MW & Fragmentation isolate Fraction Collection / Preparative LC lc_ms->isolate If structure is ambiguous structure Elucidate Structure lc_ms->structure If fragmentation is clear nmr NMR Spectroscopy isolate->nmr Definitive Structure nmr->structure quantify Develop & Validate Quantitative Method structure->quantify report Report Findings quantify->report

Caption: A typical workflow for identifying, isolating, and structurally characterizing an unknown impurity.

troubleshooting_workflow Troubleshooting Poor HPLC Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_ph Is Mobile Phase pH Optimal for Basic Compound? start->check_ph decision_ph No check_ph->decision_ph Check check_conc Is Sample Concentration Too High? decision_conc Yes check_conc->decision_conc Check check_solvent Is Injection Solvent Weaker than Mobile Phase? decision_solvent No check_solvent->decision_solvent Check check_column Is Column Old or Contaminated? decision_column Yes check_column->decision_column Check decision_ph->check_conc Yes action_ph Adjust pH (e.g., add 0.1% Formic Acid) decision_ph->action_ph decision_conc->check_solvent No action_conc Dilute Sample or Reduce Injection Volume decision_conc->action_conc decision_solvent->check_column Yes action_solvent Re-dissolve Sample in Mobile Phase decision_solvent->action_solvent action_column Flush with Strong Solvent or Replace Column decision_column->action_column end_node Peak Shape Improved action_ph->end_node action_conc->end_node action_solvent->end_node action_column->end_node

Caption: A logical flowchart for troubleshooting common causes of poor peak shape in HPLC analysis.

References

Enhancing the resolution of Dimethylsildenafil in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dimethylsildenafil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution critical in the analysis of this compound?

A1: High resolution is paramount in the chromatographic analysis of this compound to ensure accurate quantification and to separate it from its parent compound, sildenafil (B151), other related substances, and potential impurities.[1][2] Co-elution with these compounds can lead to inaccurate assay results, incorrect impurity profiling, and potentially compromise the safety and efficacy evaluation of pharmaceutical products. Good separation is also crucial for meeting regulatory requirements.[3][4]

Q2: What are the common causes of poor peak resolution for this compound?

A2: Poor peak resolution for this compound can stem from several factors, including:

  • Suboptimal Mobile Phase Composition: Incorrect solvent strength, pH, or buffer concentration can lead to peak broadening and poor separation.[5][6]

  • Inappropriate Stationary Phase: The choice of column chemistry (e.g., C18, C8) and its physical characteristics (particle size, length, and diameter) significantly impacts resolution.[5][7]

  • Peak Tailing: Secondary interactions between the analyte and the stationary phase, often due to residual silanol (B1196071) groups, can cause peaks to tail, leading to overlap.[5][8][9]

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, asymmetric peaks.[5][10]

  • System Issues: A partially blocked column frit, excessive extra-column volume, or improper column installation can all contribute to peak distortion.[11][12]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: this compound, like sildenafil, is a basic compound. The pH of the mobile phase influences its ionization state. At a pH well below its pKa, it will be consistently protonated, which can lead to more uniform interactions with the stationary phase and reduce peak tailing.[10] Using a buffer to maintain a stable pH is recommended to ensure reproducible retention times and peak shapes.[5][8] For sildenafil and its analogues, a mobile phase pH in the acidic range (e.g., 2.8 to 4.5) is often effective.[7][10]

Q4: Can I use a gradient elution method to improve the resolution of this compound?

A4: Yes, a gradient elution is often beneficial, especially when analyzing samples containing compounds with a wide range of polarities.[6][13][14] A gradient program allows for the efficient elution of both early and late-eluting compounds, often resulting in sharper peaks and better overall resolution compared to isocratic methods.[9] Several studies have successfully employed gradient elution for the separation of sildenafil and its analogues.[13][14][15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Resolution Between this compound and Sildenafil
  • Symptom: The peaks for this compound and sildenafil are not baseline separated.

  • Possible Causes & Solutions:

CauseRecommended Action
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase retention times and may improve separation.
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can alter the selectivity between the two compounds. Experiment with a pH range of 3.0-4.5.[10]
Column Temperature Optimize the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but the effect can be compound-specific. Test in 5°C increments.[6][10]
Stationary Phase Consider a different column chemistry. If using a standard C18 column, a column with a different selectivity (e.g., a phenyl or cyano column) might provide better separation. Also, using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly enhance resolution.[7]
Issue 2: Peak Tailing of the this compound Peak
  • Symptom: The this compound peak is asymmetrical, with a pronounced "tail."

  • Possible Causes & Solutions:

CauseRecommended Action
Secondary Silanol Interactions Add a buffer to the mobile phase (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) to mask residual silanol groups on the silica (B1680970) support.[5][8] Using an end-capped column can also minimize these interactions.[5]
Low Mobile Phase pH Ensure the mobile phase pH is sufficiently low (at least 2 pH units below the analyte's pKa) to maintain a consistent positive charge on the this compound molecule.[10]
Column Contamination If the tailing appears suddenly, the column may be contaminated. Flush the column with a strong solvent. If the problem persists, a partially blocked inlet frit may be the cause; try reversing and flushing the column.[11]
Column Overload Dilute the sample or inject a smaller volume to ensure you are operating within the column's linear capacity.[5][10]
Issue 3: Broad Peaks for this compound
  • Symptom: The this compound peak is wider than expected, leading to decreased sensitivity and poor resolution.

  • Possible Causes & Solutions:

CauseRecommended Action
Extra-Column Volume Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce dead volume.
Column Degradation The column may be nearing the end of its life. Replace it with a new column of the same type.
Inappropriate Flow Rate Optimize the flow rate. A flow rate that is too high or too low can lead to band broadening.
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: UHPLC-UV Method for the Separation of Sildenafil Analogues

This protocol is adapted from a method developed for the detection and quantification of erectile dysfunction drugs and their analogues.[7]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with UV detection.

  • Column: AcquityTM BEH Shield RP18 (100 mm x 2.1 mm, 1.7 µm particle size).[7]

  • Mobile Phase:

    • A: 10 mM ammonium formate buffer (pH 3.5).[7]

    • B: Acetonitrile.[7]

  • Gradient Program:

Time (min)% B
0.020
1.030
2.040
4.050
4.120
6.020
  • Flow Rate: 0.2 mL/min.[13]

  • Column Temperature: 25 °C.[13]

  • Injection Volume: 1 µL.[13]

  • UV Detection: 230 nm.[13]

Protocol 2: LC-MS/MS Method for the Quantification of Sildenafil and its Metabolites

This protocol is based on a method for determining sildenafil and its metabolites in human plasma.[15]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[15]

  • Mobile Phase:

    • A: 2 mM Ammonium formate with 0.1% formic acid in water.[15]

    • B: Acetonitrile.[15]

  • Gradient Program: (Specific gradient details would need to be optimized, but a typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration).

  • Flow Rate: 0.3 mL/min.[15]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[15]

  • Detection: Multiple Reaction Monitoring (MRM).[15]

Visualizations

Troubleshooting_Workflow Start Poor Resolution of This compound Check_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, pH) Start->Check_Mobile_Phase Check_Column Evaluate Column (Chemistry, Age) Start->Check_Column Check_System Inspect System (Connections, Frit) Start->Check_System Tailing Peak Tailing Observed? Check_Mobile_Phase->Tailing Check_Column->Tailing Broadening Peak Broadening Observed? Check_System->Broadening Resolution_OK Resolution Acceptable Tailing->Broadening No Adjust_pH_Buffer Adjust pH / Add Buffer Tailing->Adjust_pH_Buffer Yes Dilute_Sample Dilute Sample / Reduce Volume Broadening->Dilute_Sample Yes Check_Dead_Volume Minimize Extra-Column Volume Broadening->Check_Dead_Volume Adjust_pH_Buffer->Resolution_OK Dilute_Sample->Resolution_OK Check_Dead_Volume->Resolution_OK

Caption: Troubleshooting workflow for poor resolution.

Logical_Relationship cluster_factors Factors Influencing Resolution cluster_issues Common Issues Mobile_Phase Mobile Phase (pH, Strength, Buffer) Poor_Separation Poor Separation Mobile_Phase->Poor_Separation Peak_Tailing Peak Tailing Mobile_Phase->Peak_Tailing Stationary_Phase Stationary Phase (Chemistry, Particle Size) Stationary_Phase->Poor_Separation Stationary_Phase->Peak_Tailing Operating_Parameters Operating Parameters (Temperature, Flow Rate) Operating_Parameters->Poor_Separation Peak_Broadening Peak Broadening Operating_Parameters->Peak_Broadening Resolution Chromatographic Resolution Poor_Separation->Resolution Peak_Tailing->Resolution Peak_Broadening->Resolution

Caption: Factors affecting chromatographic resolution.

References

Technical Support Center: HPLC Analysis of Sildenafil and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of sildenafil (B151) and its analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My sildenafil peak is co-eluting with an unknown peak. How can I confirm if it's an analogue?

Answer:

Co-elution with an unknown peak is a common issue, especially when analyzing samples from herbal supplements or illicit products, which may be adulterated with sildenafil analogues.[1] A multi-step approach is recommended to identify the co-eluting peak.

Troubleshooting Steps:

  • Diode Array Detector (DAD/PDA) Analysis: If your HPLC system has a DAD, compare the UV spectra across the peak. A pure peak will have identical spectra from the upslope to the downslope. Spectral differences indicate the presence of more than one compound.

  • Mass Spectrometry (MS) Coupling: The most definitive method for identification is to use a mass spectrometer detector (LC-MS). By analyzing the mass-to-charge ratio (m/z) across the eluting peak, you can identify the molecular weights of the co-eluting compounds. Many sildenafil analogues have distinct molecular weights.[2][3]

  • Spiking with Known Standards: If you have reference standards for common sildenafil analogues (e.g., acetildenafil, homosildenafil), spike your sample with a small amount of a single analogue and observe the chromatogram. An increase in the peak area or a change in peak shape can help confirm the identity of the co-eluting species.

I am observing poor resolution between sildenafil and a known analogue. What are the first steps to improve separation?

Answer:

Achieving baseline separation between structurally similar compounds like sildenafil and its analogues requires careful optimization of chromatographic parameters. Start with simple adjustments to your existing method.

Troubleshooting Workflow:

G start Poor Resolution Observed check_k Is the capacity factor (k') between 2 and 10? start->check_k adjust_mp Adjust Mobile Phase Strength (Decrease % Organic Solvent) check_k->adjust_mp No check_gradient Are you using a gradient? check_k->check_gradient Yes adjust_mp->check_k adjust_gradient Optimize Gradient Slope (Make it shallower) check_gradient->adjust_gradient Yes check_flow Is the flow rate optimal? check_gradient->check_flow No (Isocratic) end Resolution Improved adjust_gradient->end adjust_flow Decrease Flow Rate check_flow->adjust_flow No check_temp Is temperature controlled? check_flow->check_temp Yes adjust_flow->end adjust_temp Optimize Column Temperature check_temp->adjust_temp No check_temp->end Yes adjust_temp->end

Caption: Initial troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Mobile Phase Strength: In reversed-phase HPLC, sildenafil and its analogues are sensitive to the percentage of the organic solvent (typically acetonitrile) in the mobile phase. To increase retention and improve resolution, decrease the concentration of the organic solvent. For isocratic methods, a 1:1 (v/v) ratio of 0.2 M ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is a common starting point.[4][5]

  • Gradient Optimization: If you are using a gradient elution, a shallower gradient can enhance the separation of closely eluting peaks. For instance, instead of a rapid gradient, try a slower, more gradual increase in the organic phase concentration over a longer period.[6][7]

  • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.

  • Temperature: Column temperature affects both viscosity of the mobile phase and the kinetics of separation. Try adjusting the column temperature (e.g., from ambient to 30°C or 40°C) to see if it improves resolution.

Adjusting the mobile phase and flow rate did not resolve the co-elution. What are my next options?

Answer:

If initial adjustments are insufficient, you may need to consider more significant changes to the method, focusing on the chemistry of the separation.

Advanced Troubleshooting Strategies:

  • Modify Mobile Phase pH: The ionization state of sildenafil and its analogues can be altered by changing the pH of the mobile phase buffer. This can significantly impact their retention and selectivity. A common mobile phase involves a buffer at pH 7.0, but exploring a slightly acidic pH (e.g., pH 3.0 with formic acid or triethylamine) can be effective.

  • Change Column Chemistry: If resolution cannot be achieved on a standard C18 column, switching to a different stationary phase can provide the necessary selectivity. Consider a column with a different bonding chemistry, such as a Phenyl-Hexyl or a Cyano (CN) column, which offer different interaction mechanisms.

  • Use a Different Organic Modifier: While acetonitrile is most common, substituting it with methanol (B129727) can alter the selectivity of the separation for certain compounds. Methanol is a more polar solvent and can change the elution order of closely related substances.

G start Initial Troubleshooting Failed change_ph Modify Mobile Phase pH (e.g., pH 3.0 or 7.0) start->change_ph change_column Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) start->change_column change_modifier Use Different Organic Modifier (e.g., Methanol instead of ACN) start->change_modifier end Resolution Achieved change_ph->end change_column->end change_modifier->end

Caption: Advanced strategies for resolving persistent co-elution.

Quantitative Data Summary

The following tables summarize typical retention times and chromatographic conditions from various published methods for the analysis of sildenafil and related compounds.

Table 1: Retention Times of Sildenafil and Related Compounds under Different HPLC Conditions

CompoundMethod 1Method 2Method 3
Sildenafil 6.0 min4.087 min3.392 min[8]
Sildenafil N-oxide 7.0 min--
Sildenafil Related Compound A 9.5 min--
Vardenafil --4.3 min[9]
Tadalafil (B1681874) --12.8 min[9]
Dapoxetine --7.255 min[8]
Column Ascentis® Express C18Inertsil C18 (150x4.6mm, 5µm)C18
Mobile Phase Acetonitrile/Triethylamine Buffer (pH 3.0)Acetonitrile/Phosphate Buffer (70:30, v/v, pH 7.0)Acetonitrile/Ammonium Acetate Buffer (Gradient)[8]
Flow Rate 1.0 mL/min0.8 mL/min1.5 mL/min[8]
Detection UV228 nmUV
Reference USP MonographPrasanna Reddy et al.Stability Indicating Method[8]

Table 2: System Suitability Parameters for Sildenafil Analysis

ParameterUSP MethodValidated Method
Tailing Factor Not more than 1.5< 2
Resolution (Sildenafil/Sildenafil N-oxide) Not less than 2.5> 3
Theoretical Plates -> 3000
Reproducibility (%RSD) Not more than 0.85%-

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Sildenafil and Related Substances

This protocol is based on a validated method for the determination of sildenafil citrate (B86180) and its related substances.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: µBondapak C18 (10 µm particle size).

  • Mobile Phase: A 1:1 (v/v) mixture of 0.2 M ammonium acetate (pH 7.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the crushed tablet powder or herbal supplement equivalent to 10 mg of sildenafil into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 2: Gradient HPLC Method for Simultaneous Determination of Multiple PDE-5 Inhibitors

This protocol is adapted for screening various PDE-5 inhibitors and their analogues, which is useful for identifying adulterants.[6]

  • Instrumentation: HPLC system with a DAD/PDA detector.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.05% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 - 2.0 80 20
    2.0 - 7.0 70 30
    7.0 - 8.0 60 40
    8.0 - 10.0 50 50
    10.0 - 12.0 40 60
    12.0 - 14.0 60 40

    | 14.0 - 15.0 | 80 | 20 |

  • Sample Preparation:

    • Extract the sample (e.g., herbal coffee, honey) with methanol or a suitable organic solvent.

    • Use sonication to ensure complete extraction.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Dimethylsildenafil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dimethylsildenafil, a synthetic analogue of sildenafil (B151). The content is intended for researchers, scientists, and drug development professionals involved in the analysis of phosphodiesterase type 5 (PDE5) inhibitors.

Comparison of Analytical Methods

Several analytical techniques are employed for the detection and quantification of sildenafil and its analogues. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to MS methods. Potential for matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass-to-charge ratio.High specificity from mass fragmentation patterns.Requires derivatization for non-volatile compounds like sildenafil analogues, which can add complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly selective and sensitive mass detection.Gold standard for trace-level quantification in complex matrices due to high selectivity and sensitivity.Higher equipment and operational costs.

Due to its superior sensitivity and selectivity, LC-MS/MS is the preferred method for the quantification of sildenafil analogues in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.

Quantitative Performance Data: A Representative LC-MS/MS Method

The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of a sildenafil analogue, which can be adapted for this compound.

Table 1: Linearity and Sensitivity
Parameter Result
Linearity Range 1.0 - 1000.0 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Table 2: Accuracy and Precision
Quality Control Sample Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Accuracy (%)
LLOQ 1.0< 10< 1095 - 10595 - 105
Low QC 3.0< 10< 1098 - 10298 - 102
Mid QC 100< 8< 899 - 10199 - 101
High QC 800< 8< 898 - 10298 - 102

RSD: Relative Standard Deviation

Experimental Protocols

This section details the representative experimental protocol for the quantification of a sildenafil analogue using LC-MS/MS.

Sample Preparation (for Bulk Drug Substance)
  • Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.0 to 1000 ng/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound bulk drug sample in the mobile phase to achieve a theoretical concentration within the calibration range.

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.

Analytical Method Validation Workflow Analytical Method Validation Workflow for this compound cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Dev Method Development & Optimization Protocol Validation Protocol Dev->Protocol Define Parameters Specificity Specificity & Selectivity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Stability Solution Stability Stability->Report Protocol->Specificity Protocol->Linearity Protocol->Accuracy Protocol->Precision Protocol->LOD_LOQ Protocol->Robustness Protocol->Stability

Caption: Workflow for Analytical Method Validation.

Signaling Pathway of PDE5 Inhibitors

This compound, as an analogue of sildenafil, is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The following diagram illustrates the signaling pathway of PDE5 inhibitors.

PDE5 Inhibitor Signaling Pathway Mechanism of Action of PDE5 Inhibitors cluster_pathway Cellular Signaling cluster_drug Drug Action NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to GMP GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 inhibits

Caption: Signaling Pathway of PDE5 Inhibitors.

A Comparative Analysis of PDE5 Inhibitory Potency: Dimethylsildenafil vs. Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitory potency of sildenafil (B151), a well-established pharmaceutical agent, and dimethylsildenafil, a closely related analogue. This document is intended to serve as a technical resource, presenting available experimental data, outlining common assay methodologies, and illustrating the relevant biological pathways to inform research and development activities.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for the PDE5 inhibitory potency of this compound and Sildenafil. A significant challenge in the direct comparison of these two compounds is the limited availability of peer-reviewed, quantitative pharmacological data for this compound. While it is recognized as a sildenafil analogue and has been identified in various analyses of adulterated consumer products, its specific half-maximal inhibitory concentration (IC50) against PDE5 is not widely reported in publicly accessible scientific literature. Sildenafil's IC50, however, is well-documented and serves as a benchmark for PDE5 inhibition.

CompoundChemical StructurePDE5 IC50Key Observations
Sildenafil
alt text
3.5 - 8.5 nM[1]Sildenafil is a potent and selective inhibitor of PDE5.[1] Its efficacy and safety have been established through extensive clinical trials.
This compound
alt text
Not widely reportedThis compound is a structural analogue of sildenafil. It has been identified as an undeclared ingredient in some consumer products, suggesting it possesses PDE5 inhibitory activity. However, specific quantitative potency data from peer-reviewed studies are not readily available, precluding a direct quantitative comparison with sildenafil.

Signaling Pathway of PDE5 Inhibition

The therapeutic effect of both sildenafil and its analogue, this compound, is mediated through the inhibition of phosphodiesterase type 5 (PDE5). This enzyme plays a crucial role in the regulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. In smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature, the release of NO activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation. PDE5 acts to terminate this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, compounds like sildenafil and this compound prevent the degradation of cGMP, thereby prolonging its vasodilatory effects.

PDE5_Signaling_Pathway cluster_0 Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP Cyclic Guanosine Monophosphate (cGMP) GTP GTP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP Guanosine Monophosphate (GMP) PDE5->GMP Hydrolyzes to Inhibitor This compound or Sildenafil Inhibitor->PDE5 Inhibits

Figure 1: The Nitric Oxide/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Experimental Protocols: In Vitro PDE5 Inhibition Assay

The determination of a compound's PDE5 inhibitory potency is typically achieved through in vitro enzyme inhibition assays. The following is a generalized protocol synthesized from common methodologies, such as fluorescence-based and radio-labeled assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and Sildenafil) against recombinant human PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate (e.g., fluorescently labeled cGMP or [3H]-cGMP)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound and Sildenafil) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well microplates (e.g., 96-well or 384-well, black plates for fluorescence assays)

  • Detection reagent (specific to the assay format, e.g., a stop solution containing a scintillant for radio-labeled assays, or a binding partner for fluorescence polarization)

  • Plate reader capable of detecting the appropriate signal (e.g., fluorescence intensity, fluorescence polarization, or radioactivity)

Experimental Workflow:

PDE5_Assay_Workflow cluster_workflow A 1. Compound Preparation (Serial Dilution) B 2. Assay Plate Setup (Add Buffer, Compound, Enzyme) A->B C 3. Pre-incubation (Allow Compound-Enzyme Binding) B->C D 4. Reaction Initiation (Add cGMP Substrate) C->D E 5. Incubation (Enzymatic Reaction) D->E F 6. Reaction Termination (Add Stop Reagent) E->F G 7. Signal Detection (Read Plate) F->G H 8. Data Analysis (Calculate % Inhibition, Determine IC50) G->H

Figure 2: A generalized workflow for an in vitro PDE5 inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and Sildenafil) in the chosen solvent. A typical concentration range for sildenafil would span from picomolar to micromolar to ensure a full dose-response curve.

  • Assay Reaction:

    • To the wells of the microplate, add the assay buffer.

    • Add the diluted test compounds to the appropriate wells. Include wells with solvent only as a negative control (100% enzyme activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% enzyme activity).

    • Add the diluted recombinant human PDE5 enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for the binding of the inhibitors to the enzyme.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 30-60 minutes) at the controlled temperature. This incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a termination solution. The composition of this solution will depend on the assay format.

    • Allow the plate to equilibrate as required by the detection method.

    • Measure the signal (e.g., fluorescence or radioactivity) using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compounds relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound.

Conclusion

Sildenafil is a well-characterized, potent inhibitor of PDE5 with a substantial body of supporting experimental data. This compound, as a structural analogue, is presumed to act via the same mechanism of PDE5 inhibition. However, the lack of publicly available, peer-reviewed quantitative data on its inhibitory potency makes a direct and objective comparison with sildenafil challenging. For researchers and drug development professionals, the established pharmacological profile of sildenafil provides a reliable benchmark. Further investigation into the specific PDE5 inhibitory activity and selectivity profile of this compound is warranted to fully understand its pharmacological properties and potential biological effects.

References

Comparative Analysis of the Metabolic Stability of Sildenafil and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage indicator of its potential pharmacokinetic profile in vivo. This guide provides a comparative analysis of the metabolic stability of the well-established phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151), and its analogs. Due to a lack of specific public data on Dimethylsildenafil, this guide uses sildenafil as a primary example to illustrate the principles of metabolic stability analysis, presenting data from related, well-documented PDE5 inhibitors to provide a valuable comparative context.

The metabolic stability of a compound dictates its susceptibility to biotransformation by drug-metabolizing enzymes, which in turn influences its half-life, clearance, and oral bioavailability.[1] A primary site for drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role.[2] For sildenafil and many of its analogs, metabolism is predominantly mediated by the CYP3A4 and, to a lesser extent, the CYP2C9 isoenzymes.[3][4]

In Vitro Metabolic Stability of PDE5 Inhibitors

In vitro assays using human liver microsomes are a standard method to evaluate the metabolic stability of drug candidates.[5] These assays provide quantitative measures such as the metabolic half-life (t½) and intrinsic clearance (CLint), which are essential for predicting in vivo pharmacokinetic parameters.[5][6]

The primary metabolic pathway for sildenafil is N-demethylation of the piperazine (B1678402) ring, leading to the formation of its major active metabolite, N-desmethylsildenafil.[7][8] Other metabolic pathways include pyrazole (B372694) N-demethylation, oxidation of the piperazine ring, and aliphatic hydroxylation.[7]

Below is a summary of publicly available in vitro metabolic stability data for sildenafil and other PDE5 inhibitors in human liver microsomes. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes
Sildenafil~20-45HighCYP3A4, CYP2C9[2][3]
N-desmethylsildenafil--CYP3A4, CYP2C9[3]
Vardenafil-HighCYP3A4
Tadalafil> 240LowCYP3A4
Avanafil~60-90ModerateCYP3A4, CYP3A5

Note: The data presented are compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions. The half-life of N-desmethylsildenafil is not typically measured as it is a metabolite.

Experimental Protocol: In Vitro Metabolic Stability Assay

The following protocol outlines a typical procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

  • Quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (a typical final protein concentration is 0.5-1 mg/mL).[5]

  • Pre-incubation: The master mix and the test compound (at a final concentration, e.g., 1 µM) are pre-warmed separately at 37°C for 5-10 minutes.[5]

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed mixture of microsomes and the test compound.[5]

  • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

  • Termination of Reaction: The reaction in each aliquot is immediately stopped by adding a quenching solution.[5]

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.[5]

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[5]

Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).[5]

  • Half-life (t½): Calculated as 0.693 / k.[5]

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).[5]

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic pathway of sildenafil and the experimental workflow for assessing metabolic stability.

Sildenafil Sildenafil Metabolite1 N-desmethylsildenafil (Active Metabolite) Sildenafil->Metabolite1 N-demethylation (CYP3A4, CYP2C9) Metabolite2 Other Metabolites Sildenafil->Metabolite2 Other Pathways (e.g., N-dealkylation, hydroxylation)

Metabolic pathway of Sildenafil.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Microsome Master Mix Prewarm Pre-warm at 37°C Prep_Microsomes->Prewarm Prep_Compound Prepare Test Compound Solution Prep_Compound->Prewarm Initiate Initiate Reaction with NADPH Prewarm->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction Timepoints->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t½ and CLint LCMS->Data

Experimental workflow for in vitro metabolic stability assay.

References

Distinguishing Dimethylsildenafil from other PDE5 Inhibitors by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit use of undeclared phosphodiesterase type 5 (PDE5) inhibitor analogues in various products necessitates robust analytical methods for their identification and differentiation. This guide provides a comparative analysis of dimethylsildenafil and other common PDE5 inhibitors—sildenafil (B151), tadalafil, and vardenafil (B611638)—based on their mass spectrometric fragmentation patterns. The supporting data and methodologies are presented to aid in the unambiguous identification of these compounds in a laboratory setting.

Comparative Analysis of PDE5 Inhibitors

The differentiation of PDE5 inhibitors by mass spectrometry relies on the unique fragmentation of their parent molecules. While these compounds share a common mechanism of action, their distinct chemical structures lead to characteristic product ions upon collision-induced dissociation (CID).

This compound , a sildenafil analogue, possesses a molecular weight of 488.6 g/mol and a molecular formula of C23H32N6O4S. Its structural similarity to sildenafil results in some shared fragmentation pathways, but key differences in their mass spectra allow for their clear distinction. The presence of two methyl groups on the piperazine (B1678402) ring of this compound is a critical feature that influences its fragmentation. Isomeric compounds such as this compound and homosildenafil can be distinguished by unique piperazinyl-derived fragment ions.

Sildenafil , the parent compound, has a molecular weight of 474.58 g/mol . Its fragmentation is well-characterized, with major fragments arising from the cleavage of the piperazine ring and the pyrazolopyrimidine core.

Tadalafil is structurally distinct from the sildenafil family, with a molecular weight of 389.4 g/mol . Its fragmentation pattern is consequently unique, providing clear differentiation.

Vardenafil shares a similar core structure with sildenafil but has different substituents, resulting in a molecular weight of 488.6 g/mol , identical to this compound. Therefore, chromatographic separation and a detailed analysis of their fragmentation patterns are essential for their differentiation.

Data Presentation: Mass Spectrometric Data

The following table summarizes the key mass spectrometric information for the four PDE5 inhibitors, facilitating a direct comparison. The data is based on positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound C23H32N6O4S488.6489.2Data typically sourced from spectral databases like mzCloud
Sildenafil C22H30N6O4S474.58475.2311.1, 283.1, 151.1, 99.1
Tadalafil C22H19N3O4389.4390.1268.1, 169.1, 135.1
Vardenafil C23H32N6O4S488.6489.2312.1, 299.1, 151.1, 113.1

Experimental Protocols

A generalized experimental protocol for the analysis of PDE5 inhibitors using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a composite of established methods and should be optimized for specific instrumentation and analytical requirements.

1. Sample Preparation

  • Standard Solutions: Prepare individual stock solutions of this compound, sildenafil, tadalafil, and vardenafil in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution of the stock solutions.

  • Matrix Samples (e.g., dietary supplements):

    • Homogenize the sample (e.g., grind tablets to a fine powder).

    • Extract a known amount of the homogenized sample with an appropriate solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).

    • Vortex or sonicate the mixture to ensure efficient extraction.

    • Centrifuge the sample to pellet insoluble materials.

    • Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. Liquid Chromatography

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265) to promote ionization.

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: Maintained at a constant temperature, typically between 25°C and 40°C.

3. Mass Spectrometry

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is used as PDE5 inhibitors readily form protonated molecules [M+H]⁺.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted analysis and quantification, monitoring specific precursor-to-product ion transitions. A full scan or product ion scan can be used for identification and structural elucidation.

  • Collision Gas: Argon is commonly used as the collision gas for CID.

  • Collision Energy: The collision energy should be optimized for each compound to achieve the desired fragmentation pattern and intensity of product ions.

Mandatory Visualization

The following diagrams illustrate the conceptual frameworks for the analysis and differentiation of PDE5 inhibitors.

PDE5_Signaling_Pathway General PDE5 Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion of GTP GTP GTP PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Inhibitors PDE5 Inhibitors (e.g., this compound) Inhibitors->PDE5 inhibit Mass_Spec_Workflow Mass Spectrometry Workflow for PDE5 Inhibitor Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Dietary Supplement) Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Mass Spectrometry (Detection) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Precursor Precursor Ion Identification MSMS->Precursor Fragment Fragment Ion Analysis Precursor->Fragment Comparison Comparison to Reference Spectra Fragment->Comparison Identification Compound Identification Comparison->Identification

Head-to-head comparison of Dimethylsildenafil and other sildenafil analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of dimethylsildenafil and other key sildenafil (B151) analogues as phosphodiesterase type 5 (PDE5) inhibitors. The information is intended to support research, scientific discovery, and drug development efforts in this therapeutic area. While extensive data is available for many sildenafil analogues, it is important to note that specific pharmacological data for this compound is limited in publicly available literature. It is often identified as a derivative or impurity of sildenafil.[1][2] For a more complete comparative landscape, this guide includes data on sildenafil's major active metabolite, N-desmethylsildenafil, alongside other well-characterized analogues.

Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil and its analogues are potent and selective inhibitors of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[3] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis. The inhibition of PDE5 leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation, vasodilation, and penile erection in the presence of sexual stimulation.[4] The nitric oxide (NO)/cGMP pathway is the central mechanism through which these compounds exert their physiological effects.

NO_cGMP_Pathway cluster_0 Smooth Muscle Cell cluster_1 Inhibitory Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP 5'-GMP PDE5->GMP Degrades Sildenafil_Analogues Sildenafil & Analogues Sildenafil_Analogues->PDE5 Inhibit

Caption: The Nitric Oxide/cGMP signaling pathway and the inhibitory action of sildenafil analogues on PDE5.

Comparative Performance Data

The following tables summarize the in vitro potency and pharmacokinetic properties of sildenafil and several of its key analogues. This data is essential for understanding the subtle but important differences in their pharmacological profiles.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The selectivity profile against other PDE isoenzymes is crucial for predicting potential side effects.

CompoundPDE5 IC50 (nM)Selectivity vs. PDE1 (fold)Selectivity vs. PDE6 (fold)Selectivity vs. PDE11 (fold)
Sildenafil3.5 - 8.5[3][5][6]80 - 375[3][7]10 - 16[3][7]>4875[7]
N-Desmethylsildenafil~7.0 (approx. 50% potency of sildenafil)[8]Data not availableData not availableData not available
Vardenafil0.7[9]257 - 1000[7][9]16 - 21[7][9]>5950[7]
Tadalafil1.8 - 4.0[7][10]>10,000[7]>550[7]25[7]
Avanafil5.2[11][12]>10,000[7]121[7]>19,000[7]
Udenafil8.25[1][6]>105[13]~6.4[13]Data not available
Mirodenafil0.34[5]>48,000[14]Data not availableData not available

Note: Lower IC50 values indicate higher potency. Higher selectivity fold-change indicates greater specificity for PDE5.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds influence their onset and duration of action, as well as their dosing regimens.

CompoundTmax (hours)T1/2 (hours)Cmax (ng/mL)AUC (ng·h/mL)
Sildenafil~1.0[15]3-5[15]~514 (100 mg dose)[15]~1670 (100 mg dose)[15]
N-Desmethylsildenafil~1.3[16]~4.0[16]~69 (from 100 mg sildenafil dose)[16]~281 (from 100 mg sildenafil dose)[16]
Vardenafil0.5 - 2.0[3][17]4-5[3][17]~21 (20 mg dose)[15]~75 (20 mg dose)[15]
Tadalafil2.017.5378 (20 mg dose)[10]8066 (20 mg dose)[10]
Avanafil0.5 - 0.75[7]5-11[7]Data varies with doseData varies with dose
Udenafil0.8 - 1.3[1]7.3 - 12.1[1]~1137 (200 mg dose)[15]~7898 (200 mg dose)[15]
Mirodenafil1.252.5~2728 (40 mg/kg in rats)Data varies with dose

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the IC50 values of test compounds against the PDE5 enzyme.

PDE5_Assay_Workflow cluster_0 Experimental Workflow A Compound Preparation (Serial Dilution) B Assay Plate Preparation (Buffer, Compound, PDE5 Enzyme) A->B C Reaction Initiation (Add Fluorescent cGMP Substrate) B->C D Incubation (Allow enzymatic reaction) C->D E Reaction Termination (Add Stop Solution with Binding Agent) D->E F Fluorescence Polarization Reading E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for a PDE5 Inhibition Assay using Fluorescence Polarization.

Methodology:

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations.

  • Assay Reaction: In a microplate, the test compound dilutions are added to a reaction buffer containing recombinant human PDE5 enzyme.

  • Reaction Initiation: A fluorescently labeled cGMP substrate is added to initiate the enzymatic reaction.

  • Incubation: The plate is incubated to allow the PDE5 enzyme to hydrolyze the cGMP substrate.

  • Reaction Termination and Detection: A stop solution containing a cGMP-specific binding agent is added. The binding of the fluorescently labeled cGMP or its hydrolyzed product to the binding agent results in a change in fluorescence polarization.

  • Data Acquisition: The fluorescence polarization is measured using a plate reader. A high degree of polarization indicates that the fluorescent substrate has not been hydrolyzed and is bound to the binding agent, signifying inhibition of PDE5.

  • Data Analysis: The fluorescence polarization values are plotted against the logarithm of the compound concentrations. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in PDE5 activity.[9]

In Vivo Model for Efficacy Assessment (Rat Model of Erectile Function)

This protocol describes a standard in vivo model used to evaluate the efficacy of PDE5 inhibitors in enhancing erectile function.

InVivo_Efficacy_Workflow cluster_0 Experimental Workflow A Animal Preparation (Anesthetized Male Rats) B Surgical Procedure (Expose Cavernous Nerve & Corpus Cavernosum) A->B C Compound Administration (Oral or IV) B->C D Nerve Stimulation (Electrical stimulation of cavernous nerve) C->D E Intracavernosal Pressure (ICP) Measurement D->E F Data Analysis (ICP/MAP ratio) E->F

Caption: Workflow for an in vivo rat model to assess erectile function.

Methodology:

  • Animal Preparation: Male rats are anesthetized for the duration of the experiment.

  • Surgical Procedure: The cavernous nerve and the corpus cavernosum are surgically exposed. A pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP), and blood pressure is monitored via a carotid artery catheter to calculate the mean arterial pressure (MAP).

  • Compound Administration: The test compound or vehicle is administered, typically via oral gavage or intravenous injection.

  • Nerve Stimulation: After a predetermined time to allow for drug absorption and distribution, the cavernous nerve is electrically stimulated to induce an erection.

  • Data Measurement: The maximal ICP and MAP are recorded during nerve stimulation.

  • Data Analysis: The efficacy of the compound is determined by the ratio of maximal ICP to MAP, which provides a normalized measure of erectile response. An increase in this ratio compared to the vehicle control indicates a positive effect on erectile function.[9]

Conclusion

This guide provides a comparative overview of the pharmacological properties of sildenafil and several of its key analogues. The presented data highlights the variations in potency, selectivity, and pharmacokinetics that differentiate these compounds. While comprehensive data for many analogues is available, the lack of specific pharmacological data for this compound remains a notable gap in the scientific literature. Researchers are encouraged to consider the data presented herein for the selection and development of PDE5 inhibitors with optimized therapeutic profiles. Further investigation into the activity of sildenafil derivatives and impurities, such as this compound, is warranted to fully characterize their potential biological effects.

References

In-Vitro Permeability of Dimethylsildenafil and Sildenafil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro permeability characteristics of Dimethylsildenafil and the well-established phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil (B151). Due to a lack of publicly available in-vitro permeability data for this compound, this document will focus on the known permeability of Sildenafil and present standardized experimental protocols for assessing intestinal permeability. This guide serves as a resource for researchers interested in evaluating the permeability of new chemical entities by providing established methodologies.

Executive Summary

Sildenafil is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating high permeability and low solubility. While specific apparent permeability (Papp) values for Sildenafil are not consistently reported in publicly available literature, its classification is based on extensive experimental data. In contrast, there is no available in-vitro permeability data for its derivative, this compound. This guide outlines the standard Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) protocols that can be employed to determine these crucial parameters.

Data Presentation

As of the latest literature review, specific quantitative in-vitro permeability data for this compound is not available. Sildenafil is widely recognized for its high permeability.

CompoundChemical StructureIn-Vitro Permeability (Papp)Permeability Classification
This compound 5-{5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1][2]Data not availableNot determined
Sildenafil 5-[2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[3][4][5]High (BCS Class II)[6][7]High Permeability

Signaling Pathway of Sildenafil and its Derivatives

Both Sildenafil and its derivatives like this compound are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[8] PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues. The inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade results in the relaxation of smooth muscle cells and vasodilation.[9][10][11][12]

Sildenafil/Dimethylsildenafil Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP GTP->Guanylate Cyclase 5'-GMP (Inactive) 5'-GMP (Inactive) cGMP->5'-GMP (Inactive) Degraded by PDE5 PKG PKG cGMP->PKG Activates PDE5 PDE5 PDE5->5'-GMP (Inactive) Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits General In-Vitro Permeability Assay Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_compound Prepare Test Compound and Control Solutions add_compound Add Compound to Donor Compartment prep_compound->add_compound prep_assay Prepare Assay Plate (Caco-2 Monolayer or PAMPA Membrane) prep_assay->add_compound incubate Incubate at Controlled Temperature add_compound->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify Quantify Compound Concentration (e.g., LC-MS/MS) collect_samples->quantify calculate Calculate Apparent Permeability (Papp / Pe) quantify->calculate interpret Interpret Results and Classify Permeability calculate->interpret

References

Dimethylsildenafil: A Comparative Selectivity Profile Against Phosphodiesterase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity of phosphodiesterase (PDE) inhibitors, with a focus on Dimethylsildenafil and its relation to established PDE5 inhibitors. Due to the limited availability of public data on the specific selectivity profile of this compound against a comprehensive panel of PDE isoforms, this document leverages extensive data from its parent compound, Sildenafil (B151), and other well-characterized PDE5 inhibitors—Tadalafil (B1681874) and Vardenafil (B611638)—to provide a comparative context.

Executive Summary

Data Presentation: Comparative Selectivity of PDE5 Inhibitors

The following table summarizes the inhibitory activity (IC50 in nM) of Sildenafil, Tadalafil, and Vardenafil against various human phosphodiesterase isoforms. A lower IC50 value indicates greater potency. The selectivity ratio, calculated by dividing the IC50 for a specific PDE isoform by the IC50 for PDE5, indicates the compound's preference for inhibiting PDE5. A higher ratio signifies greater selectivity for PDE5.

Phosphodiesterase IsoformSildenafil (IC50, nM)Tadalafil (IC50, nM)Vardenafil (IC50, nM)
PDE1 280>10,000180
PDE2 >10,000>10,000>1,000
PDE3 >10,000>10,000>1,000
PDE4 >10,000>10,000>1,000
PDE5 3.5 - 6.6[1][2]1.8 - 5[3][4]0.7[1]
PDE6 35 - 74[4]700 - 5100[4][5]11[1]
PDE11 7,80037>10,000

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources.

Experimental Protocols

The determination of the selectivity profile of a phosphodiesterase inhibitor involves a series of in vitro enzymatic assays. The following is a generalized protocol that outlines the key steps in this process.

Phosphodiesterase Activity Assay

The inhibitory activity of a compound against different PDE isoforms is typically measured using a biochemical assay that quantifies the hydrolysis of cyclic nucleotides (cAMP or cGMP).

1. Enzyme and Substrate Preparation:

  • Recombinant human PDE enzymes for each isoform are expressed and purified.

  • Radiolabeled substrates, such as [³H]-cGMP or [³H]-cAMP, are prepared at a concentration appropriate for the specific PDE isoform being tested.

2. Incubation:

  • A reaction mixture is prepared containing the purified PDE enzyme, the radiolabeled substrate, and varying concentrations of the test inhibitor (e.g., this compound) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂).

  • The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (typically 30°C or 37°C) for a defined period.

3. Reaction Termination and Product Separation:

  • The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution.

  • The product of the reaction (e.g., [³H]-GMP) is separated from the unreacted substrate ([³H]-cGMP). This can be achieved using techniques such as anion-exchange chromatography or scintillation proximity assay (SPA).

4. Quantification and Data Analysis:

  • The amount of product formed is quantified using a scintillation counter.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualization

cGMP Signaling Pathway and PDE5 Inhibition

The following diagram illustrates the role of PDE5 in the cGMP signaling pathway and how its inhibition by drugs like Sildenafil and its derivatives leads to smooth muscle relaxation.

cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP This compound This compound This compound->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Workflow for PDE Selectivity Profiling

This diagram outlines the typical workflow for determining the selectivity profile of a compound against various phosphodiesterase isoforms.

cluster_1 Experimental Workflow Start Start: Compound (e.g., this compound) PrepareReagents Prepare Reagents: - Purified PDE Isoforms (1-11) - Radiolabeled Substrates - Buffers Start->PrepareReagents Assay Perform Enzymatic Assay: - Incubate PDE, Substrate,  and Inhibitor PrepareReagents->Assay Separate Separate Product from Substrate Assay->Separate Quantify Quantify Product Formation Separate->Quantify Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Values Quantify->Analyze Profile Generate Selectivity Profile: - Compare IC50 across  all PDE isoforms Analyze->Profile

Caption: A generalized workflow for determining the phosphodiesterase selectivity profile of a test compound.

References

Dimethylsildenafil: A Comparative In-Vivo Efficacy Analysis of a Sildenafil Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in-vivo efficacy of novel compounds is paramount. This guide provides a comparative analysis of Dimethylsildenafil, a structural analog of sildenafil (B151), and other established phosphodiesterase type 5 (PDE5) inhibitors. However, a significant scarcity of published in-vivo efficacy and safety data for this compound in peer-reviewed scientific literature necessitates a primary focus on its well-studied counterparts: sildenafil, tadalafil, and vardenafil.

This compound has been identified as an undeclared ingredient in some "herbal" supplements for erectile dysfunction. While its chemical similarity to sildenafil suggests a comparable mechanism of action via PDE5 inhibition, the absence of rigorous preclinical and clinical studies means its in-vivo efficacy, safety profile, and pharmacokinetics remain largely uncharacterized. This document, therefore, presents a comprehensive comparison based on available data for approved PDE5 inhibitors to provide a framework for potential future in-vivo studies of this compound.

Quantitative Comparison of In-Vivo Efficacy

The following tables summarize key in-vivo efficacy parameters for sildenafil, tadalafil, and vardenafil, derived from animal studies and clinical trials. This data serves as a benchmark for any future evaluation of this compound.

Table 1: In-Vivo Efficacy in Animal Models of Erectile Dysfunction

ParameterSildenafilTadalafilVardenafilThis compound
Animal Model Rat, Rabbit, MouseRatRat, RabbitNo Data Available
Route of Administration Intravenous, OralOralOralNo Data Available
Key Efficacy Measure Increase in Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) ratioImprovement in erectile responseIncrease in ICPNo Data Available
Observed Effect Dose-dependent increase in ICP/MAP ratio[1]Significant improvement in erectile function in diabetic rat modelsPotentiation of erectile responseNo Data Available

Table 2: Clinical Efficacy in Men with Erectile Dysfunction

ParameterSildenafilTadalafilVardenafilThis compound
Dosage Range 25-100 mg5-20 mg5-20 mgNo Data Available
Time to Onset 30-60 minutes30-45 minutes25-60 minutesNo Data Available
Duration of Action Up to 4-5 hoursUp to 36 hoursUp to 4-5 hoursNo Data Available
IIEF-EF Domain Score Improvement Significant improvement from baseline[2][3]Significant improvement from baseline[4]Significant improvement from baseline[5]No Data Available
Successful Intercourse Attempts Significantly higher than placebo[2][6]Significantly higher than placebo[4]Significantly higher than placebo[5]No Data Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for assessing the in-vivo efficacy of a PDE5 inhibitor in a rat model, which would be applicable for studying this compound.

In-Vivo Assessment of Erectile Function in a Rat Model

Objective: To evaluate the effect of a test compound on erectile function by measuring the intracavernosal pressure (ICP) response to cavernous nerve stimulation.

Animals: Adult male Sprague-Dawley rats (250-300g).

Anesthesia: Intraperitoneal injection of pentobarbital (B6593769) sodium (50 mg/kg).

Surgical Procedure:

  • The rat is placed in a supine position on a heating pad to maintain body temperature.

  • A midline abdominal incision is made to expose the bladder and prostate. The cavernous nerve and penile crus are identified.

  • A 23-gauge needle filled with heparinized saline is inserted into the penile crus and connected to a pressure transducer to record ICP.

  • The carotid artery is cannulated to monitor mean arterial pressure (MAP).

  • A bipolar platinum electrode is placed around the cavernous nerve for electrical stimulation.

Experimental Protocol:

  • A baseline erectile response is established by stimulating the cavernous nerve (e.g., 5V, 1 ms, 16 Hz for 60 seconds).

  • The test compound (e.g., this compound) or vehicle is administered intravenously or orally.

  • Cavernous nerve stimulation is repeated at specific time points post-administration.

  • The primary endpoint is the maximal ICP and the total area under the curve (AUC) of the ICP response, often expressed as a ratio of the MAP (ICP/MAP).

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibitors

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP cGMP sGC_Activation->cGMP GTP GTP GTP->sGC_Activation converts to PDE5 PDE5 cGMP->PDE5 degraded by Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Penile Erection Vasodilation->Erection This compound This compound (PDE5 Inhibitor) This compound->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by this compound.

Experimental Workflow for In-Vivo Efficacy Study

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats) Anesthesia_Surgery Anesthesia and Surgical Preparation (ICP & MAP cannulation) Animal_Acclimatization->Anesthesia_Surgery Baseline_Measurement Baseline Erectile Response (Cavernous Nerve Stimulation) Anesthesia_Surgery->Baseline_Measurement Compound_Administration Compound Administration (this compound or Vehicle) Baseline_Measurement->Compound_Administration Post_Dose_Measurement Post-Dose Erectile Response (Time-course measurements) Compound_Administration->Post_Dose_Measurement Data_Analysis Data Analysis (ICP/MAP Ratio, AUC) Post_Dose_Measurement->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Generalized experimental workflow for in-vivo efficacy assessment.

References

Validating the Structure of Synthesized Dimethylsildenafil: A Comparative Guide Using NMR and HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of synthesized Dimethylsildenafil, a derivative of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil (B151). By employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), researchers can unequivocally confirm the chemical structure of the synthesized compound. This document outlines detailed experimental protocols and presents a comparative analysis with the known data of sildenafil to support the structural elucidation.

Comparative Analysis of Spectroscopic Data

While specific experimental data for this compound is not publicly available, a comparative analysis with its parent compound, sildenafil, can provide strong evidence for its structural confirmation. The key structural difference lies in the piperazine (B1678402) ring, where sildenafil has a methyl group, this compound possesses two methyl groups at the 3 and 5 positions. This substitution will induce predictable changes in the NMR and HRMS spectra.

Table 1: Comparative ¹H NMR Data (Predicted for this compound vs. Experimental for Sildenafil)

Assignment Sildenafil Chemical Shift (δ ppm) Predicted this compound Chemical Shift (δ ppm) Expected Multiplicity & Integration
Propyl-CH₃0.94~0.94Triplet, 3H
Ethoxy-CH₃1.32~1.32Triplet, 3H
Piperazine-CH₃ (Sildenafil)2.15-Singlet, 3H
Piperazine-CH₃ (this compound)-~1.1-1.3Doublet, 6H
Piperazine-CH₂ (Sildenafil)2.35 (broad s), 2.88 (broad s)-Broad singlets, 8H total
Piperazine-CH/CH₂ (this compound)-~2.2-3.0Multiplets
Propyl-CH₂2.76~2.76Triplet, 2H
Pyrazole-N-CH₃4.14~4.14Singlet, 3H
Ethoxy-CH₂4.18~4.18Quartet, 2H
Aromatic-H7.36~7.36Doublet, 1H
Aromatic-H7.80~7.80Multiplet, 2H
NH12.16~12.16Broad singlet, 1H

Prediction Rationale: The introduction of two methyl groups on the piperazine ring in this compound is expected to result in a doublet signal for these methyl protons and complex multiplets for the remaining piperazine protons due to altered symmetry and coupling. The chemical shifts of the protons on the core structure are predicted to be largely unaffected.

Table 2: Comparative ¹³C NMR Data (Predicted for this compound vs. Sildenafil)

Assignment Sildenafil Chemical Shift (δ ppm) Predicted this compound Chemical Shift (δ ppm)
Propyl-CH₃~14~14
Ethoxy-CH₃~15~15
Propyl-CH₂~23~23
Propyl-CH₂~27~27
Piperazine-CH₃ (Sildenafil)~46-
Piperazine-C (this compound)-~50-60
Piperazine-CH₃ (this compound)-~18-22
Pyrazole-N-CH₃~37~37
Ethoxy-CH₂~65~65
Aromatic/Heterocyclic Carbons~110-160~110-160
Carbonyl-C~165~165

Prediction Rationale: The carbon signals of the main scaffold should remain similar. The key differences will be observed in the piperazine ring carbons. The methyl-substituted carbons in this compound will appear in the aliphatic region, and the chemical shifts of the other piperazine carbons will be altered due to the substitution.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated Exact Mass (m/z) [M+H]⁺ Observed Exact Mass (m/z) [M+H]⁺
SildenafilC₂₂H₃₀N₆O₄S475.2127(Reference)
This compoundC₂₃H₃₂N₆O₄S489.2284To be determined

Analysis Rationale: HRMS is a powerful tool for confirming the elemental composition of a molecule.[1] The synthesized this compound should exhibit a protonated molecular ion [M+H]⁺ peak corresponding to its calculated exact mass of 489.2284, confirming its molecular formula.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the synthesized molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30 or equivalent

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 2-4 seconds

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate all signals and determine the multiplicity (singlet, doublet, triplet, etc.) of each peak.

¹³C NMR Spectroscopy Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30 or equivalent with proton decoupling

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[2]

    • Relaxation delay (d1): 2-5 seconds

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and confirm the elemental composition of the synthesized compound.[1]

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or FT-ICR instrument, often coupled with a liquid chromatography system (LC-HRMS).

Sample Preparation:

  • Prepare a dilute solution of the synthesized this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • The solvent should be compatible with the ionization technique used.

HRMS Analysis Protocol:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through an LC system.

  • Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Acquire the mass spectrum over an appropriate m/z range.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Determine the exact mass of the [M+H]⁺ ion and compare it with the calculated theoretical mass for the molecular formula C₂₃H₃₃N₆O₄S⁺.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Compare_NMR Compare NMR with Sildenafil Data NMR->Compare_NMR Compare_HRMS Compare HRMS with Calculated Mass HRMS->Compare_HRMS Structure_Confirmed Structure Validated Compare_NMR->Structure_Confirmed Match Structure_Incorrect Structure Incorrect (Further Investigation) Compare_NMR->Structure_Incorrect Mismatch Compare_HRMS->Structure_Confirmed Match Compare_HRMS->Structure_Incorrect Mismatch

Caption: Workflow for the structural validation of synthesized this compound.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of dimethylsildenafil, an analogue of sildenafil (B151). The information is compiled from various validation studies and is intended to assist laboratories in selecting and implementing appropriate analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance characteristics of the most common analytical methods used for the analysis of this compound and related sildenafil analogues. These parameters are crucial for determining the suitability of a method for a specific application, such as quality control, counterfeit drug analysis, or pharmacokinetic studies.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterReported ValuesReference
Linearity (r²) ≥ 0.99[1]
Limit of Detection (LOD) 0.03–0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.08–1.6 µg/mL[1]
Accuracy (Recovery %) 78.9 - 114%[1]
Precision (RSD %) ≤ 4.28%[1]

Table 2: Performance Characteristics of LC-MS/MS Methods

ParameterReported ValuesReference
Linearity (r²) ≥ 0.98[1]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is low
Limit of Quantification (LOQ) 0.01–2 ng/mL[1]
Accuracy (Recovery %) 71.7 - 119%[1]
Precision (RSD %) ≤ 12.5%[1]

Table 3: Performance Characteristics of GC-MS Methods

ParameterReported Values (for Sildenafil & Desmethyl-sildenafil)Reference
Linearity (r²) 0.992 (Sildenafil), 0.990 (Desmethyl-sildenafil)[2]
Limit of Detection (LOD) 1.50 ng/mL (Sildenafil), 5.00 ng/mL (Desmethyl-sildenafil)[2]
Limit of Quantification (LOQ) 5.00 ng/mL (Sildenafil), 15.0 ng/mL (Desmethyl-sildenafil)[2]
Accuracy (Within- and Between-batch) < 11.8% and < 10.2%[2]
Precision (Within- and Between-batch RSD %) < 8.1% and < 10.8%[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods reported in the literature for the analysis of sildenafil and its analogues.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of suspected counterfeit products due to its simplicity and cost-effectiveness.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kinetex C18 reverse-phased column.[1]

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A can be a 200mM ammonium (B1175870) acetate (B1210297) solution, and Mobile Phase B can be a 1:1 (v/v) mixture of methanol (B129727) and acetonitrile (B52724).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 290 nm.[1]

  • Quantification: Sildenafil is often used as a single external standard for the identification and quantification of its analogues.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the confirmation and quantification of sildenafil analogues, especially at low concentrations.[1][3]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Sample Preparation: Plasma samples can be pretreated via protein precipitation with acetonitrile.[3]

  • Column: ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm) column.[3]

  • Mobile Phase: A gradient elution using an aqueous phase of 2 mM ammonium formate (B1220265) with 0.1% formic acid in water and an organic phase of acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Ionization: Electrospray ionization (ESI) in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of sildenafil and its metabolites, often requiring derivatization to improve the volatility and thermal stability of the analytes.[2][4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Solid-phase extraction is often employed for sample clean-up.[2]

  • Derivatization: A derivatization step using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in acetonitrile is necessary to reduce matrix effects and enhance sensitivity.[2][4]

  • Analysis: The derivatized analytes are then separated on a GC column and detected by the mass spectrometer.[5]

Visualizing the Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC_Separation UPLC Separation (C18 Column) Supernatant_Transfer->UPLC_Separation ESI Electrospray Ionization (Positive Mode) UPLC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Blood_Sample Whole Blood Sample SPE Solid-Phase Extraction Blood_Sample->SPE Derivatization Derivatization (e.g., BSTFA) SPE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Interpretation Data Interpretation and Quantification MS_Detection->Data_Interpretation

Caption: Experimental workflow for GC-MS analysis of this compound.

References

A Comparative Guide to the Purity of Dimethylsildenafil Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimethylsildenafil reference standards, focusing on purity assessment. The information presented herein is essential for ensuring the accuracy and reliability of experimental results in research, development, and quality control of pharmaceutical products. High-purity, well-characterized reference standards are critical for obtaining valid scientific outcomes.[1]

Understanding the Importance of Purity

The purity of a reference standard is a critical attribute that directly impacts the accuracy of analytical measurements. Impurities can arise from the manufacturing process, degradation, or improper storage.[2][3] For regulatory submissions and pharmacokinetic studies, it is imperative to use reference standards of the "highest purity that can be obtained through reasonable effort" and that are "thoroughly characterized to assure the identity, strength, and quality".[1]

This compound, a derivative of Sildenafil (B151), is a phosphodiesterase 5 (PDE5) inhibitor.[4] Accurate quantification and identification of this compound and its potential impurities are crucial for safety and efficacy assessments.

Comparative Analysis of Reference Standard Purity

To ensure the selection of a high-quality reference standard, a thorough assessment of its purity is necessary. The following table summarizes the purity data for this compound reference standards from three hypothetical suppliers. This data is representative of what researchers might encounter when evaluating different sources.

SupplierLot NumberPurity by HPLC-UV (%)Purity by qNMR (%)Identity Confirmed by LC-MSCertificate of Analysis (CoA) Provided
Supplier A A12399.899.7YesYes
Supplier B B45698.598.2YesYes
Supplier C C78999.2Not ProvidedYesYes

Note: The data presented in this table is for illustrative purposes only and does not represent actual data from any specific supplier.

Key Experimental Protocols for Purity Assessment

The determination of reference standard purity involves multiple analytical techniques to ensure a comprehensive evaluation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used method for separating and quantifying impurities.[5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct measure of purity without the need for a specific reference standard of the impurity itself. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification of impurities.[2][7]

Below are detailed protocols for these essential experiments.

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Impurity Identification cluster_3 Data Evaluation & Reporting prep Dissolve this compound Reference Standard in Diluent hplc HPLC-UV Analysis (Quantification of Impurities) prep->hplc Inject qnmr qNMR Analysis (Absolute Purity Determination) prep->qnmr Analyze lcms LC-MS Analysis (Identification of Unknown Peaks) hplc->lcms Characterize unknown peaks data Compare results and issue Certificate of Analysis hplc->data qnmr->data lcms->data

Caption: Workflow for assessing the purity of this compound reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify impurities in the this compound reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with an ammonium formate buffer.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution with acetonitrile and water containing ammonium formate buffer.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm[5][6]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

  • Data Processing: Integrate the peak areas of the main component (this compound) and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Absolute Purity by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the this compound reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard with a known purity (e.g., maleic acid)

  • This compound reference standard

Procedure:

  • Sample Preparation: Accurately weigh the this compound reference standard and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

  • Data Processing: Integrate the signals of the this compound analyte and the internal standard.

  • Calculation: Calculate the purity of this compound based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Signaling Pathway of Sildenafil Analogs

This compound, as an analog of Sildenafil, is expected to act as a phosphodiesterase 5 (PDE5) inhibitor. The following diagram illustrates the general signaling pathway affected by PDE5 inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts Inactive_Metabolite 5'-GMP (Inactive) cGMP->Inactive_Metabolite hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: Simplified signaling pathway of PDE5 inhibition by this compound.

Common Impurities in Sildenafil Analogs

During the synthesis and storage of sildenafil and its analogs, several process-related impurities and degradation products can form. Common impurities include:

  • Desmethyl Sildenafil: Loss of a methyl group from the piperazine (B1678402) ring.[3][9]

  • Sildenafil N-oxide: Oxidation of the nitrogen atom in the piperazine ring.[2][3]

  • Dimer Impurities: Formation of a molecule containing two sildenafil moieties.[3][10]

  • Sulfonic Acid Derivative: Hydrolysis of the sulfonyl group.[3]

It is crucial for analytical methods to be able to separate and quantify these and other potential impurities to ensure the quality of the reference standard.

Conclusion

The assessment of purity is a cornerstone of quality for this compound reference standards. Researchers and scientists should carefully evaluate the Certificate of Analysis and, if necessary, perform their own purity verification using orthogonal analytical methods like HPLC-UV and qNMR. The selection of a high-purity, well-characterized reference standard is a critical step in achieving reliable and reproducible scientific results.

References

Safety Operating Guide

Navigating the Disposal of Dimethylsildenafil: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Dimethylsildenafil, a structural analogue of sildenafil (B151), requires careful consideration for its end-of-life management due to limited specific data on its toxicity and environmental impact.

This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment while adhering to regulatory standards.

Waste Characterization and Regulatory Overview

This compound is a research chemical and a sildenafil analogue.[1] While sildenafil is a prescription drug, the regulatory status of its analogues can be complex and may vary by jurisdiction. In the United States, the Federal Analogue Act allows for chemicals "substantially similar" to Schedule I or II controlled substances to be treated as such if intended for human consumption.[2][3] Although sildenafil is not a controlled substance, the principle of treating novel psychoactive substances and their analogues with caution should be applied.

Crucially, a Material Safety Data Sheet (MSDS) for this compound explicitly states that there is "No data available" regarding its ecotoxicity.[4] Another source indicates a non-specific oral LD50 in rats of >10,000 mg/kg, with no available data on carcinogenicity or other long-term toxic effects.[5] This lack of comprehensive safety and environmental data necessitates a conservative approach to its disposal, treating it as a potentially hazardous waste.

Key Disposal Principles:

  • Do not dispose of this compound down the drain or in regular solid waste. This is to prevent the release of an active pharmaceutical ingredient into aquatic ecosystems, where it could have unknown effects.

  • Incineration by a licensed hazardous waste disposal facility is the recommended method of destruction. This ensures the complete breakdown of the active compound.

  • Maintain a complete record of the disposal process ("cradle-to-grave") to ensure regulatory compliance.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible materials and to ensure proper disposal.

  • Solid Waste:

    • Pure this compound: Collect expired, unused, or surplus pure this compound powder in a dedicated, clearly labeled, and sealable container.

    • Contaminated Labware: Disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated vials, should be collected in a separate, designated container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Solutions: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-proof container. Ensure the container material is compatible with the solvent used.

2. Waste Container Labeling:

All waste containers must be clearly and accurately labeled to ensure safe handling and proper disposal.

  • Label Content: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation (when the first waste was added)

    • The generating laboratory's information (Principal Investigator, room number, contact information)

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant, and potentially the health hazard symbol depending on available data for related compounds).

3. On-Site Storage:

Proper storage of hazardous waste is essential to prevent spills, exposures, and unauthorized access.

  • Storage Location: Store waste containers in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[4]

4. Arranging for Disposal:

Engage a licensed and reputable hazardous waste disposal company for the transportation and final destruction of the waste.

  • Vendor Selection: Choose a vendor with experience in handling pharmaceutical and laboratory chemical waste.

  • Waste Profile: You will likely need to provide the disposal vendor with a waste profile sheet, which includes information about the chemical composition and any known hazards.

  • Manifesting: The transportation of hazardous waste requires a Uniform Hazardous Waste Manifest, a legal document that tracks the waste from the generator to the final disposal facility.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Formula C₂₃H₃₂N₆O₄SCayman Chemical
Molecular Weight 488.6 g/mol Cayman Chemical
CAS Number 1416130-63-6Cayman Chemical
Acute Oral Toxicity (Rat LD50) >10,000 mg/kgKM Pharma Solution
Ecotoxicity Data No data availableCleanchem
Known Incompatibilities Strong oxidizing agentsCleanchem

Experimental Protocols

As there are no established and verified experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes, such methods are not recommended. Attempting to neutralize the compound without a validated protocol could result in incomplete degradation or the creation of unknown and potentially more hazardous byproducts. The recommended and safest approach is thermal destruction via incineration by a licensed professional.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

This compound Disposal Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage On-Site Storage cluster_disposal Professional Disposal start Generation of This compound Waste solid Solid Waste (Pure compound, contaminated labware) start->solid liquid Liquid Waste (Solutions) start->liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid storage Store in Secure Secondary Containment collect_solid->storage collect_liquid->storage vendor Contact Licensed Hazardous Waste Vendor storage->vendor manifest Prepare Waste Profile & Manifest vendor->manifest pickup Scheduled Pickup and Transport manifest->pickup end Incineration at Permitted Facility pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

Key Decision Points in this compound Disposal is_waste Is the material waste? is_solid Is it solid or liquid? is_waste->is_solid Yes retain Retain in inventory is_waste->retain No solid_container Use designated solid waste container is_solid->solid_container Solid liquid_container Use designated liquid waste container is_solid->liquid_container Liquid is_pure Is it pure compound or contaminated labware? pure_container Segregate pure compound is_pure->pure_container Pure labware_container Segregate contaminated labware is_pure->labware_container Labware solid_container->is_pure

Caption: Decision tree for segregating this compound waste streams.

By implementing these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dimethylsildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Dimethylsildenafil

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and proper disposal, thereby fostering a secure and compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety GogglesEN 166 (EU) or NIOSH (US) approvedProtects eyes from dust and splashes.
Hand Protection Chemical-resistant glovesCompliant with EU Directive 89/686/EEC and the standard EN 374Prevents skin contact with the compound. Gloves should be inspected before use and hands washed and dried after handling.
Body Protection Laboratory CoatFire/flame resistant and impervious clothingProtects against contamination of personal clothing and skin.
Respiratory Protection Full-face supplied air respiratorNIOSH approvedTo be used when a respirator is the sole means of protection, especially in situations with potential for aerosol generation.

Immediate Safety Measures: First Aid

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Quantitative Safety Data

At present, there are no established occupational exposure limits (OELs) or permissible exposure limits (PELs) for this compound.[1] For the related compound, Sildenafil Citrate, an ACGIH Time-Weighted Average (TWA) of 0.35mg/m³ has been established.[2]

SubstanceAgencyExposure Limit
This compoundN/ANo exposure limits noted
Sildenafil CitrateACGIHTWA: 0.35mg/m³

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is critical to minimize exposure risk.

Engineering Controls:
  • Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other suitable local exhaust ventilation system.[1]

Handling Procedures:
  • Preparation : Before handling, ensure all necessary PPE is correctly donned.

  • Dispensing and Weighing : Conduct all weighing and dispensing of the compound within a fume hood to control dust and aerosols.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Practices : Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[1]

Storage:
  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep in a dry place, such as a refrigerator.[1]

Disposal Plan

The disposal of this compound and associated contaminated materials must be handled with care to prevent environmental contamination and potential misuse.

  • Waste Segregation :

    • Pure this compound : Collect unused, expired, or surplus pure compound in a designated, sealed, and clearly labeled container.

    • Contaminated Materials : Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a separate, clearly labeled container for contaminated waste.[3]

    • Solutions : Collect liquid waste containing this compound in appropriate, sealed, and labeled liquid waste containers.[3]

  • Final Disposal :

    • Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1]

    • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Ensure compliance with all federal and local regulations regarding the disposal of this material.[1]

    • Contaminated packaging should be disposed of in the same manner as the product itself.[1]

Experimental Workflow: Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh and Dispense Compound prep_setup->handle_weigh Proceed to Handling handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment dispose_segregate Segregate Waste (Pure Compound, Contaminated Materials, Solutions) handle_experiment->dispose_segregate Proceed to Disposal dispose_label Label Waste Containers Clearly dispose_segregate->dispose_label dispose_store Store Waste Securely dispose_label->dispose_store dispose_contact Contact Licensed Disposal Vendor dispose_store->dispose_contact

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylsildenafil
Reactant of Route 2
Reactant of Route 2
Dimethylsildenafil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。